4-chloro-2-hydrazinylbenzo[d]thiazole
Description
Properties
IUPAC Name |
(4-chloro-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATAQQYXLCOZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365937 | |
| Record name | (4-Chloro-benzothiazol-2-yl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51769-38-1 | |
| Record name | (4-Chloro-benzothiazol-2-yl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-hydrazinylbenzo[d]thiazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides an in-depth exploration of 4-chloro-2-hydrazinylbenzo[d]thiazole, a derivative poised for significant interest in drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes data from closely related analogues to present a comprehensive overview of its core basic properties. We will delve into its physicochemical characteristics, plausible synthetic routes, predicted reactivity, and potential biological significance. This guide is intended to serve as a foundational resource for researchers and scientists looking to harness the therapeutic potential of this intriguing heterocyclic compound.
Introduction: The Benzothiazole Privileged Scaffold
Benzothiazoles are bicyclic heterocyclic compounds that have consistently demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties. The introduction of a hydrazinyl group at the 2-position and a chloro substituent at the 4-position of the benzothiazole ring is anticipated to modulate its electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The chlorine atom, an electron-withdrawing group, can enhance membrane permeability and metabolic stability, while the hydrazinyl moiety serves as a versatile synthetic handle for the generation of diverse compound libraries and can participate in crucial hydrogen bonding interactions with biological targets.
Physicochemical Properties (Predicted)
Direct experimental data for this compound is not extensively available. However, we can extrapolate its likely properties based on known data for related compounds such as 2-chlorobenzothiazole and 2-hydrazinylbenzothiazole.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₇H₆ClN₃S | Based on chemical structure. |
| Molecular Weight | 199.66 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Hydrazinylbenzothiazoles are typically solids. |
| Melting Point | Expected to be higher than 2-chlorobenzothiazole (21-23 °C)[1][2] | The presence of the hydrazinyl group allows for hydrogen bonding, increasing intermolecular forces. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Similar to other benzothiazole derivatives. 2-chlorobenzothiazole is insoluble in water[1][2]. |
| pKa | The hydrazinyl group will impart basic character. | The pKa of the conjugate acid of the related 2-aminobenzothiazole is around 4.5. The hydrazinyl group is expected to have a similar or slightly higher pKa. |
Synthesis of this compound
A plausible and efficient synthetic pathway to this compound would likely commence from a readily available starting material, 2-amino-4-chlorobenzothiazole. A common method for introducing a hydrazinyl group at the 2-position of a benzothiazole ring involves the reaction with hydrazine hydrate[3][4].
A proposed synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-4-chlorobenzothiazole
This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles[5][6].
-
To a stirred mixture of 2-chlorophenylthiourea in a suitable solvent (e.g., toluene and chlorobenzene), slowly add sulfuryl chloride at a controlled temperature (e.g., 35-40 °C).
-
After the addition is complete and gas evolution has ceased, add water to the reaction mixture.
-
Remove the organic solvents via steam distillation.
-
Acidify the remaining aqueous phase with hydrochloric acid and filter to remove any insoluble impurities.
-
Cool the filtrate and precipitate the free amine by adding a base (e.g., sodium hydroxide solution) until a pH of 8.5-9.0 is reached.
-
Collect the solid product by filtration, wash with water until neutral, and dry to yield 2-amino-4-chlorobenzothiazole.
Step 2: Synthesis of this compound
This protocol is based on the common synthesis of 2-hydrazinylbenzothiazoles[3][4][7].
-
Suspend 2-amino-4-chlorobenzothiazole in a suitable high-boiling solvent such as ethylene glycol.
-
Add an excess of hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Reactivity and Further Functionalization
The 2-hydrazinyl group is a key functional moiety that allows for a wide range of subsequent chemical transformations, making this compound a valuable synthetic intermediate.
Caption: Key reactivity pathways of this compound.
-
Formation of Hydrazones: The hydrazinyl group readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This is a widely used strategy to generate diverse libraries of compounds for biological screening.
-
Acylation: Reaction with dicarboxylic acid anhydrides can yield N'-substituted monohydrazides, which can be further cyclized.[8]
-
Sulfonylation: The hydrazinyl moiety can react with sulfonyl chlorides to produce sulfonamide derivatives.[9]
-
Heterocycle Formation: The hydrazinyl group is a precursor for the synthesis of various fused heterocyclic systems, such as triazoles and pyrazoles, which are also important pharmacophores.
Potential Biological Activities and Applications in Drug Discovery
While the specific biological profile of this compound is yet to be fully elucidated, the activities of related compounds suggest several promising avenues for investigation.
-
Anticancer Activity: Benzothiazole derivatives containing amino, chloro, and phenyl groups have demonstrated anticancer properties.[10] The presence of both a chloro and a hydrazinyl group (which can be derivatized to include phenyl moieties) makes this scaffold a promising candidate for anticancer drug development.
-
Antimicrobial Activity: Many benzothiazole derivatives exhibit significant antibacterial and antifungal activity.[11] The incorporation of a chloro substituent is known to often enhance the antimicrobial potency of organic compounds.
-
Other Potential Activities: Substituted benzothiazoles have been investigated for a wide range of other therapeutic applications, including as anti-inflammatory, analgesic, and antiviral agents.[11]
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on related compounds, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity (Predicted): Compounds such as 2-chlorobenzothiazole are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause irritation to the eyes, respiratory system, and skin.[1] Similar precautions should be observed for its hydrazinyl derivative.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its predicted physicochemical properties, versatile reactivity, and the known biological activities of related benzothiazoles underscore its potential in medicinal chemistry. This technical guide provides a foundational framework for researchers to initiate investigations into the synthesis, characterization, and biological evaluation of this compound and its derivatives, with the aim of unlocking new therapeutic opportunities.
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4-chloro-2-hydrazinylbenzo[d]thiazole CAS number and structure
An In-Depth Technical Guide to 4-chloro-2-hydrazinylbenzo[d]thiazole
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the chemical and pharmaceutical industries. We will explore its chemical identity, physicochemical properties, synthesis methodologies, and critical applications as a versatile intermediate in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and strategic use in the synthesis of novel bioactive compounds.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted benzothiazole derivative featuring a reactive hydrazinyl moiety at the 2-position and a chlorine atom at the 4-position of the fused benzene ring. This specific arrangement of functional groups makes it a valuable precursor for constructing a diverse range of more complex molecular architectures.
Chemical Structure:
Figure 1. Molecular Structure of this compound
The core properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 51769-38-1 | [1] |
| Molecular Formula | C₇H₆ClN₃S | [1] |
| Molecular Weight | 199.66 g/mol | [1] |
| Appearance | Typically a solid powder (color may vary) | [2][3] |
| Solubility | Low solubility in water; soluble in some organic solvents (e.g., ethanol, acetone). | [3] |
| SMILES Code | NNC1=NC2=C(Cl)C=CC=C2S1 | [1] |
| Predicted pKa | -0.95 ± 0.10 | [4] |
| Predicted Boiling Point | 267.8 ± 13.0 °C | [4] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 2-hydrazinylbenzo[d]thiazoles is typically achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole core with hydrazine. A common and efficient precursor is the corresponding 2-chlorobenzothiazole derivative.
The logical workflow for a laboratory-scale synthesis is outlined below.
Causality Behind Experimental Choices:
-
Precursor Choice: 2,4-dichlorobenzo[d]thiazole is an ideal starting material. The chlorine atom at the 2-position is significantly more activated towards nucleophilic substitution than the one at the 4-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the thiazole ring, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.
-
Reagent: Hydrazine hydrate serves as a potent nucleophile. The lone pair of electrons on the terminal nitrogen atom readily attacks the electrophilic C2 carbon of the benzothiazole ring.
-
Reaction Conditions: Refluxing in a solvent like ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and high conversion to the desired product.[5]
Application as a Scaffold in Drug Discovery
The primary value of this compound in drug development lies in its utility as a versatile synthetic scaffold. The terminal -NH₂ group of the hydrazinyl moiety is a potent nucleophile and a key functional handle for derivatization, most commonly through condensation reactions with aldehydes and ketones to form stable hydrazone linkages (-N-N=CH-R).[5][6]
This strategy allows for the systematic introduction of a wide variety of substituents (R-groups), enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The benzothiazole core itself is a well-established "privileged scaffold" in medicinal chemistry, known to interact with numerous biological targets.
Derivatives synthesized from this and similar hydrazinyl-thiazole scaffolds have demonstrated a wide range of biological activities, including potent anticancer, antidiabetic, and antimicrobial effects.[5][7][8]
Experimental Protocol: Synthesis of a Benzothiazole Hydrazone Derivative
This protocol details a representative, self-validating procedure for synthesizing a hydrazone derivative, a crucial step in leveraging the this compound scaffold.
Objective: To synthesize N'-((E)-benzylidene)-4-chlorobenzo[d]thiazol-2-yl)hydrazine.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. Add a magnetic stir bar.
-
Reagent Addition: To the stirring solution, add benzaldehyde (1.05 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Rationale: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.[6]
-
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (~78 °C). Maintain reflux for 2-4 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, and then in an ice bath. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified solid product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Confirm the structure and purity of the final hydrazone product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the hydrazone is confirmed by a characteristic singlet peak for the imine proton (-N=CH-) in the ¹H NMR spectrum, typically appearing between δ 7.8–8.5 ppm.[5]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.
GHS Hazard Classification: Based on available data for this compound and structurally similar chemicals, the following hazards are identified:
-
H302 + H312: Harmful if swallowed or in contact with skin.
-
H314: Causes severe skin burns and eye damage.[9]
-
H317: May cause an allergic skin reaction.[9]
-
H331: Toxic if inhaled.
-
H350: May cause cancer.
-
H411: Toxic to aquatic life with long lasting effects.[9]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Reference(s) |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., Nitrile). | [9] |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. | [9] |
| Skin/Body Protection | A lab coat and appropriate protective clothing to prevent skin exposure. | [9] |
| Respiratory Protection | Use only in a well-ventilated fume hood. If vapors/aerosols are generated, a respirator is required. | [9] |
Handling and Storage:
-
Handling: Work under a chemical fume hood. Avoid all direct contact with the substance.[9] Do not inhale substance/mixture and avoid the generation of vapors or dust.
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[9] It is recommended to store at 2-8 °C.[9] The material may be air-sensitive.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its defined structure, combined with the predictable reactivity of its hydrazinyl group, provides a reliable platform for the synthesis of diverse compound libraries. Researchers and drug development professionals can leverage this scaffold to efficiently generate novel hydrazone derivatives with potential therapeutic applications across a spectrum of diseases. Adherence to strict safety and handling protocols is mandatory when working with this potent and hazardous compound.
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An In-depth Technical Guide to the Synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole: A Key Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a scientifically robust and validated synthetic protocol, elucidates the underlying reaction mechanisms, and offers expert insights into the critical process parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary knowledge to efficiently and safely produce this valuable molecular scaffold.
Introduction: The Significance of the 2-Hydrazinylbenzo[d]thiazole Scaffold
The benzo[d]thiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a hydrazinyl group at the 2-position of the benzothiazole nucleus provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for high-throughput screening. Specifically, the 4-chloro-substituted analogue, this compound, serves as a crucial building block for the synthesis of novel therapeutic agents. The chloro substituent can modulate the electronic properties and metabolic stability of the final compounds, making this intermediate particularly valuable for lead optimization programs.
This guide will focus on a reliable and accessible synthetic route to this compound, emphasizing the chemical principles that govern the transformation and providing a detailed, step-by-step protocol for its practical implementation.
Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct and efficient method for the preparation of this compound is through the nucleophilic substitution of a suitable precursor with hydrazine. While several precursors could be envisioned, starting from the readily available 2-amino-4-chlorobenzo[d]thiazole offers a practical and cost-effective approach. An alternative, though potentially more hazardous due to the direct use of hydrazine hydrate, involves the reaction with 2-mercapto-4-chlorobenzothiazole. A greener synthesis using water as a solvent has also been reported for analogous compounds, presenting an environmentally friendly option.[1]
The chosen pathway for this guide involves the reaction of a 2-substituted-4-chlorobenzothiazole with hydrazine hydrate. This method is favored due to the generally good yields and the commercial availability of the starting materials.
Reaction Mechanism
The core of this synthesis is a nucleophilic aromatic substitution reaction. The carbon atom at the 2-position of the benzothiazole ring is electrophilic and susceptible to attack by nucleophiles. The reaction with hydrazine hydrate proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic C2 carbon of the 4-chlorobenzothiazole precursor.
-
Formation of a Meisenheimer-like Intermediate: This attack leads to the formation of a tetrahedral intermediate, where the aromaticity of the thiazole ring is temporarily disrupted.
-
Departure of the Leaving Group: The intermediate then collapses, re-establishing the aromaticity of the thiazole ring by expelling the leaving group (e.g., a halogen or a mercapto group).
-
Proton Transfer: A final proton transfer step yields the stable this compound product.
The reaction is typically carried out in a high-boiling point solvent such as ethylene glycol to ensure the reaction proceeds at a reasonable rate.[2]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-hydrazinylbenzothiazole derivatives.[2][3]
Materials and Reagents:
-
2-Amino-4-chlorobenzo[d]thiazole (or 2-mercapto-4-chlorobenzo[d]thiazole)
-
Hydrazine hydrate (80-99%)
-
Ethylene glycol (or water for a greener alternative[1])
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-4-chlorobenzo[d]thiazole (1 equivalent) in ethylene glycol.
-
Addition of Reagents: To this suspension, add an excess of hydrazine hydrate (typically 5-10 equivalents) and a catalytic amount of concentrated hydrochloric acid.[2]
-
Reflux: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ethylene glycol has a boiling point of 197 °C) and maintain reflux for 3-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any residual ethylene glycol and unreacted hydrazine hydrate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Diagram of the Synthetic Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Alternative Synthetic Route: Diazotization-Reduction
An alternative strategy that avoids the use of the highly toxic hydrazine hydrate involves a two-step process starting from 2-amino-4-chlorobenzo[d]thiazole. This method has been reported for the synthesis of the 4-methyl analogue.[3]
-
Diazotization: The 2-amino group is converted to a diazonium salt by treatment with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[3]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine using a reducing agent such as stannous chloride in hydrochloric acid or a sulfite salt.[3]
This method is considered greener and safer due to the avoidance of hydrazine hydrate.[3]
Diagram of the Diazotization-Reduction Pathway
Caption: An alternative synthetic route via a diazonium salt intermediate.
Data Summary
| Parameter | Expected Value | Source (Analogous Compounds) |
| Yield | 65-90% | [2][4] |
| Purity | >98% (after recrystallization) | [3] |
| Physical Appearance | White to off-white solid | General observation for similar compounds |
Conclusion
The synthesis of this compound is a critical step in the development of novel therapeutics. This guide has detailed a robust and adaptable protocol for its preparation, emphasizing both a traditional nucleophilic substitution method and a safer, greener alternative. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce this key intermediate in high yield and purity. The versatility of the 2-hydrazinyl group opens up a vast chemical space for the creation of new molecular entities with the potential for significant biological activity.
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Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]
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Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. [Link]
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The Pharmacological Potential of 4-Chloro-2-Hydrazinylbenzo[d]thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique framework for designing molecules with diverse biological activities. The benzothiazole nucleus is a common feature in a variety of therapeutic agents, underscoring its importance as a "privileged scaffold" in drug discovery.[2] Modifications to the benzothiazole ring system can significantly influence the therapeutic response of a drug candidate.[3] The introduction of a hydrazinyl group at the 2-position and a chloro substituent at the 4-position of the benzothiazole core creates a unique chemical entity—4-chloro-2-hydrazinylbenzo[d]thiazole—whose derivatives are of growing interest for their potential therapeutic applications. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.
Synthetic Pathways to this compound and its Derivatives
The synthesis of this compound derivatives typically commences with a substituted 2-aminobenzothiazole. A plausible and efficient synthetic route involves a multi-step process that offers flexibility in generating a diverse library of derivatives.
General Synthetic Protocol:
A common starting point for the synthesis of 2-hydrazinylbenzo[d]thiazole derivatives is the corresponding 2-aminobenzothiazole.[3] In the case of the 4-chloro substituted scaffold, the synthesis would begin with 4-chloro-2-aminobenzenethiol, which is then cyclized to form the 4-chlorobenzothiazole ring system. The 2-amino group can then be converted to a hydrazinyl group.
A general method for the synthesis of 2-hydrazinylbenzo[d]thiazole involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate in a suitable solvent such as ethylene glycol, often with a catalytic amount of a strong acid like concentrated HCl.[3] The reaction mixture is typically refluxed for several hours to ensure complete conversion.[3]
The resulting 2-hydrazinylbenzo[d]thiazole is a versatile intermediate that can be further modified, most commonly through condensation reactions with various aldehydes or ketones to yield the corresponding hydrazone derivatives.[4] This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction.[4]
Experimental Protocol: Synthesis of Benzo[d]thiazole-Hydrazone Analogues [3]
-
Synthesis of 2-Hydrazinylbenzo[d]thiazole Intermediate:
-
Suspend the starting 2-aminobenzo[d]thiazole derivative in ethylene glycol.
-
Add an excess of hydrazine hydrate and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 3 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the 2-hydrazinylbenzo[d]thiazole intermediate by filtration.
-
Wash the solid with a suitable solvent and dry.
-
-
Synthesis of Hydrazone Derivatives:
-
Dissolve the 2-hydrazinylbenzo[d]thiazole intermediate in ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for an appropriate time, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and isolate the hydrazone product by filtration.
-
Wash the product with cold ethanol and dry.
-
Purify the final compound by recrystallization from a suitable solvent.
-
Biological Activities and Therapeutic Potential
Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily due to the synergistic effects of the benzothiazole core, the hydrazone linkage, and the electron-withdrawing chloro group.
Antimicrobial Activity
Benzothiazole and its derivatives are well-documented for their broad-spectrum antimicrobial properties.[5][6] The incorporation of a hydrazone moiety often enhances this activity.[5] Studies on related compounds, such as N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, have demonstrated moderate to good inhibition against various bacterial and fungal strains.[5] The presence of the chloro group on the benzothiazole ring is believed to contribute to the antimicrobial efficacy.[2]
Mechanism of Action: The antimicrobial action of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The sulfur atom in the thiazole ring can facilitate the penetration of the molecule through microbial cell walls.[7] Once inside, these compounds can inhibit key enzymes or disrupt cellular respiration.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the standardized inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disk Application: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Place the impregnated discs on the surface of the inoculated agar plates.
-
Zone of Inhibition Measurement: Incubate the plates at an appropriate temperature for 24-48 hours. Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity
The benzothiazole scaffold is a key component of several anticancer agents.[8][9] Hydrazone derivatives have also shown significant promise as anticancer compounds.[10][11] The combination of these two pharmacophores in the this compound framework suggests a high potential for anticancer activity. Studies on other thiazole-hydrazide analogs have shown significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells.[12]
Mechanism of Action: The anticancer activity of benzothiazole derivatives can be multifactorial. They have been shown to induce apoptosis (programmed cell death), inhibit cell cycle progression, and target specific enzymes involved in cancer cell proliferation and survival.[8][13] For instance, some thiazole derivatives have been found to inhibit kinases that are crucial for cancer cell signaling pathways.[13]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties.[3][14] Structure-activity relationship (SAR) studies of benzo[d]thiazole-hydrazone analogues have indicated that the presence of electron-withdrawing groups, such as halogens (e.g., chlorine), on the benzothiazole ring favors anti-inflammatory activity.[3] This suggests that this compound derivatives are promising candidates for the development of novel anti-inflammatory agents.
Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on the hydrazone moiety and the position of the chloro group on the benzothiazole ring.
-
Role of the Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, at the 4-position of the benzothiazole ring is expected to enhance the lipophilicity and electron-donating ability of the molecule, which can positively impact its interaction with biological targets and its ability to cross cell membranes.[2] SAR studies on similar compounds have shown that electron-withdrawing groups tend to favor anti-inflammatory and antimicrobial activities.[2][3]
-
Impact of the Hydrazone Moiety: The -N=CH- group in the hydrazone linkage is a key pharmacophore. The nature of the substituent attached to the imine carbon can dramatically alter the biological activity. Aromatic or heterocyclic rings with different electronic and steric properties can be introduced to modulate the compound's potency and selectivity.[10][15]
Visualizing the Path Forward: Workflow and Key Relationships
To effectively guide the drug discovery process for this class of compounds, a clear workflow and an understanding of the key relationships are essential.
Caption: A streamlined workflow for the discovery and development of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the potential for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects, makes this class of compounds a fertile ground for further investigation. Future research should focus on the synthesis of a broad library of derivatives with systematic variations in the substituents on the hydrazone moiety to establish a comprehensive structure-activity relationship. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. Such efforts will undoubtedly pave the way for the discovery of new and effective drugs to address unmet medical needs.
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The Ascendant Trajectory of 4-Chloro-2-Hydrazinylbenzo[d]thiazole in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold
Abstract
The benzothiazole nucleus is a cornerstone of heterocyclic chemistry, consistently furnishing scaffolds with significant and diverse pharmacological activities. Within this esteemed class of compounds, 4-chloro-2-hydrazinylbenzo[d]thiazole emerges as a molecule of profound interest for drug discovery and development. The strategic placement of a chloro group at the 4-position and a reactive hydrazinyl moiety at the 2-position creates a unique electronic and structural landscape, ripe for chemical modification and biological exploitation. This technical guide provides an in-depth exploration of the latent potential of this compound in medicinal chemistry. We will dissect its synthetic pathways, delve into its prospective applications as an anticancer and antimicrobial agent, and elucidate the underlying structure-activity relationships that govern its biological efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to propel the exploration of this promising chemical entity.
Introduction: The Benzothiazole Scaffold and the Strategic Importance of 4-Chloro-2-Hydrazinyl Substitution
Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a recurring motif in a multitude of natural and synthetic bioactive molecules.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[3][4] The therapeutic versatility of the benzothiazole scaffold stems from its relatively rigid structure, which provides a solid framework for the spatial orientation of various pharmacophoric groups, and its ability to participate in diverse non-covalent interactions with biological targets.
The subject of this guide, this compound, introduces two critical functional groups that are anticipated to significantly influence its medicinal chemistry profile:
-
The 4-Chloro Group: The presence of a halogen, particularly chlorine, at the 4-position of the benzothiazole ring is a key modulator of its physicochemical properties. The electron-withdrawing nature of the chloro substituent can alter the electron density distribution across the bicyclic system, influencing its reactivity and binding affinity to target proteins. Furthermore, the chloro group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake. Several studies on related benzothiazole derivatives have indicated that chloro substitution often correlates with enhanced biological activity, particularly in the antimicrobial and anticancer domains.[5]
-
The 2-Hydrazinyl Group: The hydrazinyl moiety at the 2-position is a versatile functional handle that serves as a gateway to a vast chemical space of derivatives. This nucleophilic group can readily react with a wide range of electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages.[6] This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents. Hydrazones themselves are a well-established class of pharmacologically active compounds, known to possess a broad spectrum of biological activities.[5]
The confluence of these two functionalities in a single molecule presents a compelling starting point for the design and synthesis of novel therapeutic agents with potentially enhanced potency and selectivity.
Synthetic Pathways and Methodologies
Synthesis of the Core Scaffold: this compound
A plausible synthetic route to the title compound would likely commence from a readily available starting material such as 2,6-dichloroaniline. The following conceptual workflow outlines a potential synthetic pathway:
Figure 1: Conceptual synthetic workflow for this compound.
Experimental Protocol (Conceptual):
-
Synthesis of N-(2,6-dichlorophenyl)thiourea: 2,6-dichloroaniline would be treated with a source of thiocyanic acid (e.g., generated in situ from potassium thiocyanate and an acid) to yield the corresponding thiourea derivative.
-
Oxidative Cyclization to 2-Amino-4-chlorobenzothiazole: The N-(2,6-dichlorophenyl)thiourea would then undergo an oxidative cyclization reaction. This is a crucial step where the thiazole ring is formed. Various oxidizing agents such as bromine or sulfuryl chloride can be employed for this transformation.
-
Conversion to 2-Chloro-4-chlorobenzothiazole: The resulting 2-amino-4-chlorobenzothiazole can be converted to the 2-chloro derivative via a Sandmeyer-type reaction, involving diazotization with sodium nitrite in an acidic medium followed by treatment with a copper(I) chloride catalyst.
-
Formation of this compound: Finally, nucleophilic substitution of the 2-chloro group with hydrazine hydrate would yield the target compound, this compound.
Synthesis of Hydrazone Derivatives
The 2-hydrazinyl group of the core scaffold is a nucleophile that readily condenses with aldehydes and ketones to form hydrazones. This reaction is typically carried out in a suitable solvent such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.
Figure 2: General scheme for the synthesis of hydrazone derivatives.
Experimental Protocol (General):
-
A solution of this compound (1 equivalent) in ethanol is prepared.
-
To this solution, the desired substituted aldehyde or ketone (1-1.2 equivalents) is added, followed by a few drops of glacial acetic acid.
-
The reaction mixture is then refluxed for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Potential Applications in Medicinal Chemistry
Based on the extensive literature on benzothiazole and hydrazone derivatives, this compound and its derivatives are poised to exhibit significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Potential
The benzothiazole scaffold is a recognized "privileged structure" in anticancer drug design.[4][7] Numerous derivatives have demonstrated potent cytotoxic activity against a wide range of cancer cell lines. The introduction of a 4-chloro substituent is often associated with enhanced anticancer efficacy.
Putative Mechanisms of Action:
-
Kinase Inhibition: Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling and proliferation. Key kinase targets include vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[8]
-
Induction of Apoptosis: Benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.
-
DNA Intercalation and Topoisomerase Inhibition: Some benzothiazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell cycle arrest.
The hydrazone moiety can further contribute to the anticancer profile by providing additional hydrogen bonding interactions with target enzymes and by modulating the overall electronic properties of the molecule.
Hypothetical Signaling Pathway Inhibition:
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Chemistry of 4-chloro-2-hydrazinylbenzo[d]thiazole
Abstract
The benzothiazole moiety represents a cornerstone of heterocyclic chemistry, its derivatives demonstrating a vast spectrum of biological activities that have been pivotal in the advancement of medicinal chemistry. The introduction of a hydrazinyl group at the 2-position of this scaffold has proven to be a particularly fruitful strategy, unlocking a diverse array of pharmacological potentials. This technical guide provides an in-depth exploration of a specific, yet significant, member of this class: 4-chloro-2-hydrazinylbenzo[d]thiazole (CAS 51769-38-1). We will trace the historical context of its parent structure, delineate the most probable synthetic pathways with detailed experimental protocols, and discuss the chemical nuances and therapeutic significance of this versatile building block. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemistry and its applications in modern therapeutic discovery.
Historical Perspective: The Benzothiazole Core and the Rise of Hydrazinyl Derivatives
The story of benzothiazole chemistry begins in the late 19th century. While A.W. Hofmann first reported the synthesis of 2-substituted benzothiazoles in 1879, the parent benzothiazole was not isolated for nearly another century.[1] The industrial relevance of this scaffold was cemented in 1921 with the discovery of 2-sulfanylbenzothiazoles as highly effective vulcanization accelerators for rubber.[1]
The mid-20th century marked a pivotal shift towards biomedical applications. Researchers began to explore how modifying the benzothiazole core could elicit biological responses. The introduction of the hydrazinyl (-NHNH₂) moiety at the 2-position was a key development. This functional group serves as a versatile synthetic handle and a potent pharmacophore, capable of forming extensive hydrogen bond networks, a critical feature for molecular recognition of biological targets. Early patent literature from 1953 hints at the exploration of complex hydrazinobenzothiazole derivatives, signaling the dawn of their investigation as a distinct and promising class of compounds.[1] These explorations have since blossomed, with benzothiazole-hydrazones (formed by reacting 2-hydrazinylbenzothiazoles with aldehydes or ketones) being extensively investigated for anticancer, antimicrobial, and anti-inflammatory activities.[2][3]
Synthetic Pathways and Methodologies
While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be confidently inferred from established and well-documented reactions for analogous compounds. The primary routes to the 2-hydrazinylbenzothiazole core involve the nucleophilic substitution of a suitable leaving group at the 2-position with hydrazine.
Two principal precursors are logical starting points for the synthesis of the title compound:
-
2-Amino-4-chlorobenzo[d]thiazole
-
4-Chloro-2-mercaptobenzo[d]thiazole or 2,4-dichloro-benzo[d]thiazole
The most direct and frequently cited method for analogous structures involves the reaction of a 2-aminobenzothiazole derivative with hydrazine hydrate.[4]
Preferred Synthetic Route: From 2-Amino-4-chlorobenzo[d]thiazole
This two-step synthesis begins with the construction of the 2-amino-4-chlorobenzothiazole ring, followed by the introduction of the hydrazinyl group.
Step 1: Synthesis of 2-Amino-4-chlorobenzo[d]thiazole
The classical approach to forming the 2-aminobenzothiazole ring is the Hugershoff reaction, which involves the cyclization of an arylthiourea. A common modern variant employs the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[5]
-
Causality of Experimental Choices: The use of 2,4-dichloroaniline as the starting material directly installs the required chlorine atom at the 4-position of the resulting benzothiazole. Acetic acid serves as a solvent that is compatible with both the reactants and the bromine. The reaction is typically run at low temperatures during the bromine addition to control the exothermicity of the reaction and minimize side-product formation.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction where hydrazine displaces the amino group at the 2-position. A high-boiling point solvent like ethylene glycol is often used to achieve the necessary reaction temperatures.[4]
-
Causality of Experimental Choices: Hydrazine hydrate is used in large excess to act as both the nucleophile and the solvent, driving the reaction to completion. Ethylene glycol is an ideal solvent due to its high boiling point (~197 °C), allowing the reaction to be conducted at elevated temperatures (e.g., 160 °C), which is often necessary to facilitate the displacement of the amino group. The reaction is typically refluxed for several hours to ensure complete conversion. The product often precipitates from the reaction mixture upon cooling, simplifying its isolation.
Experimental Protocol
The following protocol is constructed based on the established synthesis of the analogous compound, 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine.[4]
Materials and Equipment:
-
2-Amino-4-chlorobenzo[d]thiazole
-
Hydrazine hydrate (85% or higher)
-
Ethylene glycol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Ethanol and Dichloromethane (for recrystallization)
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-4-chlorobenzo[d]thiazole (0.03 mol, 5.54 g).
-
Add ethylene glycol (50 mL) to the flask.
-
Add hydrazine hydrate (85%, 0.12 mol, approx. 6 mL) to the suspension.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (internal temperature approx. 160 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with several portions of deionized water to remove residual ethylene glycol and hydrazine hydrate.
-
Air-dry the product.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/dichloromethane mixture.
Visualization of the Synthetic Workflow
Physicochemical Properties and Structural Insights
Tautomerism: A Key Chemical Feature
A critical aspect of the chemistry of 2-hydrazinylbenzothiazoles is their existence in two tautomeric forms: the hydrazine form and the hydrazone form. This equilibrium is influenced by the solvent and pH of the medium.[6]
-
Hydrazine Tautomer: this compound
-
Hydrazone Tautomer: (4-chlorobenzo[d]thiazol-2(3H)-ylidene)hydrazine
The hydrazine form is generally favored in acidic conditions, while the hydrazone form can predominate in alkaline media.[6] This tautomerism is a crucial consideration in subsequent reactions, as the nucleophilicity of the terminal nitrogen atom can be affected.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the benzothiazole ring, with their splitting patterns and chemical shifts influenced by the chloro-substituent. Signals for the -NH and -NH₂ protons of the hydrazinyl group would also be present, often as broad singlets that may exchange with D₂O.
-
FT-IR: Key absorption bands would include N-H stretching vibrations for the amine and hydrazine groups (typically in the 3100-3400 cm⁻¹ region), C=N stretching of the thiazole ring (around 1580-1620 cm⁻¹), and C-Cl stretching vibrations.[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₆ClN₃S, 215.66 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~32% the intensity of the M peak).
Significance in Drug Development
The primary value of this compound in drug development lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly benzothiazole-hydrazones.
The Hydrazone Moiety as a Bioactive Linker
The terminal -NH₂ group of the hydrazinyl moiety is readily condensed with a wide variety of aldehydes and ketones to form hydrazones. This reaction provides a straightforward method to introduce diverse structural motifs and modulate the physicochemical and pharmacological properties of the final compound.
The resulting -[C=N-NH]- linker is not merely a spacer; it is a key pharmacophoric element. Its ability to act as a hydrogen bond donor and acceptor, combined with its conformational flexibility, allows for potent interactions with biological targets.
The Role of the 4-Chloro Substituent
The presence and position of the chlorine atom on the benzothiazole ring are critical for modulating biological activity. Halogen atoms, particularly chlorine, can significantly alter a molecule's properties:
-
Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom modifies the electron density of the benzothiazole ring system, which can influence its binding affinity to target proteins.
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can increase the half-life of the drug.
Studies on related chloro-substituted benzothiazoles have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents, underscoring the strategic importance of this substitution.[7][8][9]
Conclusion
This compound stands as a testament to the enduring utility of the benzothiazole scaffold in medicinal chemistry. While its own discovery is woven into the broader history of its chemical class rather than being a singular event, its synthetic accessibility and chemical versatility have established it as a valuable building block. The strategic placement of the chloro-substituent and the reactive hydrazinyl group provides a powerful platform for the generation of extensive chemical libraries. The resulting hydrazone derivatives continue to be a rich source of lead compounds in the quest for novel therapeutics, particularly in oncology and infectious diseases. A thorough understanding of its synthesis, chemical properties, and strategic application is therefore essential for any researcher or institution engaged in the forward march of drug discovery and development.
References
-
Zawisza, T., et al. (1983). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie. Available at: [Link]
-
Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (2023). Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (2017). RSC Advances. Available at: [Link]
-
Hydrazine hydrate. (n.d.). Organic Syntheses. Available at: [Link]
-
2-Amino-6-methylbenzothiazole. (n.d.). Organic Syntheses. Available at: [Link]
-
Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological. (2020). European Journal of Molecular & Clinical Medicine. Available at: [Link]
- A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. (2010). Google Patents.
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2014). Molecules. Available at: [Link]
-
4-Chloro-2-mercaptobenzothiazole, CAS No. 1849-65-6. (n.d.). iChemical. Available at: [Link]
-
Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers. Available at: [Link]
-
1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. (2011). Acta Crystallographica Section E. Available at: [Link]
-
A facile one-pot synthesis of 5-substituted-1,3,4-oxadiazole-2(3H)-ones from carbon dioxide, hydrazides in the presence of a strong base. (n.d.). RSC Advances. Available at: [Link]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2021). Journal of Physics: Conference Series. Available at: [Link]
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- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Chloro-2-hydrazinylbenzo[d]thiazole
Abstract
Introduction: The Significance of Spectroscopic Characterization
4-chloro-2-hydrazinylbenzo[d]thiazole belongs to the benzothiazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. The introduction of a hydrazinyl group at the 2-position and a chloro substituent at the 4-position creates a unique electronic and steric environment, potentially leading to novel biological activities. Accurate structural elucidation is the cornerstone of any research and development effort, and spectroscopic techniques are the primary tools for achieving this.
This guide addresses the current information gap by providing a detailed, predictive analysis of the key spectroscopic data for this compound. The insights herein are derived from a careful examination of the spectra of closely related molecules, including the parent compound 2-hydrazinobenzothiazole and various chlorinated benzothiazole analogues.[1][2][3][4][5] This approach allows us to anticipate the influence of each structural component on the resulting spectra, providing a reliable blueprint for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can map the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons on the benzothiazole ring and the protons of the hydrazinyl group. The presence of the electron-withdrawing chloro group at the 4-position will influence the chemical shifts of the adjacent aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 7.3 - 7.5 | d | ~ 8.0 |
| H-6 | ~ 7.0 - 7.2 | t | ~ 8.0 |
| H-7 | ~ 7.6 - 7.8 | d | ~ 8.0 |
| -NH- | ~ 8.5 - 9.5 | br s | - |
| -NH₂ | ~ 4.5 - 5.5 | br s | - |
Interpretation:
The aromatic region is expected to display an AMX spin system. The proton at the 7-position (H-7), being ortho to the electron-donating nitrogen of the thiazole ring, is anticipated to be the most deshielded of the aromatic protons. The chloro group at the 4-position will exert a deshielding effect on the ortho proton (H-5). The H-6 proton will appear as a triplet due to coupling with both H-5 and H-7. The hydrazinyl protons (-NH- and -NH₂) are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 165 - 170 |
| C-4 | ~ 125 - 130 |
| C-5 | ~ 122 - 126 |
| C-6 | ~ 120 - 124 |
| C-7 | ~ 128 - 132 |
| C-8 (C-3a) | ~ 145 - 150 |
| C-9 (C-7a) | ~ 130 - 135 |
Interpretation:
The C-2 carbon, being directly attached to three heteroatoms, is expected to be the most deshielded carbon in the spectrum. The carbon bearing the chloro group (C-4) will also be significantly deshielded. The chemical shifts of the other aromatic carbons are predicted based on the combined electronic effects of the fused thiazole ring, the chloro substituent, and the hydrazinyl group.
Experimental Protocol for NMR Data Acquisition
A robust and self-validating protocol is crucial for obtaining high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
Calibrate the 90° pulse width for both ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of -2 to 12 ppm is typically adequate.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Causality Behind Experimental Choices: The choice of a high-field spectrometer enhances spectral resolution, which is crucial for resolving complex spin systems in the aromatic region. DMSO-d₆ is a strategic choice for preserving the signals of exchangeable -NH protons, which might otherwise be broadened or absent in other solvents. The use of 2D NMR techniques provides an internal validation of the structural assignments made from 1D spectra.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C=N, C=C, and C-Cl bonds.
Table 3: Predicted IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (hydrazinyl) | 3400 - 3200 | Medium, Broad |
| Aromatic C-H stretching | 3100 - 3000 | Medium |
| C=N stretching (thiazole ring) | 1620 - 1580 | Medium to Strong |
| Aromatic C=C stretching | 1550 - 1450 | Medium to Strong |
| N-H bending | 1650 - 1550 | Medium |
| C-N stretching | 1350 - 1250 | Medium |
| C-Cl stretching | 800 - 600 | Strong |
Interpretation:
The most prominent features are expected to be the N-H stretching vibrations from the hydrazinyl group, which will likely appear as a broad band in the 3400-3200 cm⁻¹ region.[1][2] The C=N and aromatic C=C stretching vibrations will give rise to a series of sharp to medium bands in the fingerprint region (1620-1450 cm⁻¹). The C-Cl stretching vibration is expected to appear at a lower wavenumber.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup. This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor.
-
Record the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and correlate them with the functional groups present in the molecule.
-
Causality Behind Experimental Choices: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid samples. Recording a background spectrum is a self-validating step that ensures the final spectrum is representative of the sample alone.
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound (C₇H₆ClN₃S), the predicted mass spectrum, likely acquired using electrospray ionization (ESI) in positive ion mode, will show key signals corresponding to the molecular ion and characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 200.0/202.0 | Molecular ion peak (protonated). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl) will be observed with a ~3:1 intensity ratio. |
| [M-NH₂]⁺ | 184.0/186.0 | Loss of the amino group from the hydrazinyl moiety. |
| [M-N₂H₃]⁺ | 169.0/171.0 | Loss of the entire hydrazinyl group. |
| [C₆H₃ClNS]⁺ | 154.0/156.0 | Fragmentation of the benzothiazole ring. |
Interpretation:
The most definitive feature will be the molecular ion peak [M+H]⁺ at m/z 200.0, accompanied by its isotopic peak at m/z 202.0 due to the presence of the ³⁷Cl isotope. This isotopic signature is a hallmark of a monochlorinated compound and serves as a key diagnostic tool. The fragmentation pattern is likely to involve the loss of the hydrazinyl side chain, leading to the formation of a stable benzothiazole cation.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
-
Instrument Setup and Calibration:
-
Use a mass spectrometer equipped with an ESI source.
-
Calibrate the mass analyzer using a standard calibration solution to ensure high mass accuracy.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity of the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak (m/z 200.0) as the precursor ion and inducing fragmentation to observe the daughter ions.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern.
-
Compare the observed mass with the calculated exact mass of the protonated molecule to confirm the elemental composition.
-
Interpret the fragmentation pattern observed in the MS/MS spectrum to corroborate the proposed structure.
-
Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules like the one , as it typically produces the protonated molecular ion with minimal fragmentation in the source. High-resolution mass spectrometry allows for the determination of the exact mass, which provides a high degree of confidence in the elemental formula. Tandem MS (MS/MS) is a powerful tool for confirming the structure by breaking down the molecule in a controlled manner and analyzing the resulting fragments.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
This technical guide has presented a detailed, predictive spectroscopic analysis of this compound based on a thorough evaluation of data from structurally related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, along with their interpretations, provide a solid foundation for researchers to identify and characterize this molecule. The inclusion of robust, step-by-step experimental protocols, grounded in best practices, empowers scientists to acquire high-quality data and validate the predictions outlined in this document. As a Senior Application Scientist, I am confident that this guide will serve as an invaluable resource, accelerating research and development in the promising field of benzothiazole chemistry.
References
- Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry, 45(5), 758-770.
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
- Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry, 69, 564-576.
-
Spectral data of synthesized compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Patel, A., et al. (2021).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
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- 3. researchgate.net [researchgate.net]
- 4. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
- 5. ignited.in [ignited.in]
Methodological & Application
Application Note: Harnessing 4-Chloro-2-hydrazinylbenzo[d]thiazole for Advanced Bioconjugation and Drug Discovery via Click Chemistry
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Introduction: The Benzothiazole Scaffold and the Dawn of a New Click Chemistry Reagent
The benzothiazole moiety is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] Its rigid, bicyclic structure and ability to engage in various biological interactions make it a privileged scaffold in the design of novel therapeutics.[1][2] The introduction of a hydrazinyl group at the 2-position and a chloro-substituent at the 4-position of the benzothiazole ring system presents a unique opportunity for chemical diversification. This application note introduces 4-chloro-2-hydrazinylbenzo[d]thiazole as a versatile precursor for the synthesis of novel click chemistry reagents, thereby enabling its conjugation to a wide array of molecules of interest in drug development, from small molecule fragments to large biologics.
While the hydrazinyl group itself does not directly participate in the canonical azide-alkyne cycloaddition reactions, it can be readily converted to an azide, a key functional group for click chemistry. This guide provides detailed protocols for this conversion and the subsequent application of the resulting 2-azido-4-chlorobenzo[d]thiazole in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
From Hydrazine to Azide: Preparing the Key Click Chemistry Precursor
To utilize this compound in azide-alkyne click chemistry, the hydrazinyl group must first be converted to an azide. This can be achieved through a diazotization reaction followed by substitution with an azide source.
Protocol 2.1: Synthesis of 2-azido-4-chlorobenzo[d]thiazole
-
Materials: this compound, hydrochloric acid (HCl), sodium nitrite (NaNO₂), sodium azide (NaN₃), ice, distilled water, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, standard laboratory glassware.
-
Procedure:
-
Dissolve 1.0 equivalent of this compound in a suitable volume of dilute hydrochloric acid in a flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in cold water dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve 1.5 equivalents of sodium azide in water and cool to 0-5 °C.
-
Slowly add the diazotized benzothiazole solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature for an additional hour.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-azido-4-chlorobenzo[d]thiazole.
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Robust Conjugation Strategy
The CuAAC reaction is a cornerstone of click chemistry, known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and tolerance to a wide range of functional groups.[5][6][7][8]
3.1. Causality Behind Experimental Choices in CuAAC
-
Catalyst: A Cu(I) catalyst is essential for the reaction.[9][10] This is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to avoid the instability of Cu(I) salts.[10]
-
Ligand: A stabilizing ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), is often used to protect the Cu(I) from oxidation and improve reaction efficiency, particularly in biological applications.
-
Solvent: The reaction is often performed in a mixture of water and a co-solvent like t-butanol or DMSO to accommodate both polar and non-polar reactants. Water has been shown to accelerate the reaction in many cases.
Protocol 3.2: CuAAC of 2-azido-4-chlorobenzo[d]thiazole with a Terminal Alkyne
-
Materials: 2-azido-4-chlorobenzo[d]thiazole, terminal alkyne of interest, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, t-butanol, distilled water, appropriate workup and purification solvents.
-
Procedure:
-
In a reaction vial, dissolve 1.0 equivalent of 2-azido-4-chlorobenzo[d]thiazole and 1.1 equivalents of the terminal alkyne in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of 0.1 equivalents of CuSO₄·5H₂O in a minimal amount of water.
-
In another vial, prepare a fresh solution of 0.2 equivalents of sodium ascorbate in a minimal amount of water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1,4-disubstituted triazole product by column chromatography or recrystallization.
-
3.3. CuAAC Experimental Workflow
Caption: CuAAC Experimental Workflow.
3.4. Key Reaction Parameters for CuAAC
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | 1.0 eq. Azide : 1.1-1.2 eq. Alkyne | A slight excess of the alkyne can drive the reaction to completion. |
| Catalyst Loading | 1-5 mol% CuSO₄ | Sufficient for catalysis; higher loading can lead to side reactions. |
| Reducing Agent | 2-10 mol% Sodium Ascorbate | Ensures reduction of Cu(II) to the active Cu(I) state. |
| Temperature | Room Temperature | The reaction is highly exothermic and proceeds efficiently at ambient temperature.[5] |
| Solvent System | t-Butanol/Water (1:1) or DMSO/Water | Solubilizes a wide range of organic and biological molecules. |
3.5. Mechanism of CuAAC
The copper(I)-catalyzed reaction proceeds through a stepwise mechanism that is distinct from the concerted thermal Huisgen 1,3-dipolar cycloaddition.[6][9] The key steps involve the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring.[9] This intermediate then rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[]
Caption: Simplified Mechanism of CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Metal-Free Alternative
For applications where the presence of a metal catalyst is a concern, such as in living systems, SPAAC offers an excellent alternative.[12][13][14] This reaction utilizes a strained cyclooctyne, which reacts readily with azides without the need for a catalyst.[13][15][16] The release of ring strain is the driving force for this reaction.[16]
Protocol 4.1: SPAAC of 2-azido-4-chlorobenzo[d]thiazole with a Cyclooctyne
-
Materials: 2-azido-4-chlorobenzo[d]thiazole, a cyclooctyne derivative (e.g., DBCO, BCN), a biocompatible solvent (e.g., PBS, DMSO, or a mixture).
-
Procedure:
-
Dissolve 1.0 equivalent of 2-azido-4-chlorobenzo[d]thiazole in the chosen solvent.
-
Add 1.0-1.2 equivalents of the cyclooctyne derivative to the solution.
-
Allow the reaction to proceed at room temperature or 37 °C for biological applications.
-
Monitor the reaction progress by LC-MS or other suitable analytical methods.
-
Due to the high efficiency and clean nature of the reaction, purification may not be necessary for some applications. If required, purify by HPLC or other chromatographic techniques.
-
4.2. SPAAC Experimental Workflow
Caption: SPAAC Experimental Workflow.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield (CuAAC) | Inactive catalyst (Cu(I) oxidized) | Use freshly prepared solutions of CuSO₄ and sodium ascorbate. Consider degassing the solvent. |
| Poor solubility of reactants | Try a different co-solvent (e.g., DMSO, DMF). | |
| Low or No Yield (SPAAC) | Steric hindrance | If the azide is sterically hindered, a less hindered cyclooctyne like BCN might be more effective than DBCO.[17] |
| Degradation of cyclooctyne | Ensure the cyclooctyne reagent is of high quality and has been stored properly. | |
| Side Product Formation (CuAAC) | Alkyne homocoupling (Glaser coupling) | Ensure sufficient reducing agent is present. Running the reaction under an inert atmosphere can also help. |
| Difficulty in Purification | Excess reagents | Use a stoichiometric amount of the limiting reagent or quench excess reagents before workup. |
Alternative Application: Hydrazone Formation
The parent compound, this compound, can be directly used in "click-like" hydrazone formation reactions with aldehydes and ketones.[18][19] This reaction is rapid, reversible under acidic conditions, and forms a stable C=N bond, making it a valuable tool for bioconjugation, especially when dynamic linkages are desired.[18][19]
Conclusion
This compound serves as a valuable and versatile precursor for creating novel click chemistry reagents. Through a straightforward conversion to its azide derivative, this benzothiazole scaffold can be efficiently incorporated into a wide range of molecules using both robust, copper-catalyzed methods and biocompatible, strain-promoted approaches. These protocols provide researchers, scientists, and drug development professionals with the tools to leverage the desirable properties of the benzothiazole core in their next generation of targeted therapeutics, diagnostic agents, and advanced biomaterials.
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National Center for Biotechnology Information. (2022, February 11). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. Retrieved from [Link]
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PubMed. (2004, November 24). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Retrieved from [Link]
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PubMed. (2019, January 14). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Retrieved from [Link]
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PubMed Central. (2011, November 1). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, March 22). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Chemical Communications. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. Retrieved from [Link]
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Scirp.org. (2016, December 27). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiol. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, January 13). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 4-chloro-2-hydrazinylbenzo[d]thiazole for Biological Screening
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole ring system is a cornerstone in the field of medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This heterocyclic scaffold, a fusion of a benzene and a thiazole ring, offers a unique three-dimensional structure that facilitates interactions with various biological targets.[3] The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) contribute to its ability to engage in hydrogen bonding, pi-pi stacking, and other non-covalent interactions, which are crucial for molecular recognition by enzymes and receptors. Consequently, benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7]
The focus of this application note is the strategic derivatization of a specific, yet highly promising, benzothiazole analog: 4-chloro-2-hydrazinylbenzo[d]thiazole . The introduction of a hydrazinyl group at the 2-position of the benzothiazole core provides a versatile chemical handle for a multitude of synthetic transformations. This reactive moiety serves as a nucleophile, readily participating in reactions to form a diverse library of derivatives. The 4-chloro substituent, an electron-withdrawing group, can modulate the electronic properties of the entire ring system, potentially influencing the compound's pharmacokinetic profile and biological activity.
This guide provides a comprehensive overview of the derivatization strategies for this compound, detailed experimental protocols for the synthesis of hydrazone derivatives, and a framework for their subsequent biological screening. The methodologies outlined herein are designed to be adaptable and serve as a foundational resource for researchers in drug discovery and development.
Derivatization Strategy: Leveraging the Reactivity of the Hydrazinyl Moiety
The primary route for the derivatization of this compound involves the reaction of the terminal nitrogen of the hydrazinyl group with electrophilic partners. The most common and effective strategy is the condensation with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CH-).[8] This approach is favored due to the simplicity of the reaction, the generally high yields, and the vast commercial availability of a diverse range of carbonyl-containing compounds.
The rationale behind this strategy is twofold:
-
Introduction of Molecular Diversity: By reacting the parent compound with a wide array of aldehydes and ketones bearing different substituents (e.g., aromatic rings, aliphatic chains, heterocyclic systems), a large and structurally diverse library of derivatives can be rapidly synthesized. This diversity is paramount for exploring the structure-activity relationship (SAR) and identifying key pharmacophoric features.
-
Modulation of Physicochemical Properties: The addition of different functional groups allows for the fine-tuning of critical physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. These properties are integral to a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.
The general reaction scheme for the formation of hydrazone derivatives from this compound is depicted below:
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Application Notes and Protocols for the N-arylation of 4-chloro-2-hydrazinylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of N-Arylated Benzothiazoles in Medicinal Chemistry
The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets. The introduction of an N-aryl hydrazine moiety at the 2-position of the benzothiazole core, specifically creating N-arylated 4-chloro-2-hydrazinylbenzo[d]thiazoles, opens up a vast chemical space for the development of novel therapeutics. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and compounds with antimicrobial or anticancer activities. The chlorine atom at the 4-position provides an additional handle for further functionalization, enhancing the molecular diversity that can be achieved from this versatile scaffold.
This application note provides a comprehensive guide to the experimental procedures for the N-arylation of 4-chloro-2-hydrazinylbenzo[d]thiazole. We will delve into the rationale behind the chosen synthetic strategies, offering detailed, step-by-step protocols for both the synthesis of the starting material and the subsequent N-arylation reaction. Furthermore, we will explore the underlying reaction mechanisms, provide guidance on product characterization, and offer troubleshooting strategies to ensure successful synthesis.
Synthetic Strategy: A Two-Pronged Approach to C-N Bond Formation
The formation of a C-N bond between an aryl group and the hydrazine moiety of this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Two of the most powerful and widely adopted methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]
-
Buchwald-Hartwig Amination: This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to classical methods.[1][3] The choice of a suitable palladium catalyst and a sterically demanding phosphine ligand is critical for achieving high yields and preventing side reactions.[4][5]
-
Ullmann Condensation: A more traditional approach, the Ullmann reaction, typically employs a copper catalyst and often requires higher reaction temperatures.[6][7] However, recent advancements in ligand development have led to milder and more efficient Ullmann-type N-arylations.[8][9]
This guide will provide detailed protocols for both methodologies, allowing researchers to choose the most suitable approach based on available resources and the specific requirements of their target molecules.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of this compound is a crucial first step. While a direct, one-step synthesis from commercially available precursors is not widely reported, a reliable two-step procedure can be adapted from the synthesis of related 2-hydrazinylbenzothiazoles.[10][11][12]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,4-dichlorobenzo[d]thiazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chlorothiophenol (1 equivalent).
-
Solvent and Reagent Addition: Add an excess of carbon disulfide (CS₂) to act as both a reactant and a solvent.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess carbon disulfide under reduced pressure. The crude 4-chlorobenzo[d]thiazole-2-thiol is then chlorinated using a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 2,4-dichlorobenzo[d]thiazole.
Step 2: Hydrazinolysis of 2,4-dichlorobenzo[d]thiazole
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2,4-dichlorobenzo[d]thiazole (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (N₂H₄·H₂O, 3-5 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Part 2: N-Arylation of this compound
With the starting material in hand, we can now proceed to the core N-arylation reaction. We present two robust protocols: a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann condensation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This method is often the preferred choice due to its high efficiency and broad functional group tolerance. The selection of the palladium precatalyst and the phosphine ligand is crucial for success. Sterically hindered biarylphosphine ligands are generally effective in promoting the desired C-N bond formation.[4]
Table 1: Reagents and Conditions for Buchwald-Hartwig N-Arylation
| Component | Recommended Reagents/Conditions | Rationale |
| Starting Material | This compound | The nucleophilic hydrazine to be arylated. |
| Aryl Halide | Aryl bromide or aryl iodide (1.1 - 1.5 eq.) | Aryl bromides and iodides are generally more reactive than aryl chlorides in this coupling. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common and effective palladium sources for generating the active Pd(0) catalyst.[1] |
| Ligand | Xantphos, BINAP, or a biarylphosphine ligand (e.g., XPhos, SPhos) (1.2 - 1.5 eq. relative to Pd) | Sterically bulky and electron-rich ligands facilitate oxidative addition and reductive elimination steps.[5] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (2-3 eq.) | A strong, non-nucleophilic base is required to deprotonate the hydrazine.[3] |
| Solvent | Anhydrous and deoxygenated Toluene or Dioxane | Aprotic, non-coordinating solvents are ideal for this reaction. |
| Temperature | 80 - 110 °C | Sufficient to promote the catalytic cycle without causing degradation of reactants or products. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxygen. |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction vial, add this compound (1 equivalent), the aryl halide (1.1-1.5 equivalents), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 equivalents relative to Pd).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent (Toluene or Dioxane) via syringe, followed by the base (NaOtBu, K₃PO₄, or Cs₂CO₃).
-
Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram 1: General Workflow for Buchwald-Hartwig N-Arylation
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
The Ullmann condensation offers a palladium-free alternative for N-arylation. While traditionally requiring harsh conditions, modern protocols with specific ligands can facilitate the reaction under milder temperatures.
Table 2: Reagents and Conditions for Ullmann N-Arylation
| Component | Recommended Reagents/Conditions | Rationale |
| Starting Material | This compound | The nucleophilic hydrazine to be arylated. |
| Aryl Halide | Aryl iodide (1.1 - 2.0 eq.) | Aryl iodides are the most reactive coupling partners in Ullmann reactions. |
| Copper Catalyst | CuI (5-20 mol%) or Cu₂O (5-10 mol%) | Common and effective copper(I) sources.[6] |
| Ligand | 1,10-Phenanthroline or L-proline (10-40 mol%) | Ligands can accelerate the reaction and allow for lower temperatures. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | A moderately strong base is typically used. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 100 - 140 °C | Higher temperatures are often required compared to the Buchwald-Hartwig reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | While less sensitive than Pd(0), an inert atmosphere is recommended for reproducibility. |
Experimental Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1 equivalent), the aryl iodide (1.1-2.0 equivalents), the copper catalyst (5-20 mol%), the ligand (10-40 mol%), and the base (K₂CO₃ or Cs₂CO₃).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent Addition: Add the solvent (DMF or DMSO) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Characterization of N-Arylated Products
The successful synthesis of the N-arylated this compound derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of both the benzothiazole and the newly introduced aryl ring. The N-H protons of the hydrazine linker will appear as distinct signals, and their chemical shifts may vary depending on the solvent and the electronic nature of the aryl group.[11][13]
-
¹³C NMR: The spectrum will show the signals for all carbon atoms in the molecule. The chemical shifts of the carbons in the benzothiazole and the aryl ring will be consistent with the proposed structure.[14][15]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the hydrazine moiety and the aromatic C-H and C=C stretching vibrations.
Troubleshooting and Field-Proven Insights
For Buchwald-Hartwig Amination:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. The active Pd(0) species is oxygen-sensitive, so thorough deoxygenation of the solvent and maintenance of an inert atmosphere are critical.
-
Incorrect Base: The choice of base is crucial. If a weaker base like K₃PO₄ is used, a higher reaction temperature may be required. NaOtBu is a strong base but can be incompatible with base-sensitive functional groups on the aryl halide.
-
Ligand Choice: Not all ligands are suitable for all substrates. If one ligand fails, screening a small panel of different phosphine ligands can be beneficial.
-
-
Side Reactions:
-
Hydrodehalogenation of the Aryl Halide: This can occur if there are sources of protons in the reaction mixture (e.g., water). Ensure all reagents and solvents are anhydrous.
-
Homocoupling of the Aryl Halide: This can be minimized by using the correct stoichiometry and ensuring efficient stirring.
-
For Ullmann Condensation:
-
Low or No Conversion:
-
Catalyst Quality: The quality of the copper salt can significantly impact the reaction. Using freshly purchased or properly stored CuI is recommended.
-
Insufficient Temperature: Ullmann reactions often require higher temperatures. If the reaction is sluggish, a modest increase in temperature may be necessary.
-
Ligand Effect: While some Ullmann reactions proceed without a ligand, the addition of ligands like 1,10-phenanthroline or L-proline can dramatically improve the yield and allow for lower reaction temperatures.
-
-
Product Decomposition: At the high temperatures sometimes required for Ullmann reactions, product decomposition can be an issue. Careful monitoring of the reaction and avoiding prolonged heating times is important.
Safety Precautions
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic.[12][16] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aryl Halides: Many aryl halides are irritants and can be harmful if inhaled or absorbed through the skin. Handle with care and appropriate PPE.
-
Palladium and Copper Catalysts: While used in catalytic amounts, these heavy metals should be handled with care. Avoid inhalation of dust.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Solvents: Toluene, dioxane, DMF, and DMSO are flammable and/or have associated health risks. Use in a well-ventilated area and take appropriate fire safety precautions.
Conclusion
The N-arylation of this compound provides a gateway to a rich diversity of potentially bioactive molecules. The Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are powerful and versatile methods for achieving this transformation. By carefully selecting the reaction components and conditions, and by adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently synthesize a wide range of novel N-arylated benzothiazole derivatives for further investigation in drug discovery and development programs.
References
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Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole. (2022). International Journal of Drug Delivery Technology. [Link]
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Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. [Link]
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Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... (2024). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (2021). RSC Advances. [Link]
-
Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Cole-Parmer. [Link]
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Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2021). Journal of Physics: Conference Series. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
Copper-Catalyzed Arylation of Heterocycle C-H Bonds. (2005). Journal of the American Chemical Society. [Link]
-
Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. (2008). The Journal of Organic Chemistry. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (2002). Basic One- and Two-Dimensional NMR Spectroscopy. [Link]
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Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2011). Organic Letters. [Link]
-
Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (2012). Angewandte Chemie International Edition. [Link]
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Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. (2025). Green Chemistry. [Link]
-
Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2025). Current Organic Chemistry. [Link]
-
C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (2020). ACS Sustainable Chemistry & Engineering. [Link]
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Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2001). Molecules. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009). Molecules. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). International Journal of Molecular Sciences. [Link]
-
Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2025). Current Organic Chemistry. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). Chemical Reviews. [Link]
-
Ligand‐assisted Palladium Catalyzed C5 Arylation Reaction of Imidazoles with Aryl Chlorides. (2020). ChemistrySelect. [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009). Semantic Scholar. [Link]
-
N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. TCG Lifesciences. [Link]
-
Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. (2012). Synlett. [Link]
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Application Notes & Protocols: 4-Chloro-2-hydrazinylbenzo[d]thiazole as a Strategic Intermediate for Heterocyclic Synthesis
Foreword: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole framework is a cornerstone in the architecture of pharmacologically active molecules and advanced materials.[1] This bicyclic heterocyclic system is prevalent in a multitude of compounds demonstrating a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] The inherent structural rigidity and diverse functionalization potential of the benzothiazole nucleus make it a privileged scaffold in drug discovery.[5] Among its many derivatives, 4-chloro-2-hydrazinylbenzo[d]thiazole emerges as a particularly versatile and powerful intermediate. Its dual reactive sites—the nucleophilic hydrazinyl group and the modifiable chloro-substituted benzene ring—provide a gateway to a rich diversity of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent application in constructing high-value pyrazole and fused triazole derivatives, offering detailed protocols and mechanistic insights for researchers in medicinal and synthetic chemistry.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of this compound is typically achieved from a commercially available precursor, 2-amino-4-chlorobenzothiazole. The most common and reliable method involves a nucleophilic aromatic substitution of a 2-halo intermediate, which is in turn generated from the starting amine. An alternative, direct approach involves the high-temperature reaction of 2-amino-4-chlorobenzothiazole with hydrazine hydrate.[6] Below, we detail a robust protocol based on the displacement of a chloro group from 2,4-dichlorobenzothiazole, a reactive intermediate formed via diazotization.[7]
Workflow for Synthesis of this compound```dot
Caption: General reaction pathway for pyrazole synthesis.
Protocol 2: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-chlorobenzo[d]thiazole
This protocol details the reaction of the intermediate with acetylacetone, a common 1,3-dicarbonyl, to yield a substituted pyrazole.
-
Materials: this compound, Acetylacetone (2,4-pentanedione), Glacial Acetic Acid, Ethanol.
-
Causality: Glacial acetic acid serves as both a solvent and a catalyst. It protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the terminal nitrogen of the hydrazinyl group. The subsequent intramolecular cyclization and dehydration are also acid-catalyzed, leading to the formation of the aromatic pyrazole ring.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Add acetylacetone (1.1 mL, 11.0 mmol, 1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 mL of crushed ice with stirring.
-
A solid precipitate will form. Continue stirring for 15-20 minutes to allow for complete precipitation.
-
Filter the solid, wash thoroughly with cold water to remove residual acetic acid, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
-
| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Substituents | Solvent | Typical Yield |
| Acetylacetone | 3,5-Dimethyl | Glacial Acetic Acid | 85-95% |
| Ethyl Acetoacetate | 3-Methyl-5-hydroxy (keto form) | Ethanol/H⁺ | 80-90% |
| Dibenzoylmethane | 3,5-Diphenyl | Glacial Acetic Acid | 75-85% |
Part 3: Application in Fused Triazole Synthesis
The 2-hydrazinylbenzothiazole core is an excellent precursor for constructing fused heterocyclic systems, notably benzo[d]thiazolo[2,3-c]tr[8][9][10]iazoles. T[11][12]his transformation is readily achieved by reacting the intermediate with a one-carbon electrophile, which facilitates the cyclization to form the fused triazole ring.
Workflow for Fused Triazole Synthesis
Caption: General workflow for synthesizing fused triazolo-benzothiazoles.
Protocol 3: Synthesis of 7-Chlorobenzo[d]thiazolo[2,3-c]tr[11][12][13]iazole
This protocol uses formic acid as the one-carbon source to generate the parent fused triazole system.
-
Materials: this compound, Formic Acid (98-100%).
-
Causality: Formic acid acts as the electrophile. The reaction proceeds through the formation of an N-formylhydrazinyl intermediate. Under heating, this intermediate undergoes intramolecular cyclodehydration, where the thiazole ring nitrogen attacks the formyl carbon, eliminating a molecule of water to yield the thermodynamically stable, aromatic fused triazole ring system. *[11] Procedure:
-
Place this compound (2.0 g, 10.0 mmol) in a 50 mL round-bottom flask.
-
Add an excess of formic acid (15 mL).
-
Heat the mixture to reflux for 5-7 hours. The solid will gradually dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
The product will precipitate. Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the resulting solid, wash extensively with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol.
-
Variations Based on One-Carbon Source
The nature of the fused heterocycle can be altered by changing the one-carbon source, demonstrating the versatility of the intermediate.
| One-Carbon Source | Resulting Fused Product | Key Feature |
| Formic Acid | 7-Chlorobenzo[d]thiazolo[2,3-c]tr[8][9][10]iazole | Unsubstituted at C3 of triazole ring |
| Carbon Disulfide (CS₂) | 7-Chlorobenzo[d]thiazolo[2,3-c]tr[8][9][10]iazole-3-thiol | Introduces a thiol group at C3 |
| Formamide | 7-Chlorobenzo[d]thiazolo[2,3-c]tr[8][9][10]iazole | Alternative to formic acid |
Conclusion
This compound stands out as a high-utility intermediate in heterocyclic chemistry. The protocols and mechanistic discussions provided herein illustrate its straightforward synthesis and its power in generating diverse and medicinally relevant pyrazole and fused triazole scaffolds. The reliability of these transformations, coupled with the potential for further modification on the benzothiazole ring, ensures that this building block will continue to be a valuable tool for researchers and drug development professionals aiming to explore novel chemical spaces.
References
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available from: [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. Available from: [Link]
-
Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. Available from: [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available from: [Link]
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ChemInform Abstract: Synthesis and Properties of Thiazole Halohydrazones. Part 2. Interaction of 2‐α‐Chlorobenzylidenehydrazino‐4‐ ethoxycarbonylthiazole with Nucleophiles. Sci-Hub. Available from: [Link]
- Process for the preparation of 4-chloro-2-hydroxybenzothiazole. Google Patents.
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Synthesis of Benzoth[10][13]iazolo[2,3-c]tr[8][9][10]iazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PMC - NIH. Available from: [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. Available from: [Link]
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Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate. Available from: [Link]
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Synthesis of Benzoth[10][13]iazolo[2,3- c]tr[8][9][10]iazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PubMed. Available from: [Link]
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. NIH. Available from: [Link]
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Available from: [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available from: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... ResearchGate. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]
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Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
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Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journals. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
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BENZOTHIAZOLE ANALOGUES: AN IMPORTANT HETEROCYCLIC PHARMACOPHORE USED IN THE DESIGN OF VARIOUS THERAPEUTIC AREAS Section A-Research paper Eur. ResearchGate. Available from: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available from: [Link]
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analytical methods for 4-chloro-2-hydrazinylbenzo[d]thiazole characterization
An Application Guide to the Comprehensive Analytical Characterization of 4-chloro-2-hydrazinylbenzo[d]thiazole
Abstract
This document provides a comprehensive suite of analytical methodologies for the detailed characterization of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, this guide is designed to move beyond mere procedural lists, offering researchers, scientists, and drug development professionals the causal logic behind experimental choices. The protocols herein are structured to be self-validating, ensuring robust and reproducible results. Methodologies covered include chromatographic, spectroscopic, and thermal analyses, each supported by authoritative references to underpin the scientific principles.
Introduction: The Analytical Imperative
This compound is a substituted benzothiazole derivative. The benzothiazole nucleus is a critical pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The hydrazinyl moiety serves as a versatile synthetic handle for constructing more complex molecules, such as hydrazones, which are also of significant pharmacological interest.[2] The chloro-substitution further modulates the electronic and lipophilic properties of the molecule.
Given its role as a crucial building block, rigorous analytical characterization is paramount to confirm its identity, purity, and stability, thereby ensuring the integrity of subsequent research and development efforts. This guide presents a multi-faceted analytical workflow designed for this purpose.
Integrated Analytical Workflow
A systematic approach is essential for the complete characterization of a chemical entity. The workflow begins with fundamental purity and identity checks, proceeds to unambiguous structural elucidation, and concludes with stability assessment.
Figure 1: Integrated workflow for the characterization of this compound.
Phase 1: Foundational Purity and Identity Assessment
Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid, inexpensive, and indispensable tool for assessing the purity of a synthesized compound by separating it from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to make a ~1 mg/mL solution.
-
Spotting: Apply 1-2 µL of the solution to the baseline of the TLC plate.
-
Development: Develop the plate in a chamber saturated with an appropriate mobile phase. A good starting eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity should be adjusted so the compound's Retention Factor (Rf) is between 0.3 and 0.5.
-
Visualization: Visualize the spots under UV light at 254 nm. The benzothiazole ring is an excellent chromophore. Stain with potassium permanganate if non-UV active impurities are suspected.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
Melting Point (MP) Determination
Principle: The melting point is a characteristic physical property. A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents.
-
Loading: Pack a small amount of the crystalline solid into a capillary tube.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow rate (1-2 °C/min) near the expected melting point to ensure thermal equilibrium.
-
Recording: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. For novel compounds, multiple determinations are recommended.[3]
Phase 2: Unambiguous Structural Elucidation
The combination of FT-IR, NMR, and Mass Spectrometry provides a complete picture of the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a powerful tool for confirming the presence of key structural motifs.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly and press it into a translucent disk using a hydraulic press.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale & Reference |
| Hydrazine | N-H Stretch | 3350 - 3150 | Characteristic stretching for primary or secondary amines/hydrazines.[4] |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Indicates C-H bonds on the benzene ring.[5] |
| Benzothiazole | C=N Stretch | 1640 - 1600 | Confirms the imine bond within the thiazole ring.[6] |
| Aromatic Ring | C=C Stretch | 1580 - 1450 | Skeletal vibrations of the fused aromatic system.[4] |
| Benzothiazole | C-N Stretch | 1390 - 1350 | Stretching of the C-N bond in the heterocyclic system.[1] |
| Thiazole Ring | C-S Stretch | 750 - 690 | Characteristic vibration for the carbon-sulfur bond in the thiazole ring.[4] |
| Chloro-Aromatic | C-Cl Stretch | 800 - 700 | Confirms the presence of the C-Cl bond on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information about the different types of carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, as hydrazinyl protons are readily exchangeable and DMSO helps in their observation.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Analyze chemical shifts (δ), integration values, and coupling patterns (multiplicity).
Expected ¹H NMR Signals (in DMSO-d₆):
-
-NH-NH₂ Protons: These protons are exchangeable and may appear as two distinct broad singlets. The -NH proton attached to the ring might be downfield (e.g., δ 8.5-9.5 ppm), while the -NH₂ protons could be further upfield (e.g., δ 4.0-5.0 ppm).[7]
-
Aromatic Protons: The three protons on the chlorinated benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on the exact position of the chloro substituent relative to the fused ring system.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Aromatic Carbons: Expect multiple signals between δ 110-155 ppm for the carbons of the benzothiazole system.
-
C-Cl Carbon: The carbon atom directly attached to the chlorine will be shifted, its exact position depending on the substitution pattern.
-
C2 Carbon (C-NHNH₂): This carbon, attached to two nitrogen atoms, is expected to be significantly downfield, potentially in the δ 160-170 ppm range, a characteristic feature of the thiazole ring's C2 position.[8]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound with high precision. The fragmentation pattern can also provide structural information.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode to minimize fragmentation and maximize the observation of the molecular ion.
-
Data Acquisition: Acquire the spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis:
-
Molecular Formula: C₇H₆ClN₃S
-
Exact Mass: 199.00
-
Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 200.00.
-
Isotopic Pattern: A key confirmatory feature will be the isotopic pattern for the chlorine atom. Expect to see a peak at [M+2+H]⁺ (m/z 202.00) with an intensity that is approximately one-third of the [M+H]⁺ peak, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]
-
Phase 3: Chromatographic Purity and Thermal Stability
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is a high-resolution separation technique used to determine the purity of a compound and to quantify it. Separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Protocol Workflow:
Figure 2: Standard workflow for RP-HPLC analysis.
Recommended HPLC Parameters:
| Parameter | Condition | Rationale & Reference |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | The nonpolar C18 stationary phase is well-suited for retaining and separating moderately polar heterocyclic compounds.[9] |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) | A common mobile phase for related compounds. The ratio can be adjusted to achieve optimal retention and resolution.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The benzothiazole ring system strongly absorbs UV light, making this a sensitive detection wavelength. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Validation: A robust HPLC method should be validated for linearity, precision, and accuracy according to established guidelines.[9] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material. This is crucial for understanding its shelf-life and handling limitations.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Heating Program: Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The output is a thermogram plotting percentage weight loss versus temperature. The onset temperature of decomposition indicates the limit of thermal stability. The analysis of decomposition stages can provide insights into the breakdown mechanism of the molecule.[10][11]
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying these chromatographic, spectroscopic, and thermal methods, researchers can confidently establish the identity, purity, structure, and stability of this important chemical intermediate. Adherence to these self-validating systems and the underlying scientific principles will ensure data of the highest quality and integrity, which is foundational for successful research and development.
References
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Semantic Scholar. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Co. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Novel-N-(Benzo-a-Patel-Patel/62258d4e41f021f158525b7a13c1b1834114407b]([Link]
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National Institutes of Health. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. Available at: [Link]
-
Asian Journal of Chemistry. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). Available at: [Link]
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MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]
-
Journal of the Chinese Chemical Society. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Available at: [Link]
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National Institutes of Health. (2017). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Available at: [Link]
-
MDPI. (n.d.). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Available at: [Link]
-
MDPI. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]
-
National Institutes of Health. (2013). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. Available at: [Link]
-
ResearchGate. (n.d.). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, Characterization, Thermal and Microbiological evaluation of Thiazole Schiff Base Complexes of Co (II), Ni (II), Cu. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Available at: [Link]
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Application Note & Protocols: Developing Assays with 4-Chloro-2-hydrazinylbenzo[d]thiazole Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of biochemical and cell-based assays for the characterization of 4-chloro-2-hydrazinylbenzo[d]thiazole derivatives. These heterocyclic compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind assay choices and providing detailed, field-proven protocols for key applications. We will explore enzyme inhibition assays, cellular viability assessment, and data interpretation, with a focus on ensuring scientific integrity and generating trustworthy, reproducible results.
Introduction: The Versatility of the Benzothiazole Scaffold
The benzothiazole ring system, particularly when functionalized with a hydrazinyl group at the 2-position, represents a privileged scaffold in drug discovery. The inherent chemical properties of this moiety facilitate interactions with a diverse range of biological targets. The nitrogen and sulfur atoms within the heterocyclic system can act as hydrogen bond acceptors and donors, while the planar aromatic structure allows for π-π stacking and hydrophobic interactions within protein binding pockets. The hydrazinyl group is a key reactive handle, allowing for the straightforward synthesis of a vast library of hydrazone derivatives, significantly expanding the chemical space for screening and optimization.[1]
Numerous studies have highlighted the broad pharmacological potential of 2-hydrazinylbenzothiazole derivatives, including their roles as:
-
Enzyme Inhibitors: Targeting enzymes such as monoamine oxidase (MAO), carbonic anhydrases, cholinesterases, and various kinases.[2][3][4][5][6]
-
Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[7][8]
-
Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549), through mechanisms like apoptosis induction and inhibition of signaling pathways like Akt.[9][10]
-
Antidiabetic Agents: Inhibiting enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism.[11][12]
The 4-chloro substitution on the benzo ring can further enhance the activity of these derivatives, potentially by increasing lipophilicity, which can improve cell membrane permeability, or by providing an additional point of interaction within a target's binding site. This guide will provide the foundational protocols to explore and validate these potential activities in a laboratory setting.
Foundational Concepts in Assay Development
Before proceeding to specific protocols, it is crucial to understand the strategic choices that underpin robust assay design. The selection of an assay is dictated by the scientific question being asked. Are we looking for direct inhibition of a purified enzyme? Or are we assessing the downstream effect of a compound on a cellular phenotype?
Biochemical vs. Cell-Based Assays
-
Biochemical Assays: These are in vitro systems that utilize purified biological molecules, such as an enzyme and its substrate. They are essential for determining direct target engagement and for elucidating the mechanism of inhibition (e.g., competitive, non-competitive). They offer a clean, controlled environment but lack the complexity of a living system.
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological process. They provide a more physiologically relevant context, accounting for factors like cell permeability, metabolic stability, and off-target effects. They are critical for validating the therapeutic potential of a lead compound.
A typical screening cascade begins with a high-throughput biochemical assay to identify initial hits, followed by more complex cell-based assays to confirm activity and assess cytotoxicity.
The Importance of Controls
Every experiment must include a set of controls to ensure the results are valid and interpretable.
-
Positive Control: A known inhibitor or activator of the target. This confirms that the assay system is working correctly.
-
Negative Control (Vehicle Control): The solvent used to dissolve the test compounds (e.g., DMSO). This establishes the baseline response of the system in the absence of an active compound.
-
No-Enzyme/No-Cell Control: This helps to identify any background signal or compound interference with the assay components or detection method.
Experimental Workflows & Protocols
This section provides detailed, step-by-step protocols for assays relevant to the known biological activities of this compound derivatives.
Workflow Diagram: From Hit Identification to Validation
The following diagram illustrates a logical workflow for characterizing a novel benzothiazole derivative.
Caption: A typical workflow for screening and validating bioactive compounds.
Protocol 3.1: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
Many benzothiazole-hydrazone derivatives have been identified as potent and selective inhibitors of human MAO-B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[2] This protocol uses a commercially available kit that measures the production of hydrogen peroxide, a byproduct of MAO activity, via a fluorescent probe.
Principle: MAO-B catalyzes the oxidative deamination of monoamines, producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of MAO-B.
Materials:
-
Purified human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)
-
Positive Control: Selegiline or Pargyline
-
This compound derivatives (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Selegiline) in assay buffer. The final DMSO concentration in the well should be kept below 1%.
-
Reaction Mixture Preparation: Prepare a master mix containing the fluorescent probe and HRP in assay buffer according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells.
-
Add 20 µL of the MAO-B enzyme solution to all wells except the "No-Enzyme" control wells (add 20 µL of assay buffer instead).
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the compounds to interact with the enzyme before the reaction starts.
-
-
Initiate Reaction: Prepare a substrate solution (e.g., benzylamine) in assay buffer. Add 20 µL of the substrate solution to all wells to start the reaction.
-
Incubation & Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity at regular intervals (kinetic reading) or at the end-point.
-
Data Analysis:
-
Subtract the background fluorescence (No-Enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value.
-
Example Data Presentation:
| Compound | Target | IC₅₀ (µM)[2] |
| Derivative 3e | hMAO-B | 0.060 |
| Derivative 3h | hMAO-B | 0.075 |
| Selegiline (Std.) | hMAO-B | 0.044 |
Protocol 3.2: α-Glucosidase Inhibition Assay (Spectrophotometric)
Thiazole and hydrazinyl-thiazole derivatives have shown potential as antidiabetic agents by inhibiting α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[11][12]
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP), a yellow-colored product that absorbs light at 405 nm. A reduction in the absorbance at 405 nm indicates enzymatic inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8)
-
Positive Control: Acarbose
-
This compound derivatives (in DMSO)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and Acarbose in assay buffer.
-
Assay Plate Setup:
-
Add 50 µL of the enzyme solution to each well.
-
Add 10 µL of the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells.
-
Mix and pre-incubate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 50 µL of the pNPG substrate solution to all wells.
-
Incubation & Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 405 nm.
-
Data Analysis:
-
Subtract the absorbance of a blank control (buffer and substrate only) from all readings.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_vehicle)] * 100
-
Determine the IC₅₀ value by plotting % inhibition against the log of compound concentration.
-
Protocol 3.3: Cell Viability Assay (MTT Assay)
When developing any bioactive compound, it is critical to assess its cytotoxicity to understand its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability. It is frequently used to evaluate the anticancer potential of benzothiazole derivatives.[10]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast) and a normal fibroblast cell line (for selectivity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated cells (100% viability).
-
Plot the % viability against the log of compound concentration to determine the CC₅₀ (50% cytotoxic concentration) or IC₅₀ (50% inhibitory concentration for cancer cells).
-
Data Interpretation and Advanced Insights
From IC₅₀ to Mechanism of Action
Obtaining an IC₅₀ value is the first step. For enzyme inhibitors, further kinetic studies are necessary to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots. Understanding the binding mode provides crucial insights for structure-activity relationship (SAR) studies and lead optimization.
The Selectivity Index (SI)
For compounds intended as therapeutics (e.g., anticancer agents), the Selectivity Index is a critical parameter. It provides a measure of a compound's specificity for the target cells (e.g., cancer cells) versus normal cells.
SI = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window and potentially fewer side effects.
Diagram: Target-Inhibitor Interaction
This diagram illustrates the conceptual binding of a this compound derivative within an enzyme's active site.
Caption: Conceptual model of inhibitor-enzyme interactions.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutics. The protocols and workflows detailed in this guide provide a robust framework for identifying and characterizing the biological activities of these derivatives. By employing a systematic approach that combines biochemical and cell-based assays, researchers can effectively elucidate mechanisms of action, determine structure-activity relationships, and identify lead candidates with high potency and selectivity. The key to success lies not just in the execution of these protocols, but in the careful design of experiments with appropriate controls and the thoughtful interpretation of the resulting data.
References
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Title: Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and study of the biological activity and molecular Docking of 2-hydrazinobenzothiazole derivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Source: MDPI URL: [Link]
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Title: Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Source: MDPI URL: [Link]
-
Title: Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Source: Chemical Papers URL: [Link]
-
Title: Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Source: ResearchGate URL: [Link]
-
Title: Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Source: PMC - NIH URL: [Link]
-
Title: Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Source: PMC - NIH URL: [Link]
-
Title: Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Source: PubMed Central URL: [Link]
-
Title: Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. Source: ACS Publications URL: [Link]
-
Title: Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Source: ResearchGate URL: [Link]
-
Title: Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Source: RSC Publishing URL: [Link]
-
Title: Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Source: PubMed Central URL: [Link]
-
Title: Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Source: PubMed URL: [Link]
-
Title: Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Source: ResearchGate URL: [Link]
-
Title: Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Source: PubMed URL: [Link]
-
Title: Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Source: PubMed URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: MDPI URL: [Link]
-
Title: Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Source: PMC - NIH URL: [Link]
-
Title: A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer. Source: PubMed URL: [Link]
-
Title: A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Source: PubMed Central URL: [Link]
-
Title: Design, synthesis, crystal structure, fungicidal activity, and mechanism of action of novel thiazole-based hydrazide derivatives containing the 4-aminoquinazoline moiety. Source: PubMed URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: PMC - PubMed Central URL: [Link]
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Title: Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Source: MDPI URL: [Link]
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Application Note: A Scalable Synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole for Pharmaceutical Research and Development
Abstract
4-chloro-2-hydrazinylbenzo[d]thiazole is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically active compounds. This application note provides a comprehensive, in-depth guide for the robust and scalable two-step synthesis of this compound. The described methodology prioritizes safety, environmental considerations, and operational efficiency, making it suitable for both laboratory-scale preparation and pilot-plant scale-up. We detail the synthesis of the key intermediate, 2-amino-4-chlorobenzo[d]thiazole, followed by its conversion to the target molecule. This guide includes step-by-step protocols, process safety information, scale-up considerations, and analytical characterization, designed for researchers, chemists, and drug development professionals.
Introduction and Synthetic Strategy
The benzothiazole scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-hydrazinyl substituted variants are particularly valuable as they allow for the straightforward synthesis of hydrazones, which are themselves a class of potent bioactive molecules.
The synthetic route outlined here proceeds in two main stages, designed for efficiency and scalability:
-
Step 1: Synthesis of 2-Amino-4-chlorobenzo[d]thiazole (Intermediate 1). This step employs the Hugerschoff benzothiazole synthesis, a reliable method for constructing the benzothiazole ring system.[1] It involves the reaction of 3-chloroaniline with sodium thiocyanate in the presence of bromine to induce cyclization.
-
Step 2: Synthesis of this compound (Target Compound). The target compound is synthesized via nucleophilic aromatic substitution, where the amino group of Intermediate 1 is displaced by hydrazine. This protocol utilizes an aqueous system with hydrochloric acid, which is a safer and more environmentally benign alternative to high-boiling organic solvents like ethylene glycol.
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocols (Laboratory Scale)
2.1. Part A: Synthesis of 2-Amino-4-chlorobenzo[d]thiazole (Intermediate 1)
Rationale: This procedure is based on the classical Hugerschoff reaction.[1] Acetic acid serves as the solvent and facilitates the formation of the key isothiocyanate intermediate in situ. Bromine is the oxidizing agent that drives the electrophilic cyclization onto the aniline ring.
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mol) |
| 3-Chloroaniline | 127.57 | 25.5 g | 0.20 |
| Sodium Thiocyanate (NaSCN) | 81.07 | 35.7 g | 0.44 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Bromine (Br₂) | 159.81 | 10.2 mL (32.0 g) | 0.20 |
| 10% Sodium Hydroxide Sol. | 40.00 | ~300 mL | - |
| Ethanol | 46.07 | As needed | - |
Protocol:
-
Setup: Equip a 1000 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Reagent Charging: To the flask, add 3-chloroaniline (25.5 g, 0.20 mol), sodium thiocyanate (35.7 g, 0.44 mol), and glacial acetic acid (200 mL).
-
Thiocyanation: Stir the mixture vigorously to form a suspension. Cool the flask to 0-5 °C.
-
Bromination: Add bromine (10.2 mL, 0.20 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A thick yellow precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into 800 mL of ice-cold water with stirring. Filter the resulting solid precipitate and wash it thoroughly with water to remove acetic acid and salts.
-
Neutralization: Transfer the crude solid to a beaker and suspend it in 500 mL of water. Slowly add 10% aqueous sodium hydroxide solution while stirring until the pH of the slurry is ~8-9. This step neutralizes any remaining hydrobromic acid and liberates the free amine.
-
Isolation and Purification: Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum at 60 °C.
-
Expected Yield: 28-32 g (75-85%) of a light-tan powder.
-
Purity Check: Assess by TLC (e.g., 7:3 Hexane:Ethyl Acetate) and melting point.
-
2.2. Part B: Synthesis of this compound (Target Compound)
Rationale: This step involves the nucleophilic displacement of the 2-amino group. Hydrazine hydrate is used in large excess to act as both the nucleophile and the solvent. A catalytic amount of concentrated HCl is added to protonate the benzothiazole nitrogen, activating the C2 position towards nucleophilic attack. Using water as the primary solvent avoids the high temperatures and toxicity associated with ethylene glycol, enhancing the safety profile for scale-up.
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mol) |
| 2-Amino-4-chlorobenzo[d]thiazole | 184.64 | 18.5 g | 0.10 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 100 mL | ~2.0 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 2.0 mL | ~0.024 |
| Water | 18.02 | 100 mL | - |
| Isopropanol | 60.10 | As needed | - |
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: To the flask, add 2-amino-4-chlorobenzo[d]thiazole (18.5 g, 0.10 mol), water (100 mL), and hydrazine hydrate (100 mL).
-
Acidification: Slowly and carefully add concentrated HCl (2.0 mL) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate, staining with iodine). The starting material should be consumed.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. A crystalline solid will precipitate.
-
Isolation and Purification: Filter the precipitated solid and wash it thoroughly with cold water (3 x 50 mL) to remove excess hydrazine hydrate and salts.
-
Drying: Recrystallize the crude product from a suitable solvent like isopropanol or an ethanol/water mixture to obtain a purified product. Dry the final product under vacuum at 50 °C.
-
Expected Yield: 16-18 g (80-90%) of a pale yellow crystalline solid.
-
Scale-Up Synthesis and Process Considerations
Scaling this synthesis from grams to kilograms requires careful attention to process safety, heat management, and material handling.
3.1. Process Safety and Hazard Analysis
-
Hydrazine Hydrate: This is the primary hazard. It is toxic, corrosive, and a suspected carcinogen.[2][3] All handling must be performed in a well-ventilated area (e.g., a walk-in fume hood or a contained charging system) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.[4] An emergency shower and eyewash station must be readily accessible.
-
Exotherms: The reaction of hydrazine with the substrate can be exothermic. On a large scale, the rate of reagent addition and the efficiency of reactor cooling are critical. The initial acidification with HCl can also generate heat.
-
Pressure Build-up: The reaction is run at reflux. Ensure the reactor is properly vented to prevent pressure build-up.
-
Waste Handling: Aqueous waste containing hydrazine must be neutralized before disposal. This can be achieved by treatment with a dilute solution of sodium hypochlorite or hydrogen peroxide.[5][6]
3.2. Scale-Up Protocol (1.0 kg Scale)
This protocol assumes the use of a 20 L jacketed glass reactor with an overhead stirrer, a reflux condenser, and a temperature probe.
Caption: Workflow for the scale-up synthesis of the target compound.
Protocol:
-
Reactor Setup: Set up a clean and dry 20 L jacketed reactor. Purge the reactor with nitrogen.
-
Charging:
-
Charge 2-amino-4-chlorobenzo[d]thiazole (1.0 kg, 5.42 mol) into the reactor.
-
Charge deionized water (5.4 L) followed by hydrazine hydrate (5.4 L, ~108 mol).
-
Begin agitation at a moderate speed (e.g., 150 RPM).
-
-
Acidification: Set the reactor jacket temperature to 20 °C. Slowly add concentrated HCl (110 mL) subsurface over 30 minutes. Monitor the internal temperature; if it rises by more than 10 °C, pause the addition.
-
Reaction:
-
Once the HCl addition is complete, begin heating the reactor jacket to bring the internal contents to a gentle reflux (~105-110 °C).
-
Maintain reflux for 8-12 hours.
-
Take samples periodically to monitor for the disappearance of the starting material by HPLC or TLC.
-
-
Crystallization and Work-up:
-
Once the reaction is complete, cool the reactor contents to 20 °C over 2-3 hours.
-
Further cool the jacket to 0-5 °C and hold for at least 3 hours to ensure complete crystallization.
-
Isolate the product by filtration using a Nutsche filter.
-
-
Washing and Drying:
-
Wash the filter cake with cold deionized water (3 x 2 L) until the filtrate is near neutral pH.
-
Dry the product in a vacuum oven at 60 °C until a constant weight is achieved.
-
Expected Yield: 0.87 - 0.97 kg (80-90%).
-
3.3. Comparison of Process Parameters
| Parameter | Laboratory Scale (18.5 g) | Pilot Scale (1.0 kg) | Causality and Rationale for Changes |
| Equipment | 500 mL Round-Bottom Flask | 20 L Jacketed Reactor | Jacketed reactor provides precise temperature control (heating and cooling) and safer containment for larger volumes. Overhead stirring ensures efficient mixing of the heterogeneous mixture. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Mechanical stirring is necessary for effective agitation of the dense slurry at a larger scale, preventing settling and ensuring good heat and mass transfer. |
| HCl Addition | All at once (small scale) | Controlled addition over 30 min | The heat of neutralization is significant at scale. Controlled addition prevents a dangerous temperature spike (exotherm) that could lead to uncontrolled boiling or side reactions.[7] |
| Cooling/Work-up | Ice bath | Programmed jacket cooling | Gradual, controlled cooling promotes the formation of larger, more easily filterable crystals and is a more reproducible process than a simple ice bath. |
| Isolation | Buchner Funnel | Nutsche Filter | A Nutsche filter is an enclosed system that is safer and more efficient for filtering and washing large quantities of solid product, minimizing operator exposure. |
| Monitoring | TLC | HPLC / TLC | While TLC is useful for a quick check, HPLC provides quantitative data on conversion and purity, which is critical for process control and quality assurance in a scaled-up process. |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for this compound |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | ~185-190 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5-9.0 (br s, 1H, -NH-), 7.5-7.8 (m, 2H, Ar-H), 7.2-7.4 (t, 1H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~168 (C2), ~150 (C7a), ~130 (C4), ~128 (C5), ~125 (C6), ~122 (C7), ~120 (C3a) |
| Mass Spec (ESI+) | m/z: 200.0 [M+H]⁺, 202.0 [M+2+H]⁺ (characteristic 3:1 ratio for one chlorine atom) |
| HPLC Purity | ≥98% |
Conclusion
This application note presents a well-defined and scalable two-step synthesis for this compound. The methodology is optimized for safety and efficiency by avoiding hazardous solvents and incorporating controlled process parameters. The detailed protocols for both laboratory and pilot-plant scales, along with the critical process considerations, provide a reliable foundation for researchers and development professionals to produce this valuable intermediate for pharmaceutical applications.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Patsnap. [Link]
-
Singh, S. B., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS One, 10(6), e0129577. [Link]
-
Kolos, N. N., et al. (2019). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Chemistry of Heterocyclic Compounds, 55(8), 697-712. [Link]
-
Li, Y., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13264–13271. [Link]
-
Bhatia, R., et al. (2015). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharma Chemica, 7(1), 146-156. [Link]
-
Pesti, J. A., et al. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 17(3), 403–407. [Link]
-
Safety and Handling of Hydrazine. (1986). Defense Technical Information Center. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Hydrazine Hydrate Product Safety Assessment. (2015). Lanxess. [Link]
-
Pesti, J. A., et al. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. [Link]
-
Hugerschoff synthesis of 2-aminobenzothiazole. ResearchGate. [Link]
-
Hazardous Substance Fact Sheet: Hydrazine. (2010). New Jersey Department of Health. [Link]
-
Organic Syntheses Procedure: Hydrazine Hydrate. Organic Syntheses. [Link]
-
Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]
-
Synthesis of Benzothiazole. (2024). YouTube. [Link]
-
Cherney, R. J., et al. (2014). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 18(12), 1645–1655. [Link]
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Application Notes and Protocols for the Purification of 4-chloro-2-hydrazinylbenzo[d]thiazole
Abstract
This document provides detailed application notes and standardized protocols for the purification of 4-chloro-2-hydrazinylbenzo[d]thiazole, a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this precursor is paramount to ensure the efficacy, safety, and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and process development scientists. It outlines systematic procedures for recrystallization, silica gel column chromatography, and acid-base extraction, along with methods for purity assessment. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower users to optimize the procedures for their specific needs.
Introduction: The Critical Role of Purity
This compound is a versatile heterocyclic building block. The hydrazine and benzothiazole moieties are common pharmacophores, and this compound serves as a precursor for synthesizing derivatives with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can lead to side reactions, lower yields, and the generation of difficult-to-separate, structurally related impurities in the final product. Therefore, robust purification is a critical quality control step.
Predicted Impurity Profile
Effective purification begins with understanding the potential impurities. Based on common synthetic routes, such as the nucleophilic substitution of 2-amino-4-chlorobenzothiazole or a related precursor with hydrazine hydrate, the following impurities are anticipated:
-
Unreacted Starting Materials: 2-amino-4-chlorobenzothiazole or 2,4-dichlorobenzothiazole.
-
By-products: Bis(4-chlorobenzo[d]thiazol-2-yl)hydrazine, formed by the reaction of the product with another molecule of the starting material.
-
Oxidation Products: The hydrazinyl group is susceptible to oxidation, which can lead to various colored impurities.
-
Residual Solvents and Reagents: Solvents used in the synthesis (e.g., ethanol, DMF) and excess hydrazine hydrate.
Purification Strategy Overview
A multi-step purification strategy is often most effective. The choice of method depends on the scale of the synthesis and the nature of the impurities. This guide details three primary techniques that can be used individually or in combination.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is the preferred method for purifying solid organic compounds on a larger scale, provided a suitable solvent can be identified. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.[4][5][6]
Rationale and Solvent Selection
An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).[5] Given the polar nature of the hydrazinyl group and the aromatic benzothiazole core, polar protic solvents are excellent starting points.
| Solvent/System | Boiling Point (°C) | Rationale & Comments |
| Ethanol (95%) | 78 | Often a good first choice for compounds with hydrogen bonding capabilities. |
| Methanol | 65 | Higher solubility than ethanol; may require a co-solvent to reduce solubility at cold temperatures. |
| Isopropanol | 82 | Similar to ethanol, but lower volatility can sometimes yield better crystals. |
| Ethanol/Water | Variable | A two-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until turbidity appears, then redissolved with a little hot ethanol before cooling.[7] |
| Ethyl Acetate/Hexane | Variable | A polar/non-polar two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. |
Step-by-Step Protocol
Caption: Step-by-step workflow for the recrystallization protocol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is just dissolved. Adding excess solvent will reduce the final yield.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via TLC or HPLC.
Protocol 2: Silica Gel Column Chromatography
For high-purity requirements or when recrystallization is ineffective, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[8]
Rationale and System Selection
This compound is a moderately polar compound. Therefore, normal-phase chromatography using silica gel as the stationary phase is appropriate. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The separation is achieved by starting with a low-polarity eluent and gradually increasing its polarity (gradient elution).
| Parameter | Selection | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. The high surface area allows for effective separation. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | A gradient from low to high polarity is recommended. A typical gradient might be from 100% Hexane to 50:50 Hexane/Ethyl Acetate. The optimal ratio should be determined by preliminary TLC analysis. |
| Loading Method | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading it onto the column often results in better resolution than direct liquid loading. |
Step-by-Step Protocol
Caption: Step-by-step workflow for the column chromatography protocol.
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane/Ethyl Acetate). The ideal system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent according to the TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitoring: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
Verifying the purity of the final product is essential. A combination of techniques should be employed.
| Method | Typical Conditions | Purpose |
| TLC | Stationary Phase: Silica Gel 60 F254Mobile Phase: 7:3 Hexane/Ethyl AcetateVisualization: UV light (254 nm) | Quick, qualitative check of purity and for monitoring reactions and column fractions. The pure compound should appear as a single spot. |
| HPLC | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nm or 280 nm | Quantitative assessment of purity. The peak area of the main compound relative to the total area of all peaks gives the purity percentage.[9] |
| Melting Point | N/A | A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. |
| NMR Spectroscopy | 1H and 13C NMR in DMSO-d6 | Confirms the chemical structure and can reveal the presence of structurally similar impurities. |
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. This guide provides robust, adaptable protocols for recrystallization and column chromatography, the two most common and effective methods for this class of compound. The choice between these methods will depend on the scale, the impurity profile, and the final purity requirements. By understanding the principles behind each technique and systematically applying these protocols, researchers can consistently obtain high-purity material, ensuring the success of their subsequent research and development efforts.
References
- (Reference to a general synthesis or use of benzothiazoles, to be added
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]5]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link] (Note: This is a representative link, the original source[6] was a general chemistry resource).
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]7]
-
Patel, N. B., et al. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. International Journal of ChemTech Research.[10][11] (Note: This reference provides context on related structures).
-
Al-Obaidi, A. M. H., et al. (2020). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series.[12]
-
Siddiqui, S., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules.[13]
- (See Ref. 6)
-
Elderfield, R. C., & Short, F. W. (1953). Process for the preparation of 4-chloro-2-hydroxybenzothiazole. US Patent 3,888,871.[14]
-
(Reference on thiazolyl hydrazine synthesis, contextually relevant but not a direct protocol for the target molecule).[15]
-
(Reference on 2-amino-6-chlorobenzothiazole derivatives, contextually relevant).[16]
-
Kumar, D., et al. (2021). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances.[1]
-
PrepChem. Synthesis of 2-amino-4-chlorobenzothiazole. Available from: [Link]]
-
Holbová, E., & Perjéssy, A. (1987). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers.[17]
-
(Reference on green synthesis of benzothiazoles, provides general background).[18]
-
El-Sayed, W. A. (2009). Synthesis of some new benzothiazole derivatives as potential antimicrobial and antiparasitic agents. European Journal of Medicinal Chemistry.[2]
-
Gimaldinova, E., & Gimaldinov, M. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.[3]
-
Weiss, J. M., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A.[9]
-
(Reference on dynamic chromatography, general analytical context).[19]
-
Harborne, J. B. (1998). Phytochemical Methods: A Guide to Modern Techniques of Plant Analysis. (Cited in a search result[8] as a source for chromatography principles).
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- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole. This document is designed to provide in-depth, field-proven insights into the common challenges and side products encountered during this multi-step synthesis. As Senior Application Scientists, we understand that success in the lab is not just about following steps but understanding the causality behind them. This guide moves beyond simple protocols to offer troubleshooting strategies and preventative measures grounded in chemical principles.
Section 1: Overview of the Synthetic Strategy
The synthesis of this compound is typically approached via a multi-step pathway starting from 2-amino-4-chlorobenzo[d]thiazole. The most common and logical route involves a diazotization followed by a Sandmeyer-type reaction to install a good leaving group (e.g., another halogen), which is subsequently displaced by hydrazine. Each step presents unique challenges and potential for side product formation that can significantly impact yield and purity.
Recommended Synthetic Workflow
The following diagram outlines the critical steps in a plausible and widely applicable synthetic route.
Caption: Recommended three-step synthesis pathway.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My final product yield is extremely low, and I've isolated a significant amount of a white, insoluble, high-melting-point solid. What is this side product?
A1: This is almost certainly the 1,2-bis(4-chlorobenzo[d]thiazol-2-yl)hydrazine dimer .
-
Causality: This side product forms when a molecule of your desired product, this compound, acts as a nucleophile and attacks a second molecule of the starting material, 2-bromo-4-chlorobenzo[d]thiazole. This occurs when the concentration of hydrazine is depleted, making the product the most available nucleophile. It is especially problematic if hydrazine is used as the limiting reagent or if it is added too slowly.
-
Preventative Measures:
-
Stoichiometry Control: Always use a significant excess of hydrazine hydrate (typically 5-10 molar equivalents). This ensures that hydrazine is the primary nucleophile present throughout the reaction, kinetically favoring the formation of the desired monosubstituted product.
-
Addition Sequence: Add the 2-bromo-4-chlorobenzo[d]thiazole solution slowly to the refluxing solution of excess hydrazine hydrate. This maintains a high concentration of hydrazine relative to the electrophile at all times.
-
Q2: After Step 1 (diazotization) and before the Sandmeyer reaction, my reaction mixture turned dark brown and foamed, and my intermediate yield was poor. What went wrong?
A2: You likely experienced the decomposition of your diazonium salt and/or premature hydrolysis to form 4-chloro-2-hydroxybenzo[d]thiazole .
-
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures. Allowing the reaction temperature to rise above the recommended 0-5 °C range leads to rapid decomposition into a mixture of tarry polymers and the release of N₂ gas. Furthermore, the diazonium group is an excellent leaving group and is highly susceptible to nucleophilic attack by water, which is abundant in the aqueous acidic medium. This hydrolysis reaction yields the corresponding hydroxybenzothiazole. A process for preparing this specific compound via diazotization highlights its potential as a byproduct[1].
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C throughout the sodium nitrite addition and for the duration of the diazonium salt's existence. Use an ice/salt bath for effective cooling.
-
Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it.
-
Q3: My final product is contaminated with unreacted 2-bromo-4-chlorobenzo[d]thiazole. How can I drive the final hydrazinolysis step to completion?
A3: This points to an incomplete reaction in the final step.
-
Causality: The nucleophilic aromatic substitution of the 2-bromo group can be sluggish. Insufficient reaction time or temperature may lead to incomplete conversion.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reflux time by several hours.
-
Increase Temperature: If refluxing in ethanol (~78 °C) is insufficient, consider switching to a higher-boiling solvent like n-propanol (~97 °C) or 2-ethoxyethanol (~135 °C) to provide more thermal energy for the reaction to proceed.
-
Ensure Reagent Purity: Verify the quality and concentration of your hydrazine hydrate. Old or improperly stored hydrazine can degrade.
-
Q4: My TLC shows the main product spot, but also a faint spot corresponding to the starting 2-amino-4-chlorobenzo[d]thiazole. Why is it carrying through?
A4: This indicates an incomplete diazotization in Step 1.
-
Causality: The starting amine may not have fully dissolved in the acidic medium, or an insufficient amount of sodium nitrite was used. If parts of the amine remain as a solid suspension, they cannot react to form the diazonium salt and will be carried through the workup.
-
Preventative Measures:
-
Ensure Complete Dissolution: Ensure the 2-amino-4-chlorobenzo[d]thiazole is fully dissolved or forms a fine, well-stirred slurry in the hydrobromic acid before cooling and beginning the nitrite addition.
-
Verify Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite to ensure all the amine reacts.
-
Test for Excess Nitrite: After the addition is complete, you can use starch-iodide paper to test for the presence of excess nitrous acid (a blue-black color indicates excess). This confirms the diazotizing agent is not the limiting factor.
-
Section 3: Side Product Formation Pathways & Summary
Understanding the reaction landscape is key to navigating it. The following diagram illustrates how the primary side products branch off from the main synthetic pathway.
Caption: Reaction map showing formation of key side products.
Table of Common Side Products
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Formation Conditions | Troubleshooting/Removal |
| 4-Chloro-2-hydroxybenzo[d]thiazole | C₇H₄ClNOS | 185.63 | High temperature (>5°C) or excess water during diazotization.[1] | Strict temperature control. Can often be removed by recrystallization as its polarity differs significantly from the final product. |
| 1,2-bis(4-chlorobenzo[d]thiazol-2-yl)hydrazine | C₁₄H₈Cl₂N₄S₂ | 383.28 | Insufficient hydrazine hydrate; adding reagents in the wrong order. | Use large excess of hydrazine. Highly insoluble; can be removed by filtering the reaction mixture after dissolving the product in a suitable solvent. |
| Unreacted 2-Bromo-4-chlorobenzo[d]thiazole | C₇H₃BrClNS | 248.53 | Incomplete hydrazinolysis (insufficient time/temp). | Increase reaction time/temperature. Removable by column chromatography (it is much less polar than the product). |
| Unreacted 2-Amino-4-chlorobenzo[d]thiazole | C₇H₅ClN₂S | 184.65 | Incomplete diazotization. | Ensure complete dissolution of starting material and use slight excess of NaNO₂. Removable by column chromatography. |
Section 4: Recommended Experimental Protocol
This protocol incorporates the preventative measures discussed above. It is designed to be a self-validating system where checkpoints are included to ensure the reaction is proceeding as expected.
Detailed Synthesis Protocol
Step 1 & 2: Synthesis of 2-Bromo-4-chlorobenzo[d]thiazole
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-chlorobenzo[d]thiazole (1.0 eq) in 48% HBr (4.0 eq).
-
Cooling: Cool the slurry to 0 °C using an ice-salt bath. The mixture should be vigorously stirred.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel, ensuring the internal temperature never exceeds 5 °C .
-
Self-Validation Check: The solution should become clear and pale yellow. A dark, tarry appearance indicates decomposition.
-
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr (2.0 eq). Cool this to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous gas evolution (N₂) will be observed.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.
-
Workup: Cool the mixture, pour it into water, and extract with dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-bromo-4-chlorobenzo[d]thiazole.
Step 3: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (10.0 eq) and ethanol.
-
Heating: Heat the hydrazine solution to reflux.
-
Addition: Dissolve the crude 2-bromo-4-chlorobenzo[d]thiazole from the previous step in a minimal amount of ethanol. Add this solution dropwise to the refluxing hydrazine mixture over 30 minutes.
-
Reflux: Continue to reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate system).
-
Self-Validation Check: The starting material spot (less polar) should disappear and be replaced by the product spot (more polar, often UV active and may stain with ninhydrin).
-
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice water. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess hydrazine, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
References
-
Synthesis of New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole. International Journal of Drug Delivery Technology. This article describes the synthesis of 2-hydrazinylbenzo[d]thiazole from 2-mercaptobenzothiazole and hydrazine hydrate, a related pathway. [2]
-
Process for the preparation of 4-chloro-2-hydroxybenzothiazole. Google Patents (US3888871A). This patent details the diazotization of 2-amino-4-chlorobenzothiazole and subsequent hydrolysis to the hydroxy derivative, confirming it as a primary potential side product under aqueous conditions. [1]
Sources
Technical Support Center: Synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole
Welcome to the technical support center for the synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common issues. My insights are drawn from extensive experience in synthetic chemistry and a thorough review of the relevant literature.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of this compound. The primary and most common route to this compound involves the nucleophilic substitution of a chlorine atom from 2,4-dichlorobenzo[d]thiazole with hydrazine.
Issue 1: Low or No Product Yield
A diminished yield is one of the most frequent challenges. The root cause often lies in the quality of reagents, reaction conditions, or the work-up procedure.
Possible Causes & Solutions:
-
Poor Quality of Starting Material (2,4-dichlorobenzo[d]thiazole):
-
Explanation: The purity of your starting material is paramount. Impurities can compete in side reactions, consuming the reactants and complicating purification.
-
Recommendation: Ensure the 2,4-dichlorobenzo[d]thiazole is of high purity. If necessary, purify it by recrystallization from a suitable solvent like ethanol or hexane before use. Verify purity via melting point or NMR analysis.
-
-
Decomposition of Hydrazine Hydrate:
-
Explanation: Hydrazine hydrate is a strong reducing agent and can decompose over time, especially if not stored properly.
-
Recommendation: Use a fresh bottle of hydrazine hydrate. It is advisable to titrate older batches to determine the active hydrazine concentration.
-
-
Suboptimal Reaction Temperature:
-
Explanation: The reaction requires sufficient thermal energy to overcome the activation barrier for nucleophilic aromatic substitution. However, excessively high temperatures can lead to decomposition of the product and starting materials.
-
Recommendation: A controlled reaction temperature is crucial. A temperature range of 80-100°C is generally effective when using a solvent like ethanol or ethylene glycol. Use an oil bath and a temperature controller for precise temperature management.
-
-
Inadequate Reaction Time:
-
Explanation: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 3-6 hours. If the starting material is still present after this period, you can cautiously extend the reaction time.
-
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on your TLC plate indicates the formation of side products, which can significantly reduce the yield of your desired compound and complicate purification.
Possible Causes & Solutions:
-
Reaction with Solvent:
-
Explanation: Hydrazine is a potent nucleophile and can react with certain solvents, especially ketones like acetone, to form hydrazones.[1]
-
Recommendation: Avoid using acetone or other ketone-based solvents in the reaction or during work-up. Protic solvents like ethanol or ethylene glycol are generally preferred.[2]
-
-
Formation of Tautomers:
-
Explanation: 2-Hydrazinylbenzothiazoles can exist in tautomeric forms: the hydrazine and the hydrazone form.[3] While this is an inherent property of the molecule, the equilibrium can be influenced by the solvent and pH, potentially affecting crystallization and reactivity in subsequent steps.
-
Recommendation: Be aware of the potential for tautomerism. Characterization by both NMR and IR spectroscopy can help identify the predominant form in your product.
-
-
Disubstitution on the Benzene Ring:
-
Explanation: Although less likely under controlled conditions, it is conceivable that at very high temperatures or with a large excess of hydrazine, a second nucleophilic substitution could occur, replacing the chloro group at the 4-position.
-
Recommendation: Use a moderate excess of hydrazine hydrate (typically 1.5-2 equivalents). Maintain strict temperature control.
-
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Possible Causes & Solutions:
-
Product Solubility:
-
Explanation: The product may have some solubility in the reaction solvent, leading to losses during filtration.
-
Recommendation: After the reaction is complete, cool the mixture in an ice bath to minimize solubility and maximize precipitation. If the product is still soluble, careful removal of the solvent under reduced pressure followed by trituration with a non-polar solvent like hexane can induce precipitation.
-
-
Persistent Impurities:
-
Explanation: Some impurities may co-crystallize with the desired product.
-
Recommendation: Recrystallization is a powerful purification technique. Ethanol is often a good solvent choice for this class of compounds. If a single solvent is ineffective, a two-solvent system (e.g., ethanol/water) can be employed. Column chromatography on silica gel can be used for highly impure samples, though it is less ideal for large-scale purification.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The most direct precursor is 2,4-dichlorobenzo[d]thiazole. An alternative, though less direct, route could involve the synthesis of 4-chloro-2-aminobenzo[d]thiazole followed by a diazotization reaction and subsequent reduction, a method described for similar benzothiazoles.[4] However, the direct substitution from 2,4-dichlorobenzo[d]thiazole is generally more straightforward.
Q2: What is a typical expected yield for this reaction?
With optimized conditions and high-purity starting materials, yields in the range of 70-85% can be reasonably expected. Yields below this range often indicate one of the issues outlined in the troubleshooting guide.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
IR Spectroscopy: Look for characteristic peaks for N-H stretching of the hydrazine group and the aromatic C-Cl bond.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
Q4: Are there any specific safety precautions I should take?
-
Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted in a fume hood.
-
Avoid inhalation of solvent vapors.
III. Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol is based on established methods for the synthesis of similar 2-hydrazinylbenzothiazole derivatives.[2]
Materials:
-
2,4-dichlorobenzo[d]thiazole (1.0 eq)
-
Hydrazine hydrate (1.5 - 2.0 eq)
-
Ethanol (or Ethylene Glycol)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzo[d]thiazole in ethanol (approximately 10 mL per gram of starting material).
-
Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (around 80°C for ethanol) and maintain this temperature for 3-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation.
-
Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol, followed by cold deionized water.
-
Dry the product under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude product from ethanol.
Data Presentation: Impact of Reaction Conditions on Yield
The following table provides hypothetical data based on common optimization strategies to illustrate the impact of various parameters on the reaction yield.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Ethanol | Ethylene Glycol | Dioxane | Acetone |
| Temperature | 80°C | 100°C | 100°C | 56°C |
| Time | 4 hours | 4 hours | 4 hours | 4 hours |
| Yield (%) | 75 | 82 | 65 | < 20 (due to side reactions) |
IV. Visualizing the Workflow and Key Relationships
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common issues in the synthesis.
V. References
-
Day, A. R., & Whiting, M. C. (1970). The reaction of hydrazine with acetone. Journal of the Chemical Society D: Chemical Communications, (5), 292.
-
Gvozdjakova, A., & Ivanovičová, H. (1985). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 39(5), 689-695.
-
Saeed, A., et al. (2020). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 10(42), 25068-25080.
-
Patent CN115197166A: Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (2022). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 4-chloro-2-hydrazinylbenzo[d]thiazole
Welcome to our dedicated technical support center for the purification of 4-chloro-2-hydrazinylbenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications. Our approach is rooted in a deep understanding of the chemical properties of substituted benzothiazoles and extensive experience in synthetic chemistry.
Understanding the Molecule: Key Purification Challenges
This compound is a valuable building block in medicinal chemistry. However, its purification can be non-trivial due to a combination of factors inherent to its structure:
-
Hydrazine Reactivity: The hydrazinyl group is nucleophilic and can be prone to oxidation or unwanted side reactions, leading to impurity formation.
-
Aromatic System: The benzothiazole core is a fused aromatic system, which can lead to strong intermolecular interactions (π-π stacking), affecting solubility and sometimes causing co-precipitation of impurities.
-
Polarity: The presence of both a chloro group and a hydrazinyl group imparts a moderate polarity to the molecule, which requires careful selection of chromatographic and recrystallization conditions.
-
Potential for Isomeric Impurities: Depending on the synthetic route, impurities with related structures may be present and exhibit similar chromatographic behavior, making separation challenging.
This guide provides a structured approach to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?
Answer: This is a common issue stemming from either suboptimal solvent selection or premature crystallization.
Causality:
-
High Solubility in Cold Solvent: The chosen solvent system may be too good at dissolving your compound, even at lower temperatures.
-
Rapid Cooling: Crashing the product out of solution by rapid cooling can trap impurities and reduce the overall yield of pure crystals.
-
Incorrect Solvent Polarity: An inappropriate solvent polarity might not effectively discriminate between your product and impurities, leading to co-precipitation.
Step-by-Step Protocol to Optimize Recrystallization:
-
Systematic Solvent Screening:
-
Begin by testing the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
The ideal solvent will dissolve the compound when hot but show limited solubility when cold. A good starting point for hydrazinylthiazole derivatives can be ethanol or ethanol/water mixtures.[1]
-
-
Controlled Cooling:
-
After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature.
-
Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.
-
-
Seeding:
-
If crystallization does not initiate upon cooling, add a single, pure crystal of this compound to the solution to induce nucleation.
-
-
Solvent Combination:
-
Consider a two-solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Issue 2: Persistent Colored Impurities
Question: My purified this compound remains colored (e.g., yellow or brown), even after multiple recrystallizations. What are these impurities and how can I remove them?
Answer: Colored impurities in hydrazinyl-containing compounds often arise from oxidation or degradation products.
Causality:
-
Oxidation of the Hydrazine Moiety: The hydrazinyl group can be susceptible to air oxidation, especially at elevated temperatures in the presence of certain solvents or metal ions, forming highly colored azo or azine compounds.
-
Residual Starting Materials or Byproducts: Incomplete reactions or side reactions during synthesis can lead to colored impurities that have similar properties to the desired product.
Troubleshooting Workflow:
Caption: Decision workflow for removing colored impurities.
Detailed Protocols:
-
Activated Charcoal Treatment:
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Stir the mixture for 5-10 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize as previously described.
-
-
Flash Column Chromatography:
-
This is often the most effective method for removing persistent impurities.[2]
-
Stationary Phase: Silica gel (200-400 mesh) is a standard choice.
-
Mobile Phase: A gradient of increasing polarity, such as ethyl acetate in hexane, is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Issue 3: Product Degradation During Purification
Question: I suspect my product is degrading during purification, as I see new spots appearing on my TLC plates after heating or prolonged exposure to silica gel. How can I prevent this?
Answer: Degradation is a significant concern for hydrazinyl compounds, often triggered by heat, acid, or prolonged contact with silica gel.
Causality:
-
Thermal Instability: Prolonged heating during recrystallization can lead to decomposition.
-
Acid-Catalyzed Hydrolysis: The acidic nature of silica gel can potentially catalyze the degradation of acid-sensitive functional groups.
-
Oxidation: As mentioned, the hydrazinyl group is prone to oxidation.
Preventative Measures:
-
Minimize Heat Exposure:
-
Use the minimum amount of time necessary to dissolve the compound during recrystallization.
-
Consider using a rotary evaporator at reduced pressure to remove solvents at a lower temperature.
-
-
Use of Deactivated Silica Gel:
-
If silica gel-mediated degradation is suspected, consider using deactivated silica gel. This can be prepared by treating silica gel with a triethylamine solution in the mobile phase.
-
-
Inert Atmosphere:
-
When handling the compound at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound?
A1: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture. For enhanced stability, storage at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere is recommended to minimize oxidation.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of many organic compounds, including thiazole derivatives.[3][4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of reactions and chromatographic separations.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying impurities.
Q3: Can I use normal-phase chromatography for the purification of this compound?
A3: Yes, normal-phase chromatography can be effective. However, given the polarity of this compound, reversed-phase chromatography might offer better resolution in some cases. If using normal-phase silica gel, be mindful of the potential for degradation as discussed in "Issue 3". The choice between normal-phase and reversed-phase will depend on the specific impurity profile of your crude material.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical, it is essential to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
Data Summary Table
| Purification Method | Typical Solvents/Mobile Phases | Key Advantages | Potential Challenges |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, Ethanol/Water | Scalable, cost-effective | Potential for low yield, co-precipitation of impurities |
| Flash Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate gradient | High resolution for closely related impurities | Potential for product degradation on acidic silica |
| Preparative HPLC | Acetonitrile/Water gradient on C18 | Highest resolution for difficult separations | Lower capacity, more expensive |
Experimental Protocols
Protocol 1: Optimized Recrystallization
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, proceed with the activated charcoal treatment as described above.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of a suitable solvent (or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica onto the top of the column.
-
Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationships Diagram
Sources
overcoming solubility issues with 4-chloro-2-hydrazinylbenzo[d]thiazole
Welcome to the technical support guide for 4-chloro-2-hydrazinylbenzo[d]thiazole. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to overcome these issues, ensuring the smooth progression of your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that underpin its solubility characteristics.
Q1: Why is this compound so poorly soluble in neutral aqueous solutions like PBS?
A: The limited aqueous solubility of this compound at neutral pH is a direct result of its molecular structure. Several key features contribute to this:
-
Aromatic Benzothiazole Core: The fused bicyclic aromatic system is inherently hydrophobic (lipophilic), meaning it prefers non-polar environments over water.
-
Chloro Substituent: The chlorine atom at the 4-position increases the molecule's lipophilicity (fat-solubility), further reducing its affinity for water.
-
Weakly Basic Nature: The most critical feature for solubility manipulation is the hydrazinyl (-NHNH₂) group. This group, along with the nitrogen atoms in the thiazole ring, can accept a proton (act as a base). However, in neutral water (pH ~7.0) or Phosphate-Buffered Saline (PBS, pH 7.4), these groups are predominantly in their neutral, un-ionized form. Uncharged organic molecules are generally less water-soluble than their charged (ionized) counterparts.[1]
Q2: What are the key physicochemical properties I should be aware of?
A: While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and related compounds. These predictions are crucial for designing an effective solubilization strategy.
| Property | Predicted Value/Characteristic | Implication for Solubility Strategy |
| pKa (Conjugate Acid) | ~3.5 - 5.0 | The molecule is a weak base. It will become protonated and positively charged at pH values below its pKa. This suggests that pH adjustment will be a highly effective solubilization strategy.[1][2] |
| LogP | > 3.0 | A LogP value greater than 3 indicates high lipophilicity and poor aqueous solubility. This reinforces the need for enabling techniques.[3][4] |
| Molecular Weight | 213.68 g/mol | The relatively low molecular weight is favorable, but the rigid, planar structure can lead to strong crystal lattice energy, making it harder for solvent molecules to break it apart. |
| Form | Crystalline Solid | Crystalline solids often have lower solubility than their amorphous counterparts due to the energy required to overcome the crystal lattice forces.[5] |
Q3: What organic solvents can I use to prepare a primary stock solution?
A: For creating a concentrated primary stock solution, it is essential to use a solvent in which the compound is freely soluble. This stock can then be diluted into your final aqueous experimental medium.
| Solvent | Class | Recommended Use & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | First choice. Excellent solubilizing power for a wide range of compounds. Ensure you use anhydrous, high-purity DMSO. Final DMSO concentration in cell-based assays should typically be kept ≤0.5% to avoid toxicity. |
| Dimethylformamide (DMF) | Polar Aprotic | Good alternative to DMSO. Can be more toxic than DMSO in some biological systems. |
| Ethanol (EtOH) | Polar Protic | A common, less toxic alternative for in vivo or less sensitive in vitro assays. May be less effective than DMSO for highly insoluble compounds.[6] |
| Methanol (MeOH) | Polar Protic | Good solubilizing power but generally more volatile and toxic than ethanol; primarily used for analytical purposes (e.g., LC-MS). |
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a logical, tiered approach to systematically overcome solubility issues. Start with Tier 1 and proceed to the next tier only if solubility remains a challenge.
Tier 1 Strategy: pH Adjustment
The most direct and effective method for this molecule is to leverage its basic nature. By lowering the pH, you protonate the hydrazinyl group, forming a much more water-soluble salt in situ.
Caption: Protonation of the basic hydrazinyl group at low pH increases the compound's aqueous solubility.
Q6: Which co-solvents are best for biological experiments, and what concentrations are safe?
A: The choice of co-solvent depends on the specific requirements of your experimental system.
| Co-solvent | Typical Max. Conc. (Cell Culture) | Pros | Cons |
| DMSO | 0.1 - 0.5% | Excellent solubilizing power. [6] | Can be toxic at higher concentrations; may interfere with some assays. |
| Ethanol | 0.5 - 1.0% | Less toxic than DMSO; suitable for many in vivo studies. | Less powerful solubilizer than DMSO. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% | Low toxicity; often used in formulations. | Can be viscous; may not be as effective as DMSO or ethanol. |
| Glycerol | 1 - 5% | Very low toxicity. | High viscosity; weaker solubilizing power. |
Crucial Note: Always run a vehicle control in your experiments (i.e., your final assay medium containing the same concentration of acid and co-solvent as your test samples, but without the compound) to account for any effects of the solvent system itself.
Tier 3 Strategy: Advanced Methods - Salt Formation
For applications requiring high concentrations or long-term stability in a solid form, preparing a stable salt of the compound is a superior strategy. [7][8][9]By reacting the basic parent compound with an acid, you can isolate a stable, crystalline salt (e.g., hydrochloride salt) that is often much more readily water-soluble than the free base.
Q7: How can I prepare and use a hydrochloride salt of this compound?
A: Creating a salt form converts the molecule into its ionized state before it is even introduced to a solvent. This can dramatically improve dissolution rate and equilibrium solubility. [10][11][12]
Protocol 2: Preparation of a Hydrochloride (HCl) Salt
Objective: To synthesize and isolate the hydrochloride salt of this compound for improved aqueous solubility.
Disclaimer: This procedure should be performed by a qualified chemist in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
2.0 M HCl solution in diethyl ether
-
Stir plate and magnetic stir bar
-
Glass funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Dissolve Free Base: Dissolve a known quantity of the this compound free base in a minimal amount of a suitable anhydrous solvent (e.g., DCM or diethyl ether) in a flask with a stir bar.
-
Acidification: While stirring at room temperature, slowly add 1.0 to 1.1 molar equivalents of the 2.0 M HCl in diethyl ether solution dropwise.
-
Precipitation: The hydrochloride salt will be much less soluble in the non-polar organic solvent and should begin to precipitate out of the solution as a solid. Continue stirring for 30-60 minutes to ensure complete reaction and precipitation.
-
Isolate the Salt: Collect the solid precipitate by vacuum filtration.
-
Wash and Dry: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Dry the resulting white/off-white solid under vacuum.
-
Confirmation & Use: The resulting solid is the hydrochloride salt. Confirm its identity if necessary (e.g., via melting point or elemental analysis). This salt form should now be directly weighable and will dissolve much more readily in neutral aqueous buffers than the original free base.
References
-
Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link] [6][13][14]2. Khadka, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link] [5]3. Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Guerrieri, P., & Pignatello, R. (2025). The significance of different salt forms of medications, specifically regarding their pharmaceutical formulation. Dr.Oracle. [Link] [8]5. Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link] [1]6. Babu, P. S., & Chowdary, K. P. R. (2024). Physiochemical assessment of pharmaceutical salt forms. Journal of Drug Delivery and Therapeutics, 14(11-S), 136-143. [Link] [9]7. Pharma Learning In Depth. (2023). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. [Link] [10]8. Al-Ghananeem, A. M. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link] [11]9. Raut, S. V., & Jamgade, S. A. (2022). Improving solubility via structural modification. Bioorganic & Medicinal Chemistry, 54, 116560. [Link] [3]10. Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 15(3), 128-135. [Link] [15]11. Qi, J., Han, M. S., Chang, Y. C., & Tung, C. H. (2011). Effect of pH on fluorescence intensity ratio of benzothiazole derivatives in different pH PBS buffer. ResearchGate. [Link] [2]12. Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1368811. [Link] [4]13. Youssif, B. G., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports, 13(1), 17462. [Link] [16]14. Dash, R. N., & Ghosh, T. (2014). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(9), 654-659. [Link] [17]15. Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kumar, R., et al. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 1(1), 1-7. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. ijpbr.in [ijpbr.in]
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- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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optimizing reaction conditions for 4-chloro-2-hydrazinylbenzo[d]thiazole derivatization
Technical Support Center: 4-Chloro-2-hydrazinylbenzo[d]thiazole Derivatization
Welcome to the technical support guide for the derivatization of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing novel derivatives from this versatile scaffold. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.
Section 1: Foundational Knowledge & Pre-Reaction Checks
This section addresses preliminary questions regarding the starting material, reagents, and initial setup. Proper preparation is paramount to a successful synthesis.
Q1: My starting material, this compound, has a slight discoloration. Can I still use it?
A1: Discoloration often indicates oxidation or degradation of the hydrazinyl moiety, which can lead to the formation of colored impurities and significantly impact your reaction's outcome.[1] The hydrazinyl group is a strong nucleophile, but its oxidized counterparts are not. Before proceeding, it is critical to assess the purity of your starting material.
-
Recommended Action: Run a quick purity check using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If significant impurities are detected, it is best to use a fresh, pure sample to ensure reproducibility and avoid complicating your product purification later.[2] In some cases, recrystallization of the starting material may be possible.
Q2: What is the best general-purpose solvent for derivatization reactions with this compound?
A2: The choice of solvent is critical and depends on the specific reaction, but polar protic solvents are generally a good starting point for hydrazone formation.
-
Ethanol or Methanol: These are excellent initial choices for condensation reactions with aldehydes and ketones.[3][4] They effectively dissolve the starting materials and the acidic catalyst (if used), and they facilitate the removal of water, which is a byproduct of hydrazone formation.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can be used if solubility issues are encountered with alcohols, particularly with more complex reactants.[1][3] However, be aware that they have high boiling points, which can make product isolation more challenging.
-
Green Chemistry Approaches: Consider using water or solvent-free conditions where applicable. These methods can reduce environmental impact and sometimes simplify work-up procedures.[3]
Q3: Is a catalyst always necessary for forming hydrazones from this compound?
A3: While the reaction can sometimes proceed without a catalyst, it is often slow and incomplete. A catalytic amount of acid is highly recommended to accelerate the reaction. The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazinyl group.
-
Recommended Catalysts: A few drops of glacial acetic acid are typically sufficient for most small-scale reactions.[1][5] Other protic acids like hydrochloric acid (HCl) can also be used.[5] The key is to maintain a weakly acidic medium, as a highly acidic solution can protonate the hydrazinyl group itself, reducing its nucleophilicity.[6]
Section 2: Troubleshooting Common Derivatization Reactions
The most common derivatization is the condensation with an aldehyde or ketone to form a hydrazone, which can then be used in subsequent cyclization reactions. This section focuses on troubleshooting this key step.
Workflow for Hydrazone Synthesis & Troubleshooting
Caption: General experimental workflow for hydrazone derivatization and analysis.
Problem 1: Low or No Product Yield
Q: I've run the reaction, but my TLC analysis shows mostly unreacted starting material, and I recovered very little product. What went wrong?
A: This is a frequent issue that can stem from several factors. A systematic approach is needed to identify the root cause.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Detailed Solutions for Low Yield:
-
Purity of Starting Materials: As mentioned, the purity of this compound is crucial.[3] Similarly, the aldehyde or ketone should be of high purity, as impurities can interfere with the reaction.
-
Reaction Temperature: Temperature is a critical parameter.[7][8] Some reactions proceed well at room temperature, while others require heating to overcome the activation energy barrier.[3] If you see no reaction at room temperature, gradually increase the heat (e.g., to 55-60°C) while monitoring by TLC. Conversely, excessive heat can lead to degradation and side product formation.[2]
-
Reaction Time: Derivatization reactions are not always instantaneous. They can take anywhere from 1 to 24 hours.[3] It's essential to monitor the reaction's progress to determine the optimal time for maximum product formation.[2] An optimized reaction might be complete in 50-80 minutes, but this is highly substrate-dependent.[6]
-
Catalyst Concentration: The absence of an acid catalyst can result in a sluggish or incomplete reaction. Ensure a catalytic amount (e.g., 2-3 drops of glacial acetic acid for a 0.015 mole scale reaction) is present.[1] Too much acid can be detrimental by protonating the nucleophile.[6]
-
Stoichiometry: Ensure an equimolar ratio of the hydrazinylbenzothiazole and the carbonyl compound is used.[4] In some optimization studies, a large excess of the derivatizing reagent is used to drive the reaction to completion, but a 1:1 or 1:1.1 ratio is a standard starting point.[6]
Problem 2: Formation of Multiple Products / Impurities
Q: My TLC plate shows my desired product spot, but also several other spots. What are these impurities and how can I avoid them?
A: The formation of multiple products indicates side reactions are occurring.
-
Potential Cause 1: Oxidation: The hydrazinyl moiety can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures. This can lead to complex side products.
-
Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction requires prolonged heating.[3]
-
-
Potential Cause 2: Self-Condensation or Polymerization: The aldehyde reactant, particularly if it is aliphatic and enolizable, can undergo self-condensation.
-
Solution: Control the reaction temperature carefully and add the aldehyde slowly to the solution containing the hydrazinylbenzothiazole.
-
-
Potential Cause 3: Further Reactions: The newly formed hydrazone product might be unstable under the reaction conditions and could undergo further, unintended cyclization or degradation.
-
Solution: Optimize the reaction time to stop the reaction as soon as the maximum amount of desired product has formed, preventing its subsequent degradation.[2]
-
Problem 3: Difficulty in Product Isolation and Purification
Q: My product seems to be an oil, or it won't crystallize. When I try to purify it by column chromatography, it streaks badly. What should I do?
A: Purification can be challenging, but several strategies can be employed.
-
For Oily Products: Try triturating the oil with a non-polar solvent like n-hexane or diethyl ether. This can sometimes induce crystallization by washing away soluble impurities that inhibit crystal lattice formation.
-
Recrystallization: If a solid is obtained, recrystallization is an effective purification method. The key is finding the right solvent system. A good system is one where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or ethyl acetate/hexane are common pairs to try.
-
Column Chromatography Issues:
-
Streaking: This often happens if the product has a similar polarity to impurities or if it is unstable on the silica gel.[3]
-
Solution 1 (Polarity): Try a different solvent system for elution. A shallow gradient of ethyl acetate in hexane is a standard starting point.[3]
-
Solution 2 (Instability): Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[3] Consider using neutral or basic alumina for your column, or treat your silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.[3]
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Remember that optimization may be required for your specific substrates.[3]
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol describes the synthesis of a hydrazone derivative from this compound and a representative aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).[3]
-
Reagent Addition: Add the desired aldehyde or ketone (1.0 mmol) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, this is ~78°C) and stir for the required time (typically 2-6 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC (see Protocol 2) until the starting hydrazinylbenzothiazole spot has been consumed.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.[3] If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Monitoring Reaction Progress using TLC
Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the progress of your reaction.[3]
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: 'SM' for the starting material (hydrazinylbenzothiazole), 'Co' for a co-spot, and 'R' for the reaction mixture.
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of your starting material.
-
In the 'R' lane, use a capillary tube to spot a small amount of your reaction mixture.
-
In the 'Co' lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30% ethyl acetate in hexane). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp.[3]
-
Interpretation:
-
The starting material spot in the 'R' lane should diminish over time.
-
A new spot, representing your product, should appear.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
-
Section 4: Advanced Topics & Characterization
Q: How do I confirm that I have successfully synthesized the desired hydrazone derivative?
A: A combination of spectroscopic techniques is required for unambiguous structure confirmation.
-
Infrared (IR) Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching vibration, typically in the range of 1610–1630 cm⁻¹.[5] You should also see the disappearance of the C=O stretch from the starting aldehyde/ketone.
-
¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a new singlet for the imine proton (-N=CH-), which typically resonates in the downfield region of δ 7.8–8.5 ppm.[5][9] You will also observe signals corresponding to the aromatic protons of the benzothiazole ring and the substituent from the aldehyde/ketone. The NH proton often appears as a broad singlet further downfield.[4]
-
¹³C NMR Spectroscopy: Key signals to look for include the imine carbon (-N=C H-) and the carbons of the benzothiazole core.[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. Look for the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ that matches the calculated mass of the target derivative.[4][10]
Table 1: Summary of Key Optimization Parameters
| Parameter | Initial Condition | Optimization Strategy | Rationale & Key Considerations |
| Solvent | Ethanol | Test Methanol, DMF, or a "green" solvent like water. | Solubility of reactants and ease of work-up are primary factors.[1][3] |
| Temperature | Reflux (~78°C in EtOH) | Start at room temp, then gradually increase to 55°C, 80°C. | Balances reaction rate against potential for side reactions and degradation.[2][3][7] |
| Catalyst | Glacial Acetic Acid (cat.) | Vary concentration slightly; test other weak acids. | A weakly acidic medium activates the carbonyl without deactivating the nucleophile.[5][6] |
| Reaction Time | 4-6 hours | Monitor via TLC every hour. | Prevents formation of byproducts from the desired product degrading over time.[3][6] |
| Stoichiometry | 1:1 (Hydrazine:Carbonyl) | Try a slight excess of the carbonyl compound (e.g., 1:1.1). | Can help drive the reaction to completion, but may complicate purification.[4][6] |
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- ResearchGate. (n.d.). Optimization of derivatization conditions for the four reactive....
- Benchchem. (n.d.). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions.
- Badr, M. Z. A., Mahmoud, A. M., Mahgoub, S. A., & Hozien, Z. A. (1988). Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. Bulletin of the Chemical Society of Japan, 61(4), 1339–1344.
- Benchchem. (n.d.). Optimizing reaction conditions for 2-aminobenzothiazole derivatization.
- ResearchGate. (n.d.). Derivatization reaction optimization.
- National Center for Biotechnology Information. (n.d.). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents.
- National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- Crawford Scientific. (2020, March 9).
- National Center for Biotechnology Information. (2013, October 31). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
- International Journal of Drug Delivery Technology. (2022).
- ResearchGate. (n.d.). Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted....
- ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a)....
- ResearchGate. (2024, June 13). (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.
- Semantic Scholar. (2021, August 18).
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
- PubMed. (n.d.). Synthesis and cytotoxicity of novel (thiazol-2-yl)
- ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Royal Society of Chemistry. (2023, August 3). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry.
- Beilstein Journals. (n.d.). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides.
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- 5. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 4-Chloro-2-hydrazinylbenzo[d]thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-2-hydrazinylbenzo[d]thiazole. This guide is designed to provide in-depth technical insights and troubleshooting assistance for experiments involving the stability and degradation of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and success of your research.
Introduction to the Chemical Stability of this compound
This compound is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group and a hydrazinyl moiety. The inherent reactivity of the hydrazinyl group, coupled with the electronic nature of the benzothiazole ring system, dictates its stability profile. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development.
The primary modes of degradation for this compound are anticipated to be hydrolysis, oxidation, photodegradation, and thermal decomposition . The hydrazinyl group is particularly susceptible to oxidation and can exist in equilibrium with its hydrazone tautomer, which is prone to hydrolysis. The benzothiazole ring, while relatively stable, can also undergo degradation under forcing conditions.
This guide will delve into the mechanistic details of these pathways and provide practical advice for mitigating and analyzing degradation.
Troubleshooting Guide for Degradation Studies
This section addresses common issues encountered during the investigation of this compound degradation.
Issue: Unexpectedly Rapid Degradation in Solution
Symptoms:
-
Rapid disappearance of the parent compound peak in HPLC analysis.
-
Emergence of multiple, often poorly resolved, degradation product peaks.
-
Inconsistent results between experimental replicates.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Underlying Rationale | Troubleshooting & Optimization |
| Acid-Catalyzed Hydrolysis | The hydrazone tautomer of the molecule is susceptible to acid-catalyzed hydrolysis. Trace acidic impurities in solvents or on glassware can accelerate this process. Hydrazones are known to be more labile in acidic conditions.[1][2][3] | 1. pH Control: Ensure all solutions are buffered to a neutral or slightly alkaline pH. Use high-purity, pH-neutral solvents. 2. Glassware Preparation: Thoroughly wash and rinse all glassware with purified water, followed by a final rinse with the experimental solvent. Consider silanizing glassware to minimize surface acidity. |
| Oxidation by Dissolved Oxygen | Hydrazinyl groups are readily oxidized. Dissolved oxygen in the solvent can promote oxidative degradation, potentially forming a diazene intermediate that can lead to further decomposition. | 1. Degas Solvents: Prior to use, degas all solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum. 2. Inert Atmosphere: Conduct experiments under an inert atmosphere, especially for long-term stability studies. |
| Photodegradation | The benzothiazole ring system and the hydrazone moiety can absorb UV-Vis light, leading to photochemical degradation. This is often mediated by reactive oxygen species.[4] | 1. Light Protection: Protect all solutions from light by using amber glassware or by wrapping containers in aluminum foil. 2. Controlled Lighting: If light exposure is part of a stress study, use a photostability chamber with controlled light intensity and wavelength. |
| Metal Ion Contamination | Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of hydrazines.[5] These can be leached from containers or be present as impurities in reagents. | 1. Use High-Purity Reagents: Employ reagents and solvents of the highest possible purity. 2. Chelating Agents: In cases where metal ion contamination is suspected and cannot be avoided, consider the addition of a small amount of a chelating agent like EDTA, if it does not interfere with the analysis. |
Issue: Difficulty in Identifying Degradation Products
Symptoms:
-
Broad, unresolved peaks in the chromatogram.
-
Mass spectrometry data that is difficult to interpret due to complex fragmentation patterns or the presence of multiple adducts.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Underlying Rationale | Troubleshooting & Optimization |
| Formation of Reactive Intermediates | Degradation pathways may involve short-lived, reactive intermediates that can polymerize or react with other components in the matrix, leading to a complex mixture of products. | 1. Trapping Experiments: Use trapping agents to capture reactive intermediates. For example, radical traps can be used to confirm the involvement of radical species in oxidative degradation. 2. Forced Degradation Studies: Conduct forced degradation studies under controlled conditions (e.g., specific pH, temperature, oxidant concentration) to generate specific degradation products in higher abundance for easier isolation and characterization. |
| Inadequate Analytical Method | The chosen analytical method (e.g., HPLC column, mobile phase) may not be suitable for separating the parent compound from its degradation products, which may have similar polarities. | 1. Method Development: Develop a stability-indicating HPLC method. This involves testing different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (including different organic modifiers and pH), and gradient profiles to achieve optimal separation. 2. Use of Orthogonal Techniques: Employ complementary analytical techniques such as LC-MS/MS and NMR to gain more structural information about the degradation products.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most likely primary degradation pathway for this compound under aqueous, neutral pH conditions at room temperature?
A1: Under these conditions, the most probable initial degradation pathway is slow oxidation of the hydrazinyl group by dissolved oxygen. While hydrolysis of the hydrazone tautomer can occur, it is generally slower at neutral pH compared to acidic conditions.[1][2]
Q2: How can I differentiate between hydrolytic and oxidative degradation products?
A2:
-
Hydrolytic Degradation: This will likely lead to the cleavage of the C=N bond in the hydrazone tautomer. A key product to look for would be 2-amino-4-chlorobenzothiazole, formed after the loss of the hydrazinyl group. The mass of this product will be significantly different from the parent compound.
-
Oxidative Degradation: Mild oxidation may lead to the formation of a diazene derivative, which would correspond to a loss of two mass units (2H). More extensive oxidation could lead to cleavage of the N-N bond or modifications to the benzothiazole ring, such as hydroxylation.
Q3: What are the expected major products of forced degradation under acidic, basic, and oxidative conditions?
A3:
| Condition | Expected Major Degradation Products | Rationale |
| Acidic (e.g., 0.1 M HCl) | 2-Amino-4-chlorobenzothiazole, and potentially the corresponding aldehyde or ketone if the hydrazone was formed from a reaction. | Acid catalyzes the hydrolysis of the hydrazone tautomer.[1][2][3] |
| Basic (e.g., 0.1 M NaOH) | Potential for ring-opening of the benzothiazole ring and oxidation of the hydrazinyl group. | While some benzothiazolium salts are known to hydrolyze under basic conditions, the hydrazinyl group is also susceptible to base-catalyzed oxidation. |
| Oxidative (e.g., H₂O₂) | Diazene derivatives, products of N-N bond cleavage, and potentially hydroxylated benzothiazole species. | The hydrazinyl group is highly susceptible to oxidation.[5] |
Experimental Protocols & Visualizations
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for degradation products.
-
Optimize the gradient to achieve baseline separation of the parent peak and all major degradation peaks.
-
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm and 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation:
-
Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
Incubate at a controlled temperature (e.g., 60 °C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the stressed samples using the developed HPLC method to confirm that all degradation products are resolved from the parent peak.
-
Visualizing Degradation Pathways
The following diagrams illustrate the proposed major degradation pathways of this compound.
Caption: Proposed acid-catalyzed hydrolytic degradation pathway.
Caption: Potential oxidative degradation pathways.
References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 623-631. [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved January 21, 2026, from [Link]
- Kovaříková, P., et al. (2004). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 553-560.
- Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481.
-
Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
- Barhdadi, R. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations.
- Griffiths, J., & Hawkins, C. (1977). The Photofading of Azo Dyes in Solution. Part 1.—The Role of Singlet Oxygen. Journal of the Society of Dyers and Colourists, 93(5), 173-176.
- Al-Ostoot, F. H., et al. (2021). Stability study of hydrazones. Journal of Molecular Structure, 1244, 130953.
- Mermer, A., et al. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1129-1152.
- Stone, D. A. (1997).
- Berg, S. S. (1975). U.S. Patent No. 3,888,871. U.S.
- Al-Said, M. S., et al. (2012). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Molecules, 17(7), 8199-8211.
- Sinha, B. K. (1987). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Journal of Biochemical Toxicology, 2(2), 119-155.
- Timbrell, J. A., & Harland, S. J. (1979). Identification of the urinary metabolites of hydralazine in man. Clinical Pharmacology & Therapeutics, 25(1), 81-88.
- Keseler, I. M., & Thorn, C. F. (2021).
- Preece, N. E., et al. (1991). In vitro microsomal metabolism of hydrazine. Pharmacology & Toxicology, 69(5), 346-351.
- Chen, Y., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(43), 11625-11633.
- Capela, M. V., et al. (2013). Kinetic parameters for thermal decomposition of hydrazine. Journal of Thermal Analysis and Calorimetry, 113(3), 1209-1216.
- Zheng, N., & Zhu, M. (2011). Photoinduced Cleavage of N−N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236.
- Springer, J. P., et al. (1981). Metabolism of hydrazine. Journal of Toxicology and Environmental Health, 8(1-2), 21-29.
- U.S. Department of Health and Human Services. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry.
- Khan, M. S., et al. (2018). Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities. Future Medicinal Chemistry, 10(15), 1803-1815.
- Khan, M. A. M., et al. (2022). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. Molecules, 27(24), 8889.
- Badowska-Rosłonek, K., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6569.
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- 4. jocpr.com [jocpr.com]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
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how to handle and store 4-chloro-2-hydrazinylbenzo[d]thiazole safely
Introduction: This guide provides essential safety protocols, handling procedures, and storage requirements for 4-chloro-2-hydrazinylbenzo[d]thiazole. This compound, due to its hydrazinyl moiety, chlorinated aromatic system, and benzothiazole core, warrants rigorous safety measures. The information herein is synthesized from established safety data for structurally related compounds and general principles of chemical hygiene. Researchers must treat this substance with extreme caution, assuming a high hazard potential. This document is intended to supplement, not replace, a thorough, institution-specific risk assessment and a careful review of the supplier's Safety Data Sheet (SDS).
Section 1: Hazard Assessment & Characterization
This section addresses the fundamental question: "What are the risks associated with this chemical?" Understanding the hazard profile is the first step in safe handling.
Q1: What are the primary hazards of this compound?
Based on its chemical structure, this compound is predicted to be a highly hazardous substance. The primary risks are derived from its constituent functional groups: the hydrazine group is associated with high toxicity and corrosivity, while the chlorinated benzothiazole core presents irritation and sensitization risks.[1][2][3]
Hazard Profile Summary
| Hazard Class | Anticipated Classification and Effects | Rationale |
| Acute Toxicity | Potentially Toxic or Fatal via oral, dermal, and inhalation routes.[2][3][4][5] | The hydrazine moiety is known to be toxic and can be fatal if absorbed through the skin.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and damage .[2][6] | Hydrazine compounds are extremely destructive to tissue.[1] |
| Eye Damage/Irritation | Causes serious eye damage .[3][6] | Direct contact can cause severe pain and burns.[2] |
| Sensitization | May cause an allergic skin reaction .[2] | Thiazole derivatives can act as skin sensitizers. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects .[2] | Halogenated organic compounds often exhibit environmental persistence. |
| Combustion Hazards | In a fire, emits toxic and corrosive fumes. | Thermal decomposition can release Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), Sulfur Oxides (SOx), and Hydrogen Chloride (HCl) gas.[2][7] |
Q2: Why is the hydrazine functional group of particular concern?
The hydrazine group (-NHNH₂) is the primary driver of this molecule's high toxicity. Hydrazines as a class are known systemic toxins that can target organs such as the nerves, blood, liver, kidneys, and lungs.[1] Their ability to be readily absorbed through the skin makes dermal contact a critical exposure route, which can potentially be fatal.[1][2] Furthermore, many hydrazine derivatives are investigated as potential carcinogens.[1] Therefore, preventing any direct contact or inhalation is paramount.
Section 2: Personal Protective Equipment (PPE)
This section provides a clear guide on the necessary barriers to prevent exposure.
Q3: What is the mandatory PPE for handling this compound?
A comprehensive PPE ensemble is required. Compromising on any component is a serious safety violation.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] | Why: Prevents fatal skin absorption.[1][2] Practice: Consult the glove manufacturer’s compatibility data. Change gloves immediately if contamination is suspected. Never wear contaminated gloves outside the work area. |
| Eye/Face Protection | Tightly fitting chemical splash goggles AND a full-face shield.[1][8][9] | Why: Protects against splashes and potential vapors, preventing severe eye burns.[2] Eyeglasses are insufficient.[9] |
| Body Protection | A flame-resistant laboratory coat worn over full-body clothing. For larger quantities or spill cleanup, a chemical-resistant suit/coverall is necessary.[1][10] | Why: Protects underlying skin from splashes and contact. Ensures no skin is exposed between the glove and sleeve. |
| Footwear | Closed-toe, chemical-resistant leather or rubber shoes.[1] Shoe covers should be used if there is a risk of spills. | Why: Protects feet from spills. Canvas shoes are not permissible as they absorb chemicals.[11] |
Q4: When is respiratory protection required, and what type should be used?
Respiratory protection is mandatory whenever this compound is handled outside of a certified fume hood or glove box, or when there is a potential for aerosol or dust generation (e.g., weighing, transferring powder, cleaning spills).
-
For standard operations with potential for aerosols: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[1]
-
For emergency situations (e.g., spills): A self-contained breathing apparatus (SCBA) is required.[10][12] Standard cartridge respirators may not be sufficient for high concentrations.[12]
-
Regulatory Note: All users requiring a respirator must be part of a formal respiratory protection program, including training and fit-testing, as required by government standards like NIOSH (US) or CEN (EU).[1]
Section 3: Laboratory Handling Protocols
This section details the "how-to" of working with the chemical safely.
Q5: What engineering controls are necessary for handling this substance?
This compound must never be handled on an open bench.
-
Primary Control: All manipulations (weighing, transfers, reactions) must be conducted within a certified chemical fume hood or, for maximum protection, a glove box under an inert atmosphere (e.g., nitrogen).[1][13] The inert atmosphere helps prevent air oxidation of the hydrazine moiety.[12]
-
Ventilation: The laboratory must have adequate general ventilation, with exhaust systems that prevent recirculation of contaminated air.[8]
-
Safety Equipment: A certified emergency eyewash station and safety shower must be immediately accessible and tested regularly.[1][14]
Q6: Can you provide a step-by-step procedure for weighing and preparing a solution?
This protocol is designed to minimize exposure and contamination.
-
Preparation:
-
Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) inside the fume hood before retrieving the chemical.
-
Ensure the analytical balance is placed in a location that minimizes air currents, or use a draft shield.
-
-
Don PPE: Follow the donning sequence outlined in the PPE workflow diagram.
-
Chemical Handling:
-
Retrieve the chemical container from its storage location.
-
Inside the fume hood, open the container.
-
Carefully transfer the approximate amount of solid to a tared weigh boat or directly into the receiving vessel. Avoid creating dust.[7][8]
-
Securely close the primary chemical container.
-
Slowly add the solvent to the vessel containing the chemical, ensuring no splashing occurs. Use a wash bottle or pipette to rinse any residual solid from the weigh boat into the vessel.
-
-
Decontamination & Cleanup:
-
Wipe down the spatula and any affected surfaces within the fume hood with a suitable decontaminating solution.
-
Place all disposable items (weigh boat, bench paper, contaminated wipes) into a designated, sealed hazardous waste bag or container kept inside the fume hood.
-
Wipe the exterior of the primary chemical container before returning it to storage.
-
-
Doff PPE: Exit the immediate work area and follow the doffing sequence. Wash hands thoroughly with soap and water.[5][6]
Section 4: Storage Requirements
Proper storage is critical for maintaining chemical integrity and preventing accidents.
Q7: What are the correct storage conditions for this compound?
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[13][15] Some suppliers recommend refrigerated storage (2-8°C).[16]
-
Atmosphere: For long-term stability and safety, storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent oxidation.[8][12]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[7][15]
-
Security: The storage area should be locked or otherwise accessible only to authorized personnel.[4]
Q8: What substances are incompatible with this compound?
Store this chemical separately from the following materials to prevent dangerous reactions:
Section 5: Emergency Procedures & Troubleshooting
This section covers what to do when something goes wrong.
Q9: What is the immediate first aid response for accidental exposure?
Speed is critical. All exposures require immediate medical attention.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Q10: How should a minor laboratory spill be handled?
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate if necessary.
-
Assess: Determine the extent of the spill. Do not attempt to clean it up if you are not trained, do not have the correct PPE, or the spill is too large.
-
PPE: Don the appropriate PPE, including respiratory protection (SCBA if necessary).[1]
-
Containment: Prevent the spill from spreading or entering drains.[8][15]
-
Cleanup: For a solid spill, carefully sweep or scoop up the material without creating dust and place it into a labeled, sealed container for hazardous waste disposal.[7][8] For a solution, absorb with an inert material (e.g., vermiculite, sand), then scoop the absorbent into the waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Section 6: Waste Disposal
Q11: How do I properly dispose of waste containing this chemical?
-
Classification: All waste contaminated with this chemical, including unused product, empty containers, and cleanup materials, must be treated as hazardous waste.
-
Procedure:
-
Collect all waste in compatible, sealed, and clearly labeled containers.
-
Do not mix with other waste streams unless directed by your EHS department.
-
Arrange for disposal through your institution's licensed hazardous waste disposal service.[7][8]
-
Never dispose of this chemical down the drain or in regular trash, as it is toxic to aquatic life.[2][13][15]
-
References
-
Hydrazine - Risk Management and Safety. (n.d.). University of California, Riverside, Environmental Health & Safety. [Link]
-
Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center (DTIC). [Link]
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Safety Data Sheet for 6-Fluoro-2-hydrazinylbenzo[d]thiazole. (2024). Angene Chemical. [Link]
-
4-Chloro-2-hydroxybenzothiazole Chemical Properties. (n.d.). Alchemist-chem. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. [Link]
-
Safety Data Sheet for Benzothiazole. (2024). DC Fine Chemicals. [Link]
-
Benzothiazole, 2-hydrazinyl-4-methyl-. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
4-Chloro-2-methylbenzo[d]thiazole. (n.d.). Bldepharm. [Link]
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Technical Support Center: 4-Chloro-2-hydrazinylbenzo[d]thiazole
Welcome to the technical support center for 4-chloro-2-hydrazinylbenzo[d]thiazole. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile yet reactive intermediate in their synthetic workflows. My aim is to provide practical, field-tested insights into the nuanced reactivity of this compound, moving beyond standard protocols to address the unexpected challenges that can arise during experimentation. The information presented here is a synthesis of established chemical principles and practical experience, designed to empower you to troubleshoot effectively and achieve your synthetic goals with confidence.
I. Understanding the Core Reactivity
This compound is a bifunctional molecule with a rich chemical profile. The interplay between the nucleophilic hydrazinyl group and the electron-deficient benzothiazole ring, further influenced by the electron-withdrawing chloro substituent, dictates its reactivity. While this unique electronic arrangement makes it a valuable building block for a variety of heterocyclic scaffolds, it can also be the source of unexpected side reactions and instability.
The primary reactive center is the hydrazinyl moiety, which readily participates in condensation reactions with aldehydes and ketones to form hydrazones.[1] It can also act as a nucleophile in cyclization reactions to form fused ring systems such as triazoles and pyrazoles.[2] The chloro group at the 4-position influences the overall electron density of the benzothiazole ring system, which can affect the rate and outcome of these reactions.[3]
II. Troubleshooting Guide: Navigating Unexpected Reactivity
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound. Each problem is presented with potential causes and actionable solutions.
A. Low or No Yield of the Desired Product
Problem: You are attempting a reaction with this compound, such as a hydrazone formation or a cyclization, and are observing a low yield or no formation of the expected product.
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation of Starting Material | This compound can be susceptible to air and light sensitivity, leading to decomposition over time. | - Use freshly prepared or properly stored starting material. - Store in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen). - Confirm the purity of the starting material by NMR or LC-MS before use. |
| Suboptimal Reaction Conditions | The nucleophilicity of the hydrazinyl group can be sensitive to pH. Strongly acidic or basic conditions may lead to side reactions or decomposition. | - For hydrazone formation, a catalytic amount of a weak acid (e.g., acetic acid) is often sufficient.[1] - For cyclization reactions, carefully control the base and temperature. Strong bases may lead to deprotonation at undesired positions. - Perform small-scale test reactions to screen different solvents, temperatures, and catalysts. |
| Steric Hindrance | The substituent at the 4-position (chloro group) and the nature of your reaction partner may introduce steric hindrance, slowing down the reaction. | - Increase the reaction temperature cautiously. - Consider using a less sterically hindered reaction partner if possible. - Employ a catalyst that can overcome steric barriers. |
B. Formation of Unexpected Side Products
Problem: Your reaction is yielding a significant amount of an unexpected product alongside or instead of the desired compound.
| Potential Side Product | Plausible Mechanism | Mitigation Strategies |
| Dimerization or Polymerization | The nucleophilic hydrazinyl group of one molecule can potentially react with an electrophilic site on another molecule, especially at elevated temperatures or in the presence of certain catalysts. | - Use dilute reaction conditions. - Add the reagents slowly to the reaction mixture. - Maintain a lower reaction temperature. |
| Unintended Cyclization | In the presence of certain reagents or under harsh conditions, the hydrazinyl group might undergo intramolecular cyclization with the benzothiazole ring or other functional groups present in the molecule. | - Carefully select your reagents to avoid those known to promote cyclization unless desired. - Control the reaction temperature and time to disfavor the cyclization pathway. |
| Displacement of the Chloro Group | While less common under standard conditions, the chloro group could be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or at high temperatures. | - Avoid using strong nucleophiles unless a substitution reaction is intended. - Keep the reaction temperature as low as possible. |
C. Compound Instability and Discoloration
Problem: You observe that your sample of this compound or its reaction mixture changes color (e.g., turns dark) over time, suggesting decomposition.
| Potential Cause | Explanation | Prevention and Handling |
| Oxidation | The hydrazinyl group is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air and light. | - Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). - Store in amber vials to protect from light. - Use degassed solvents for reactions. |
| Acid/Base Instability | The compound may be unstable in the presence of strong acids or bases, leading to hydrolysis or other decomposition pathways. | - Use buffered solutions if the reaction needs to be performed at a specific pH. - Neutralize the reaction mixture promptly during workup. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of this compound?
The synthesis of 2-hydrazinylbenzothiazole derivatives often starts from the corresponding 2-aminobenzothiazole. A common route involves the diazotization of the 2-amino group followed by reduction. An alternative and frequently used method is the nucleophilic substitution of a suitable leaving group at the 2-position, such as a mercapto or chloro group, with hydrazine hydrate.[4][5][6] For the synthesis of the 4-chloro substituted analog, one would typically start with the appropriately substituted 2-amino-4-chlorobenzothiazole.
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of the compound, it is crucial to store it in a cool, dry, and dark environment under an inert atmosphere (argon or nitrogen is recommended). The container should be tightly sealed to prevent exposure to air and moisture.
Q3: What are the key spectroscopic signatures to confirm the structure of this compound?
In the ¹H NMR spectrum, you should expect to see signals corresponding to the aromatic protons on the benzothiazole ring and exchangeable protons for the NH and NH₂ groups of the hydrazinyl moiety. The chemical shifts of the aromatic protons will be influenced by the chloro substituent. In the IR spectrum, look for characteristic N-H stretching vibrations from the hydrazinyl group. Mass spectrometry should confirm the expected molecular weight.
Q4: Can the hydrazinyl group of this compound exist in different tautomeric forms?
Yes, 2-hydrazinyl-1,3-benzothiazole derivatives can exist in tautomeric forms, including the hydrazinyl and imino forms.[5] The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. This tautomerism can potentially affect the compound's reactivity and spectroscopic properties.
IV. Visualizing Reaction Pathways
A. Expected Condensation Reaction
The intended and most common reaction of this compound is the condensation with an aldehyde or ketone to form a hydrazone.
Caption: Expected condensation reaction pathway.
B. Potential Unwanted Dimerization
Under certain conditions, such as elevated temperatures, self-reaction can occur, leading to dimerization.
Caption: Potential unwanted dimerization pathway.
V. References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Semantic Scholar.
-
The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. Benchchem.
-
Top 5 Reasons 2-Hydrazinyl Benzothiazole Is Gaining Traction in Cutting-Edge Research. (2025).
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health.
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (1986). Chemical Papers.
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2021). ResearchGate.
-
Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... (2024). ResearchGate.
-
SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE.
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016). National Institutes of Health.
-
Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences.
-
Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.
-
Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed.
-
Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. (2006). Oriental Journal of Chemistry.
-
Synthesis of new triazolo and pyrazolo benzothiazoles. ResearchGate.
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025).
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health.
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024). MDPI.
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central.
-
Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). ResearchGate.
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. National Institutes of Health.
-
Thiazole synthesis. Organic Chemistry Portal.
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). PubMed Central.
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
-
Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal.
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- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 4-chloro-2-hydrazinylbenzo[d]thiazole
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. In this guide, we delve into the nuanced NMR spectral characteristics of 4-chloro-2-hydrazinylbenzo[d]thiazole, a molecule of interest in medicinal chemistry. While direct experimental data for this specific compound is not widely published, this guide provides a comprehensive interpretation based on established principles of NMR spectroscopy and comparative data from closely related analogs. Our objective is to equip you with the expertise to predict, interpret, and validate the structure of this and similar benzothiazole derivatives.
The Structural Context: Why NMR is Crucial
The bioactivity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the precise arrangement of the chloro and hydrazinyl substituents on the benzothiazole core dictates its electronic and steric properties, which in turn influence its interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the definitive assignment of such structures in solution.
Predicting the ¹H NMR Spectrum: A Positional Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the benzothiazole ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns are governed by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the hydrazinyl moiety.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons, particularly those of the NH and NH₂ groups.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| H-5 | 7.20 - 7.30 | Doublet of doublets (dd) | J(H5,H6) = 7.5 - 8.5 Hz, J(H5,H7) = ~1.0 Hz |
| H-6 | 7.00 - 7.10 | Triplet (t) | J(H6,H5) = 7.5 - 8.5 Hz, J(H6,H7) = 7.5 - 8.5 Hz |
| H-7 | 7.40 - 7.50 | Doublet of doublets (dd) | J(H7,H6) = 7.5 - 8.5 Hz, J(H7,H5) = ~1.0 Hz |
| -NH- | 8.50 - 9.50 | Broad singlet | - |
| -NH₂ | 4.50 - 5.50 | Broad singlet | - |
Rationale for Assignments:
-
Aromatic Protons (H-5, H-6, H-7): The aromatic region will display an AMX spin system. The chlorine atom at position 4 will exert a deshielding effect on the ortho proton (H-5) and a weaker effect on the meta (H-6) and para (H-7) protons. The hydrazinyl group at C-2 is expected to have a minor influence on the chemical shifts of these protons. The expected coupling patterns arise from ortho and meta spin-spin coupling.[1][2]
-
Hydrazinyl Protons (-NH- and -NH₂): The protons on the hydrazine moiety are expected to appear as broad singlets due to quadrupole broadening from the nitrogen atoms and potential chemical exchange with trace amounts of water in the solvent. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, these peaks are typically observed at lower field.[3][4]
Predicting the ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a direct insight into the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment, with electronegative substituents like chlorine causing a downfield shift and the carbon attached to the electron-donating nitrogen of the hydrazinyl group also appearing at a distinct chemical shift.
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for ¹³C NMR due to its lower natural abundance and sensitivity.
-
Instrument Setup: On the same NMR spectrometer, switch to the ¹³C nucleus.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon atom appearing as a singlet. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy, although not strictly necessary for structural elucidation.
-
Data Processing: Process the FID similarly to the ¹H spectrum. The chemical shift scale is typically referenced to the solvent peak.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165 - 175 |
| C-4 | 125 - 135 |
| C-5 | 120 - 125 |
| C-6 | 122 - 128 |
| C-7 | 115 - 120 |
| C-3a | 145 - 155 |
| C-7a | 130 - 140 |
Rationale for Assignments:
-
C-2: This carbon, directly attached to the nitrogen of the thiazole ring and the exocyclic hydrazinyl group, is expected to be the most downfield signal in the spectrum, a characteristic feature of carbons in a thiazole ring bonded to two heteroatoms.[5][6]
-
C-4: The carbon bearing the chlorine atom will experience a direct deshielding effect, causing it to resonate at a lower field compared to the other aromatic CH carbons.
-
C-5, C-6, C-7: These carbons of the benzene ring will have chemical shifts in the typical aromatic region. Their precise values will be influenced by the combined electronic effects of the fused thiazole ring, the chloro group, and the hydrazinyl substituent.[1][7]
-
C-3a and C-7a: These are the bridgehead carbons where the benzene and thiazole rings are fused. They are expected to appear in the downfield region of the aromatic signals due to their quaternary nature and proximity to the heteroatoms.
Visualizing the Structure and Key NMR Correlations
To aid in the visualization of the molecular structure and the assignment of NMR signals, a diagram is presented below.
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A Comparative Analysis of the Biological Activity of 4-chloro-2-hydrazinylbenzo[d]thiazole and Other Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a detailed comparative analysis of the biological activity of a specific derivative, 4-chloro-2-hydrazinylbenzo[d]thiazole, with other notable benzothiazole compounds. By synthesizing experimental data and elucidating structure-activity relationships, this document aims to provide valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to the Benzothiazole Pharmacophore
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This core structure imparts favorable physicochemical properties, such as lipophilicity and the ability to engage in various non-covalent interactions, making it an attractive scaffold for drug design. The biological activity of benzothiazole derivatives can be finely tuned by introducing different substituents at various positions on the ring system, most notably at the 2, 4, 5, 6, and 7-positions.
The introduction of a hydrazinyl group at the 2-position and a chloro group at the 4-position of the benzothiazole ring, as in this compound, is of particular interest. The hydrazinyl moiety is known to be a versatile functional group that can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. The chloro substituent, being an electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its reactivity and pharmacokinetic profile.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The general synthetic strategy involves the initial formation of a substituted 2-aminothiophenol, followed by cyclization to form the benzothiazole ring, and subsequent introduction of the hydrazinyl group.
Experimental Protocol: Synthesis of this compound
A common route for the synthesis of 2-hydrazinylbenzothiazoles involves the reaction of the corresponding 2-mercaptobenzothiazole with hydrazine hydrate.[1] For the 4-chloro derivative, the synthesis would logically start from 4-chloro-2-mercaptobenzothiazole. An alternative approach involves the diazotization of a 2-aminobenzothiazole followed by reduction.[2]
Step 1: Synthesis of 4-chloro-2-aminobenzothiazole
A widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with potassium thiocyanate and bromine in glacial acetic acid.
Step 2: Conversion to this compound
A plausible method for this conversion is the reaction of 4-chloro-2-aminobenzothiazole with hydrazine hydrate in a suitable solvent, such as ethylene glycol, under reflux conditions, often in the presence of an acid catalyst like hydrochloric acid.[3][4]
Caption: General workflow for the synthesis of this compound.
Comparative Biological Activity
To provide a comprehensive comparison, this section will examine the antimicrobial, anticancer, and anti-inflammatory activities of this compound in relation to other benzothiazole derivatives. As direct comparative studies including this specific compound are limited, data has been aggregated from various sources, and comparisons are made with careful consideration of the different experimental conditions.
Antimicrobial Activity
Benzothiazole derivatives are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[5][6][7]
Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-(2-Hydrazinyl)thiazole derivatives | S. aureus, E. coli | - | [8] |
| 4-Substituted thiazol-2-yl hydrazines | Various bacteria & fungi | - | [9] |
| Pyrrolo[2,3-d]pyrimidine-hydrazones | E. coli, S. aureus, C. albicans | 50 - 250 | [10] |
| Thiazole-containing benzoylhydrazines | Valsa mali, S. sclerotiorum | 0.280 - 1.11 | [4] |
Note: Specific MIC values for this compound are not available in the cited literature. The table presents data for structurally related compounds to provide a contextual comparison.
Anticancer Activity
The anticancer potential of benzothiazole derivatives is a significant area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action can involve the inhibition of key signaling pathways, such as the NF-κB pathway, or enzymes like tubulin and carbonic anhydrase IX.[11][12][13]
Direct IC50 values for this compound against cancer cell lines were not found in the surveyed literature. However, numerous studies on hydrazinyl-thiazole and chloro-benzothiazole derivatives demonstrate potent cytotoxic effects. For example, a series of novel arylidene-hydrazinyl-thiazoles exhibited significant cytotoxicity against BxPC-3, MOLT-4, and MCF-7 cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[14] Another study on benzothiazole-1,2,3-triazole hybrids with a hydrazone linkage reported promising IC50 values against the T47-D breast cancer cell line.[15]
Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Arylidene-hydrazinyl-thiazoles | BxPC-3, MOLT-4, MCF-7 | 1.69 - 2.2 | [14] |
| Benzothiazole-triazole-hydrazones | T47-D | 13 - 19 | [15] |
| 2-Substituted benzothiazoles | HepG2 | 29.63 - 59.17 | [11][12][16] |
| Thiazole-sulfonamide hybrid | HT-29 | 0.98 | [13] |
Note: Specific IC50 values for this compound are not available in the cited literature. The table presents data for structurally related compounds to provide a contextual comparison.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[17][18]
While specific in-vitro anti-inflammatory data for this compound is not available, studies on related structures are informative. A series of benzo[d]thiazole-hydrazone analogues were screened for their anti-inflammatory effects, with electron-withdrawing groups like chloro being favorable for this activity.[19] Another study on thiazole/oxazole substituted benzothiazoles also reported significant anti-inflammatory action.[20]
Table 3: Comparative Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Benzo[d]thiazole-hydrazones | In-vitro anti-inflammatory | Electron-withdrawing groups favorable | [19] |
| Thiazole/oxazole substituted benzothiazoles | In-vivo anti-inflammatory | Significant activity | [20] |
| Indole-formamide benzimidazole[2,1-b]thiazoles | Inhibition of pro-inflammatory cytokines | Potent inhibition |
Note: Quantitative in-vitro data for this compound is not available in the cited literature. The table provides qualitative comparisons based on related structures.
Mechanisms of Action
The diverse biological activities of benzothiazole derivatives stem from their ability to interact with various molecular targets. Two well-studied mechanisms are the inhibition of DNA gyrase and the modulation of the NF-κB signaling pathway.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. Benzothiazole derivatives have been shown to be potent inhibitors of the GyrB subunit, which contains the ATP-binding site.[7] The benzothiazole scaffold can engage in cation-π stacking interactions with key arginine residues in the active site, while substituents can form additional hydrogen bonds and hydrophobic interactions, leading to potent inhibition of the enzyme's activity.[6]
Caption: Molecular interactions of benzothiazole derivatives with the ATP-binding site of DNA gyrase B.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the expression of genes involved in inflammation and cell survival. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders. Benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to downstream effects such as the inhibition of COX-2 and iNOS expression, and the induction of apoptosis.[12] The inhibitory mechanism can involve preventing the phosphorylation and degradation of IκB, which normally sequesters NF-κB in the cytoplasm.[21]
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Conclusion
This guide has provided a comparative overview of the biological activity of this compound and other benzothiazole derivatives. While direct experimental data for the title compound is limited in the public domain, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. The presence of the chloro and hydrazinyl substituents are key features that likely contribute to these activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to generate robust, quantitative data. Such studies will enable a more direct and definitive comparison with existing benzothiazole derivatives and will be crucial for assessing its potential as a lead compound for drug development. The elucidation of its precise mechanisms of action will further guide the rational design of more potent and selective therapeutic agents based on the versatile benzothiazole scaffold.
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Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Purity Validation of 4-chloro-2-hydrazinylbenzo[d]thiazole by High-Performance Liquid Chromatography
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 4-chloro-2-hydrazinylbenzo[d]thiazole. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific requirements.
Introduction
This compound is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is paramount as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will explore a detailed HPLC method for the validation of this compound purity and critically compare its performance against other powerful analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the reaction of a substituted 2-aminothiophenol with a hydrazine-forming reagent. Understanding the synthetic pathway is critical for identifying potential process-related impurities.
Potential Impurities in the Synthesis of this compound:
| Impurity Name | Structure | Origin |
| 4-chloro-2-aminobenzothiazole | Unreacted starting material or hydrolysis product. | |
| Unreacted Hydrazine Reagent | Excess starting material. | |
| Oxidation Products | Degradation of the hydrazinyl group. | |
| Dimerization Products | Side reactions during synthesis. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like this compound. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[1]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Rationale for Methodological Choices
The C18 stationary phase provides a nonpolar environment suitable for retaining the moderately polar this compound. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The addition of formic acid to the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. UV detection is a robust and widely available method for chromophoric compounds like benzothiazoles.
Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity assessment.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For a semi-volatile compound like this compound, GC-MS can be a viable alternative, although derivatization might be necessary to improve its volatility and thermal stability.
Advantages over HPLC:
-
Provides mass spectral data for peak identification.
-
Higher sensitivity for volatile impurities.
Disadvantages:
-
Potential for thermal degradation of the analyte.
-
May require derivatization, adding complexity to the sample preparation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly useful for identifying unknown impurities.
Advantages over HPLC-UV:
-
Provides molecular weight and structural information for each separated component.
-
Higher sensitivity and selectivity.
Disadvantages:
-
Higher cost and complexity of instrumentation.
-
Ionization efficiency can vary between compounds, making quantitative analysis more challenging without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR).
Advantages:
-
Provides detailed structural information.
-
qNMR can provide a direct measure of purity without the need for a reference standard of the analyte.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
Data Comparison
The following table summarizes the expected performance of each technique for the purity validation of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS | qNMR |
| Primary Use | Quantitative Purity | Impurity Identification | Impurity Identification & Quantification | Structural Confirmation & Quantitative Purity |
| Sensitivity | High | Very High (for volatile compounds) | Very High | Low to Moderate |
| Resolution | High | Very High | High | Moderate |
| Quantitative Accuracy | Excellent | Good (with internal standard) | Good (with internal standard) | Excellent |
| Structural Information | None | Good (Mass Spectrum) | Excellent (MS/MS) | Excellent |
| Throughput | High | Moderate | Moderate | Low |
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, RP-HPLC with UV detection is the recommended method . It offers a robust, reliable, and cost-effective solution with high accuracy and precision for quantifying the main component and known impurities.[1]
LC-MS is highly recommended for the identification of unknown impurities discovered during HPLC analysis or for forced degradation studies. Its ability to provide molecular weight and fragmentation data is invaluable for structural elucidation.
GC-MS could be considered for the specific analysis of volatile or semi-volatile impurities that may not be well-retained or detected by HPLC.
qNMR serves as an excellent orthogonal technique for the absolute quantification of the main component and for the certification of reference standards.
The choice of analytical technique should be guided by the specific requirements of the analysis, including the intended use of the compound, the nature of the expected impurities, and the desired level of structural information. A multi-technique approach often provides the most comprehensive understanding of a compound's purity profile.
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. Retrieved January 21, 2026, from [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2019). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Structure-Activity Relationship of Chloro-Substituted 2-Hydrazinylbenzo[d]thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] When functionalized with a hydrazinyl group at the 2-position, and further substituted, particularly with a chloro group on the benzene ring, these molecules exhibit a compelling range of biological effects, including potent anticancer and antimicrobial properties.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of chloro-substituted 2-hydrazinylbenzo[d]thiazole analogs, synthesizing data from various studies to illuminate the path for rational drug design and development.
The 4-Chloro-2-hydrazinylbenzo[d]thiazole Scaffold: A Privileged Core
The core structure, this compound, serves as a versatile template for the development of novel therapeutic agents. The chlorine atom at the 4-position, an electron-withdrawing group, significantly influences the electronic properties of the benzothiazole ring system, which can in turn modulate the compound's interaction with biological targets. The hydrazinyl moiety at the 2-position acts as a key pharmacophore, often serving as a linker to various aromatic and heterocyclic moieties, thereby influencing the overall shape, lipophilicity, and binding capabilities of the analogs.
Comparative Biological Activity: Unraveling the SAR
The biological activity of this compound analogs is profoundly impacted by the nature of the substituents introduced through the hydrazone linkage. By comparing the activity of various analogs, we can deduce critical SAR insights.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole hydrazone derivatives.[3][5] The introduction of a chloro substituent on the benzothiazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[3]
Key SAR Insights for Anticancer Activity:
-
Position of the Chloro Group: While direct comparative studies on the 4-chloro isomer are limited, studies on other isomers, such as the 5-chloro substituted benzothiazole, have demonstrated a significant enhancement in cytotoxic activity.[3] This suggests that the presence and position of the electron-withdrawing chloro group on the benzothiazole ring are crucial for anticancer potency.
-
Substituents on the Hydrazone Moiety: The nature of the aromatic or heterocyclic ring attached to the hydrazone linker plays a pivotal role in determining the anticancer efficacy and selectivity.
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-withdrawing groups (e.g., F, Cl, Br, NO2) on the phenyl ring of the hydrazone moiety tends to favor anti-inflammatory activity, a property often linked to cancer.[6] Conversely, electron-donating groups (e.g., OH, OCH3) have been associated with inhibitory activity against H+/K+ ATPase.[6]
-
Heterocyclic Rings: The incorporation of different heterocyclic rings can significantly impact the anticancer profile of the analogs.[5]
-
Table 1: Comparative in vitro Anticancer Activity of Chloro-substituted Benzothiazole Hydrazone Analogs
| Compound ID | Benzothiazole Substitution | Hydrazone Moiety Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | 5-Chloro | 4-(4-methylpiperidin-1-yl)phenyl | MCF-7 | 0.03 | [3] |
| 4d | 5-Chloro | 4-(4-methylpiperidin-1-yl)phenyl | HT-29 | 0.03 | [3] |
| 4c | 5-Chloro | 4-(piperidin-1-yl)phenyl | MCF-7 | 0.03 | [3] |
| 4c | 5-Chloro | 4-(piperidin-1-yl)phenyl | HT-29 | 0.03 | [3] |
| 11 | Unsubstituted | 2-(4-hydroxy-3-methoxybenzylidene) | HeLa | 2.41 | [5] |
| 11 | Unsubstituted | 2-(4-hydroxy-3-methoxybenzylidene) | COS-7 | 4.31 | [5] |
Note: Data for direct 4-chloro analogs is limited in the reviewed literature. The table presents data for closely related 5-chloro analogs to infer potential SAR trends.
Antimicrobial Activity
Hydrazone derivatives of benzothiazoles have also demonstrated significant potential as antimicrobial agents.[4][7] The chloro substitution on the benzothiazole ring is a key determinant of their antibacterial and antifungal efficacy.
Key SAR Insights for Antimicrobial Activity:
-
Influence of Chloro Substitution: The presence of a chloro group on the benzothiazole ring generally imparts good antimicrobial activity.[4]
-
Nature of the Hydrazone Substituent:
-
Aromatic aldehydes and ketones condensed with the 2-hydrazinylbenzothiazole core lead to hydrazones with varying degrees of antimicrobial potency.[4]
-
The presence of specific substituents on the phenyl ring of the hydrazone can modulate the activity spectrum. For instance, some derivatives show selective activity against Gram-positive or Gram-negative bacteria.[8]
-
The incorporation of additional heterocyclic moieties, such as quinoline, can lead to broad-spectrum antibacterial activity.
-
Table 2: Comparative in vitro Antimicrobial Activity of Chloro-substituted Benzothiazole Hydrazone Analogs
| Compound ID | Benzothiazole Substitution | Hydrazone Moiety | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 3b | 6-Chloro | 1-(4-hydroxyphenyl)ethanone | Bacillus subtilis | - | [4] |
| 3b | 6-Chloro | 1-(4-hydroxyphenyl)ethanone | Escherichia coli | - | [4] |
| 3i | 6-Chloro | 4-Fluorobenzaldehyde | Bacillus subtilis | - | [4] |
| 3i | 6-Chloro | 4-Fluorobenzaldehyde | Escherichia coli | - | [4] |
Note: Specific MIC values were not provided in the source for all compounds, but compound 3b was noted as the most active. This table highlights the structural variations tested.
Experimental Protocols
General Synthesis of 2-Hydrazinylbenzo[d]thiazoles
A common route to synthesize the 2-hydrazinylbenzo[d]thiazole scaffold involves the reaction of a corresponding 2-aminobenzothiazole with hydrazine hydrate.[8]
Step-by-step Methodology:
-
Starting Material: Begin with the appropriately substituted 2-aminobenzo[d]thiazole (e.g., 4-chloro-2-aminobenzo[d]thiazole).
-
Reaction with Hydrazine Hydrate: Reflux the 2-aminobenzothiazole with an excess of hydrazine hydrate. Ethylene glycol has been traditionally used as a solvent at high temperatures, however, more environmentally friendly methods using water and hydrochloric acid have also been developed.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Workflow for the Synthesis of 2-Hydrazinylbenzo[d]thiazole Analogs
Caption: General synthetic workflow for preparing 2-hydrazinylbenzo[d]thiazole analogs.
Synthesis of Hydrazone Derivatives
The 2-hydrazinylbenzo[d]thiazole core is then typically reacted with a variety of aldehydes or ketones to generate the final hydrazone analogs.
Step-by-step Methodology:
-
Reactants: Dissolve the synthesized 2-hydrazinylbenzo[d]thiazole and the desired aldehyde or ketone in a suitable solvent, such as ethanol.
-
Catalyst: Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.
-
Reaction Conditions: Reflux the reaction mixture for a few hours until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Upon cooling, the solid product often precipitates out and can be collected by filtration. The product is then washed and can be further purified by recrystallization.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural features of the this compound scaffold and how modifications at different positions can influence biological activity.
Caption: Key SAR points for this compound analogs.
Note: A placeholder is used for the chemical structure image. In a real application, this would be the 2D structure of this compound.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The available structure-activity relationship data, primarily from related chloro-isomers, indicates that the position of the chloro group on the benzothiazole ring and the nature of the substituent on the hydrazone moiety are critical determinants of biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable a more precise understanding of the SAR for this specific scaffold and facilitate the rational design of more potent and selective drug candidates. Further investigations into their mechanisms of action will also be crucial for their advancement in the drug discovery pipeline.
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A Comparative Analysis of Synthetic Routes to 4-Chloro-2-hydrazinylbenzo[d]thiazole: A Guide for Researchers
For chemists engaged in the synthesis of heterocyclic compounds, particularly those with pharmaceutical relevance, the benzothiazole scaffold is of significant interest. The derivative 4-chloro-2-hydrazinylbenzo[d]thiazole serves as a crucial building block for a variety of bioactive molecules. Its synthesis, therefore, is a critical step that dictates the efficiency, cost, and environmental impact of the overall drug development process. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each pathway to aid researchers in making informed decisions for their synthetic strategies.
Introduction to the Synthetic Challenge
This compound is a versatile precursor, with the hydrazinyl group providing a reactive handle for the construction of pyrazoles, hydrazones, and other heterocyclic systems. The chloro-substituent on the benzene ring offers a site for further functionalization or can be a key element for modulating the pharmacological activity of the final compound. The challenge lies in developing a synthetic route that is not only high-yielding but also scalable, safe, and cost-effective. This analysis will focus on three plausible and literature-supported synthetic strategies, each starting from a different commercially available precursor.
Route A: Diazotization-Reduction of 2-Amino-4-chlorobenzo[d]thiazole
This classical approach leverages the reactivity of an amino group, converting it into a diazonium salt which is then reduced to the desired hydrazine. This two-step, one-pot procedure is a well-established method for the synthesis of arylhydrazines.
Mechanistic Overview
The synthesis begins with the diazotization of 2-amino-4-chlorobenzo[d]thiazole in an acidic medium with a nitrite source, typically sodium nitrite. This generates a transient diazonium salt. The subsequent reduction of the diazonium intermediate can be achieved using various reducing agents, such as stannous chloride or sodium sulfite, to yield the final product. A key advantage of this route is the avoidance of the highly toxic and volatile hydrazine hydrate as a reagent.[1]
Caption: Synthetic pathway for Route A via a diazonium intermediate.
Experimental Protocol (Adapted from similar syntheses[1])
-
Diazotization: To a stirred suspension of 2-amino-4-chlorobenzo[d]thiazole (1.0 eq) in a suitable acid (e.g., hydrochloric acid or tetrafluoroboric acid), cooled to 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
Reduction: A solution of the reducing agent, for example, stannous chloride (SnCl₂) in concentrated hydrochloric acid, is prepared and cooled. The freshly prepared diazonium salt solution is then added portion-wise to the reducing agent solution, again keeping the temperature low.
-
Work-up: After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution) to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Route B: Nucleophilic Substitution of 2,4-Dichlorobenzo[d]thiazole
This route is predicated on the principle of nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 2-position of the benzothiazole ring is displaced by hydrazine. The 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the thiazole nitrogen.
Mechanistic Overview
The reaction proceeds through the addition of hydrazine, acting as a nucleophile, to the electron-deficient C2 carbon of the benzothiazole ring. This forms a Meisenheimer-like intermediate, which then eliminates a chloride ion to restore aromaticity and yield the product. The regioselectivity of this reaction is a key consideration; in systems like 2,4-dichloroquinazolines, the C4 position is often more reactive under mild conditions.[2] However, in the benzothiazole system, the C2 position is generally more susceptible to nucleophilic attack.
Caption: Proposed mechanism for Route B via nucleophilic substitution.
Experimental Protocol (Hypothetical)
-
Reaction Setup: 2,4-Dichlorobenzo[d]thiazole (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol.
-
Addition of Hydrazine: Hydrazine hydrate (a slight excess, e.g., 1.2 eq) is added to the solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and water to remove any unreacted hydrazine and salts. Recrystallization from an appropriate solvent would yield the purified product.
Route C: Thiol Displacement from 4-Chloro-2-mercaptobenzo[d]thiazole
This method involves the direct displacement of the thiol group (or its tautomeric thione form) from the 2-position of the benzothiazole ring with hydrazine. This is a commonly employed method for the synthesis of 2-hydrazinylbenzothiazoles.[3][4][5]
Mechanistic Overview
The reaction of 4-chloro-2-mercaptobenzo[d]thiazole with hydrazine hydrate, typically under reflux in an alcoholic solvent, leads to the formation of this compound. The reaction is believed to proceed via a nucleophilic addition-elimination mechanism, with the thiol group being a good leaving group in this context.
Caption: Synthetic pathway for Route C via thiol displacement.
Experimental Protocol (Based on analogous syntheses[4][5])
-
Reaction Setup: A mixture of 4-chloro-2-mercaptobenzo[d]thiazole (1.0 eq) and an excess of hydrazine hydrate (e.g., 2.0 eq) in ethanol is prepared in a round-bottom flask.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with the progress of the reaction monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol to remove excess hydrazine hydrate, and then with water. The product can be further purified by recrystallization from a suitable solvent such as a chloroform-methanol mixture.[6]
Comparative Analysis
| Feature | Route A: Diazotization-Reduction | Route B: Nucleophilic Substitution | Route C: Thiol Displacement |
| Starting Material | 2-Amino-4-chlorobenzo[d]thiazole | 2,4-Dichlorobenzo[d]thiazole | 4-Chloro-2-mercaptobenzo[d]thiazole |
| Key Reagents | NaNO₂, Acid, Reducing Agent (e.g., SnCl₂) | Hydrazine Hydrate | Hydrazine Hydrate |
| Yield | Potentially high, but dependent on the efficiency of both steps. | Unknown for this specific substrate, potentially moderate to good. | Reported as 35% for the unsubstituted analog, may vary for the chloro-derivative.[5] |
| Safety Concerns | Formation of potentially unstable diazonium salts. Use of tin salts can be environmentally problematic. Avoids hydrazine hydrate. | Use of highly toxic hydrazine hydrate. | Use of highly toxic hydrazine hydrate. |
| Scalability | Can be challenging due to the thermal instability of diazonium salts. | Potentially scalable, but requires careful handling of hydrazine. | Generally scalable and straightforward. |
| Advantages | Avoids the use of hydrazine hydrate.[1] Well-established for aryl hydrazine synthesis. | Potentially a very direct, one-step synthesis. | Simple, one-step procedure. The starting material is readily accessible. |
| Disadvantages | Two-step, one-pot procedure. Diazonium salts can be explosive.[7] Use of heavy metal reducing agents. | Starting material may be less common. Lack of specific literature precedent. | Lower reported yield for the parent compound. Requires the use of hydrazine hydrate. |
Conclusion and Recommendations
The choice of synthetic route to this compound is a trade-off between factors such as reagent availability, safety, yield, and scalability.
-
Route C stands out as the most straightforward and commonly documented method for analogous compounds. While the reported yield for the parent molecule is modest, optimization of reaction conditions could likely improve this. Its primary drawback is the requisite use of hydrazine hydrate.
-
Route A is a strong contender, particularly for large-scale synthesis where the avoidance of hydrazine hydrate is a significant advantage from a safety and handling perspective. However, the potential instability of the diazonium intermediate necessitates careful temperature control and handling procedures.
-
Route B remains a more speculative but potentially very efficient pathway. For research groups with access to 2,4-dichlorobenzo[d]thiazole, a small-scale trial to determine the feasibility and yield of this reaction would be a worthwhile endeavor.
For most laboratory-scale syntheses, Route C is likely the most practical starting point due to its simplicity. For process development and scale-up, Route A warrants serious consideration due to its avoidance of hydrazine hydrate, provided that the necessary safety protocols for handling diazonium salts are implemented. Further research into optimizing the yields of all three routes would be of considerable value to the medicinal chemistry community.
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A Comparative Guide to Elucidating the Mechanism of Action of 4-chloro-2-hydrazinylbenzo[d]thiazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the mechanism of action (MoA) of novel 4-chloro-2-hydrazinylbenzo[d]thiazole derivatives. We move beyond simplistic protocols to offer a strategic, multi-faceted approach grounded in established biochemical and cell-based methodologies. This document emphasizes the rationale behind experimental choices, enabling robust, self-validating investigations and objective comparisons with alternative therapeutic agents.
The benzothiazole (BTA) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a hydrazinyl moiety at the 2-position and a chloro group at the 4-position creates a unique chemical entity with significant therapeutic potential. The hydrazone linkage is known for its diverse biological roles, while halogen substitutions can critically influence binding affinity and metabolic stability.[3] Understanding the precise MoA is paramount for advancing these promising compounds through the drug discovery pipeline.
Part 1: Foundational Strategy for MoA Assessment
A thorough MoA investigation should be systematic, progressing from broad phenotypic observations to specific molecular target identification. The causality behind this workflow is to use cellular responses as a guide to hone in on the underlying molecular interactions. A compound that induces apoptosis, for example, logically directs the investigation toward specific cell death pathways and their upstream regulators, such as protein kinases.
Below is a logical workflow for characterizing a novel this compound derivative.
Caption: A logical workflow for Mechanism of Action (MoA) assessment.
Part 2: Postulated Mechanisms and Experimental Validation
Benzothiazole derivatives are known to interact with a variety of biological targets, most notably protein kinases and other enzymes like carbonic anhydrase.[1][4][5] The following sections detail experimental strategies to investigate these primary putative mechanisms.
Hypothesis 1: Inhibition of Protein Kinase Signaling
Expertise & Rationale: Many benzothiazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[5] The benzothiazole scaffold can mimic the adenine ring of ATP, allowing it to bind in the kinase catalytic domain.[5] Aberrant kinase activity is a hallmark of cancer, making them prime therapeutic targets. An observed effect on cell viability or cell cycle progression strongly suggests interference with these pathways.[6]
Comparative Alternatives:
-
Staurosporine: A broad-spectrum kinase inhibitor, useful as a positive control for general kinase inhibition.
-
Gefitinib/Erlotinib: Specific inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target in cancer therapy.
-
BEZ235: A dual PI3K/mTOR inhibitor, relevant as benzothiazoles have been shown to target this pathway.
Experimental Validation:
-
Broad Kinase Profiling: Screen the derivative against a panel of recombinant kinases (e.g., a 96-kinase panel) at a fixed concentration (e.g., 1-10 µM). This initial screen is crucial for identifying potential kinase targets or families of targets, guiding subsequent, more focused experiments.
-
In Vitro Kinase Inhibition Assay (for a specific "hit" kinase): This assay directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase. The goal is to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Target Phosphorylation Assay (Western Blot): If the derivative inhibits a specific kinase in vitro (e.g., EGFR), it is essential to confirm this activity in a cellular context. This is a self-validating step; a true inhibitor should reduce the phosphorylation of the kinase's known downstream substrates.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Principle: Measures the transfer of phosphate from ATP to a peptide substrate by a purified kinase. Inhibition is quantified by a decrease in the phosphorylated product.
-
Materials:
-
Purified, active EGFR kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (at Km concentration for the specific kinase).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
This compound derivative stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
White, opaque 96-well or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the benzothiazole derivative in kinase buffer. Also prepare a "no inhibitor" control and a "no enzyme" background control.
-
Add 5 µL of each inhibitor dilution (or control) to the wells of the plate.
-
Add 10 µL of a 2.5x enzyme/peptide substrate mix to each well.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 2.5x ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the detection kit manufacturer's protocol (e.g., add 25 µL of ADP-Glo™ Reagent).
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Hypothesis 2: Induction of Apoptosis
Expertise & Rationale: A common outcome of anticancer agents is the induction of programmed cell death, or apoptosis.[7] Observing morphological changes like cell shrinkage and membrane blebbing, or a decrease in cell viability beyond what can be explained by cell cycle arrest alone, points toward apoptosis. Confirming this mechanism is a critical step. Assays for apoptosis measure distinct biochemical and morphological hallmarks of this process.[8][9]
Comparative Alternatives:
-
Doxorubicin/Cisplatin: Standard chemotherapy drugs known to induce apoptosis through DNA damage.
-
TRAIL (TNF-related apoptosis-inducing ligand): A biological agent that induces apoptosis via the extrinsic death receptor pathway.
Experimental Validation:
-
Annexin V and Propidium Iodide (PI) Staining: This is the gold-standard assay for detecting apoptosis by flow cytometry.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[10] PI is a DNA-intercalating agent that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Caspase Activity Assay: Apoptosis is executed by a family of proteases called caspases.[8] A fluorogenic or colorimetric assay can be used to measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, in cell lysates after treatment with the compound. An increase in caspase activity provides strong biochemical evidence of apoptosis.
Detailed Protocol: Apoptosis Detection with Annexin V/PI Staining
-
Principle: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells using flow cytometry based on membrane integrity and phosphatidylserine exposure.[10]
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells).
-
Complete culture medium.
-
This compound derivative and a positive control (e.g., Doxorubicin).
-
Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.
-
1X Binding Buffer (provided with the kit).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the benzothiazole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 for cytotoxicity) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control and a positive control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation. The inclusion of floating cells is critical as apoptotic cells often detach.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo) to gate the cell populations.
-
Create a quadrant plot with FITC (Annexin V) on the x-axis and PI on the y-axis.
-
Quantify the percentage of cells in each quadrant: Lower-Left (viable), Lower-Right (early apoptotic), Upper-Right (late apoptotic/necrotic), and Upper-Left (necrotic).
-
Part 3: Data Presentation and Comparative Analysis
Objective comparison requires summarizing quantitative data in a clear, structured format. Tables are ideal for presenting key performance metrics against established alternatives.
Table 1: Comparative Performance of Benzothiazole Derivative C1 against Known Kinase Inhibitors in A549 Lung Cancer Cells
| Compound | Target Kinase(s) | In Vitro IC50 (nM) | Cellular IC50 (µM) (MTT, 72h) | Apoptosis Induction (% Annexin V+ at 1µM, 48h) |
| Benzothiazole C1 | EGFR | 85 | 0.75 | 45.2% |
| Gefitinib | EGFR | 30 | 0.50 | 55.8% |
| Staurosporine | Broad Spectrum | 5 | 0.02 | 88.1% |
Table 2: Comparison of Pro-Apoptotic Activity
| Treatment (at 1x Cellular IC50) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 2.1% | 1.5% | 1.0 |
| Benzothiazole C1 | 28.9% | 16.3% | 4.8 |
| Doxorubicin | 35.4% | 22.7% | 6.2 |
References
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Ullah, S., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]
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Li, Y., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]
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A Comparative Guide to the Cytotoxicity of 2-Hydrazinylbenzo[d]thiazole Derivatives on Cancer Cell Lines
The benzothiazole (BTA) scaffold is a privileged bicyclic heterocyclic structure formed by the fusion of a benzene ring with a thiazole ring. This core is present in numerous naturally occurring and synthetic molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Within the vast library of benzothiazole derivatives, those featuring a hydrazinyl or hydrazone moiety at the 2-position have garnered significant attention for their potent and often selective cytotoxic effects against various cancer cell lines.[2][3]
The introduction of a chloro-substituent, particularly at the 4, 5, or 6-position of the benzothiazole ring, can further modulate the molecule's electronic properties and lipophilicity, often enhancing its biological activity. This guide provides a comparative analysis of the cytotoxic profiles of 2-hydrazinylbenzo[d]thiazole derivatives and related analogues, synthesizing data from multiple studies to offer researchers a clear perspective on their potential as anticancer agents. We will delve into their structure-activity relationships, common mechanistic pathways, and the standard protocols for their evaluation.
Comparative Cytotoxicity Analysis
The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. The following table summarizes the cytotoxic activity of various 2-substituted benzothiazole derivatives, including hydrazone analogues and compounds with chloro-substituents, against a panel of human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Hydrazine based benzothiazole (Compound 11) | HeLa (Cervical) | 2.41 | Doxorubicin | 2.05 | [4] |
| COS-7 (Kidney) | 4.31 | Doxorubicin | 3.04 | [4] | |
| Benzothiazole-acylhydrazone (Compound 4d) | MCF-7 (Breast) | < 1.95 | Cisplatin | < 1.95 | [5] |
| HT-29 (Colon) | < 1.95 | Cisplatin | < 1.95 | [5] | |
| C6 (Glioma) | 30 | Cisplatin | 30 | [5] | |
| Benzothiazole-acylhydrazone (Compound 4e) | A549 (Lung) | 30 | Cisplatin | 60 | [5] |
| Indole based hydrazine carboxamide (Compound 12) | HT-29 (Colon) | 0.015 | - | - | [1] |
| H460 (Lung) | 0.28 | - | - | [1] | |
| A549 (Lung) | 1.53 | - | - | [1] | |
| MDA-MB-231 (Breast) | 0.68 | - | - | [1] | |
| Chlorobenzyl indole semicarbazide BTA (Compound 55) | HT-29 (Colon) | 0.024 | - | - | [1] |
| H460 (Lung) | 0.29 | - | - | [1] | |
| A549 (Lung) | 0.84 | - | - | [1] | |
| MDA-MB-231 (Breast) | 0.88 | - | - | [1] | |
| Benzothiazole Derivative (Compound 6b) | MCF-7 (Breast) | 5.15 | Cisplatin | 13.33 | [6] |
| Thiazole-Hydrazide (Compound 4a) | A549 (Lung) | 26.53 | - | - | [7] |
| Thiazole-Hydrazide (Compound 4c) | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 | [8] |
| HepG2 (Liver) | 7.26 | Staurosporine | 8.4 | [8] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of these derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the hydrazone moiety.
-
Substituents on the Benzothiazole Ring : The presence of a halogen, such as chlorine, at the 5-position has been shown to enhance cytotoxic activity against carcinogenic cell lines.[5] Similarly, incorporating a fluorine atom at the 7th position can increase cytotoxicity.[1][4]
-
Substituents on the Hydrazone Moiety : The aryl group attached to the hydrazone function plays a critical role. Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) can remarkably enhance anti-tumor potential.[4] Conversely, electron-withdrawing groups such as fluoro, chloro, bromo, and nitro often favor anti-inflammatory activity but can also contribute to cytotoxicity.[3] The combination of electron-donating and electron-withdrawing groups can result in compounds with broad-spectrum activity.[3]
-
Indole Moiety : The incorporation of an indole ring into the hydrazone side chain has led to some of the most potent compounds, with IC50 values in the nanomolar range against colon cancer cell lines.[1]
Mechanisms of Cytotoxicity
Benzothiazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously.
-
Induction of Apoptosis : A primary mechanism is the induction of programmed cell death, or apoptosis. Many hydrazinyl thiazole derivatives have been shown to trigger the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential and the modulation of key regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), leading to the activation of caspase-3/7, the executioner caspases.[9]
-
Cell Cycle Arrest : These compounds can interfere with the normal progression of the cell cycle, causing arrest at specific phases, commonly the G2/M or G1/S phase.[8][9] This prevents cancer cells from dividing and proliferating.
-
Inhibition of Key Enzymes and Receptors : Benzothiazoles are known to inhibit various biological targets crucial for cancer cell survival and proliferation. These include protein tyrosine kinases (PTKs), cyclin-dependent kinases (CDKs), topoisomerase II, and vascular endothelial growth factor receptor-2 (VEGFR-2).[5][8][10] Inhibition of VEGFR-2, for instance, can disrupt tumor angiogenesis.
-
DNA Interaction : Some derivatives can interact directly with DNA, potentially affecting template activity and leading to the inhibition of DNA and RNA synthesis.[11]
-
Inhibition of eIF4E/eIF4G Interaction : Certain hydrazinyl thiazole derivatives have been specifically designed to inhibit the interaction between eukaryotic translation initiation factors eIF4E and eIF4G, which is a critical step in protein synthesis and is often dysregulated in cancer.[12]
Below is a diagram illustrating the intrinsic apoptotic pathway, a common target for these compounds.
Caption: Intrinsic apoptotic pathway induced by benzothiazole derivatives.
Experimental Protocols: Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
MTT Assay Protocol
Objective: To determine the IC50 value of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "medium only" blank control.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate for each concentration).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
General Experimental Workflow
The process from compound synthesis to biological evaluation follows a logical progression, as illustrated below.
Caption: General workflow for the development of anticancer agents.
Conclusion
Derivatives of 2-hydrazinylbenzo[d]thiazole represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their chemical tractability allows for extensive structural modification, enabling the fine-tuning of their cytotoxic potency and selectivity. Studies consistently demonstrate that these molecules can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest, with some derivatives exhibiting IC50 values in the sub-micromolar or even nanomolar range.[1] The strong structure-activity relationships observed underscore the importance of rational design in optimizing substituents to enhance efficacy. Further investigation, particularly in preclinical in vivo models, is warranted to translate the potent in vitro activity of these compounds into viable clinical candidates.
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- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-2-Hydrazinylbenzo[d]thiazole Analogs
In the landscape of contemporary drug discovery, the benzothiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent bioactivity, coupled with the versatility for chemical modification, has led to a plethora of derivatives with promising pharmacological profiles. Among these, compounds featuring a 4-chloro substitution and a 2-hydrazinyl or related hydrazone moiety have garnered significant interest, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of key 4-chloro-2-hydrazinylbenzo[d]thiazole analogs, offering researchers and drug development professionals a critical analysis of their therapeutic potential and the translational challenges from bench to bedside.
The Scientific Rationale: Why 4-Chloro and 2-Hydrazinyl Modifications?
The strategic incorporation of a chlorine atom at the 4-position of the benzothiazole ring and a hydrazinyl group at the 2-position is a deliberate design choice rooted in medicinal chemistry principles. The chloro group, being a halogen, can enhance the lipophilicity of the molecule, potentially improving membrane permeability and oral bioavailability. It can also modulate the electronic properties of the benzothiazole system, influencing its interaction with biological targets. The 2-hydrazinyl moiety serves as a versatile pharmacophore and a synthetic handle. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Furthermore, it can be readily converted into various hydrazone derivatives, allowing for the exploration of a wide chemical space and the optimization of activity and selectivity.
In Vitro Efficacy: A Snapshot of Potency in Controlled Environments
The initial assessment of a compound's therapeutic potential invariably begins with in vitro assays. These controlled laboratory experiments provide a quantitative measure of a compound's activity against a specific biological target, be it an enzyme, a receptor, or a whole cell. For the this compound class of compounds, in vitro studies have primarily focused on their anticancer and antimicrobial properties.
Anticancer Activity
A number of studies have highlighted the cytotoxic potential of thiazole and benzothiazole derivatives bearing hydrazone linkages against various cancer cell lines. While direct data on this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, a series of novel thiazole-hydrazide analogs have been synthesized and evaluated for their anticancer properties against A549 lung carcinoma and MCF7 breast adenocarcinoma cells. Notably, para-chlorophenyl analogs at the fourth position of the thiazole ring displayed a more promising anticancer profile than their ortho-chlorophenyl counterparts[1].
In a separate study, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole was identified as a promising anticancer agent against MCF-7 breast cancer cells, with an IC50 value of 125 µg/mL. Importantly, this compound exhibited low toxicity towards the non-cancerous NIH/3T3 cell line (IC50 > 500 µg/mL), suggesting a degree of selectivity[2]. Another study on hydrazinecarbonyl-thiazol-2-acetamides demonstrated remarkable inhibition of HeLa and MCF-7 cell growth, with IC50 values in the low micromolar range[3].
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | Potency (IC50) | Reference |
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 (Breast) | 125 µg/mL | [2] |
| Hydrazinecarbonyl-thiazol-2-acetamide (Compound 20) | HeLa (Cervical) | 1.67 µM | [3] |
| Hydrazinecarbonyl-thiazol-2-acetamide (Compound 20) | MCF-7 (Breast) | 4.87 µM | [3] |
| Hydrazinecarbonyl-thiazol-2-acetamide (Compound 21) | HeLa (Cervical) | 3.81 µM | [3] |
| Hydrazinecarbonyl-thiazol-2-acetamide (Compound 21) | MCF-7 (Breast) | 5.81 µM | [3] |
| Arylidene-hydrazinyl-thiazole (Compound 4m) | BxPC-3 (Pancreatic) | 1.69 - 2.2 µM | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The this compound scaffold has shown promise in this area. A study on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives revealed moderate to good inhibitory activity against a panel of bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 µg/mL[5].
Table 2: In Vitro Antimicrobial Activity of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives
| Microbial Strain | Gram Stain | Potency (MIC in µg/mL) | Reference |
| Staphylococcus aureus | Positive | 12.5 - 100 | [5] |
| Escherichia coli | Negative | 12.5 - 100 | [5] |
| Pseudomonas aeruginosa | Negative | 12.5 - 100 | [5] |
| Klebsiella pneumoniae | Negative | 12.5 - 100 | [5] |
| Candida albicans | Fungus | 12.5 - 100 | [5] |
| Aspergillus niger | Fungus | 12.5 - 100 | [5] |
In Vivo Efficacy: The Litmus Test in a Living System
While in vitro data provides a crucial first look at a compound's potential, the complex biological environment of a living organism presents a multitude of challenges, including absorption, distribution, metabolism, and excretion (ADME). Therefore, in vivo studies are the definitive test of a drug candidate's therapeutic utility.
For the this compound class, in vivo data is more limited. However, a study on hydrazinecarbonyl-thiazol-2-acetamides provides a compelling example of translating in vitro potency to in vivo efficacy. In a solid tumor animal model of Ehrlich ascites carcinoma (EAC), a lead compound from this series demonstrated a significant decrease in both tumor volume and body weight gain compared to the vehicle control[3]. This finding is particularly noteworthy as it suggests that the compound possesses favorable pharmacokinetic properties that allow it to reach the tumor site in sufficient concentrations to exert its anticancer effect.
Another study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid assessed acute toxicity in vivo using the Fish Embryo Acute Toxicity (FET) test on Danio rerio embryos. The results indicated very low to moderate toxicity, which is a positive indicator for further in vivo efficacy studies[6][7].
Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical drug development is to identify compounds with a strong correlation between their in vitro activity and in vivo efficacy. For the this compound analogs, the available data, though not exhaustive, allows for some preliminary correlations.
The potent in vitro anticancer activity of the hydrazinecarbonyl-thiazol-2-acetamides, with IC50 values in the low micromolar range, translated into significant tumor growth inhibition in an in vivo model[3]. This suggests that for this particular chemical scaffold, the in vitro cytotoxicity assays are a reasonably good predictor of in vivo anti-proliferative effects.
However, it is crucial to acknowledge the potential for discrepancies. A compound with excellent in vitro activity may fail in vivo due to poor bioavailability, rapid metabolism, or off-target toxicity. Conversely, a compound with moderate in vitro potency might exhibit significant in vivo efficacy if it has an excellent pharmacokinetic profile.
The following diagram illustrates the logical workflow from in vitro screening to in vivo validation.
Caption: Workflow from in vitro screening to in vivo validation.
Experimental Protocols: A Guide to Reproducible Science
To ensure the reliability and reproducibility of the presented data, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a murine xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly throughout the study.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
The following diagram illustrates the key steps in a typical in vivo xenograft study.
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- 2. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazinecarbonyl-thiazol-2-acetamides with pronounced apoptotic behavior: synthesis, in vitro/in vivo anti-proliferative activity and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 4-Chloro-2-hydrazinylbenzo[d]thiazole Based Inhibitors
For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 4-chloro-2-hydrazinylbenzo[d]thiazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent enzyme inhibitors. Its rigid structure and hydrogen bonding capabilities make it an excellent candidate for engaging with the ATP-binding sites of kinases and other enzymes. However, this same affinity can lead to unintended off-target interactions, or cross-reactivity, resulting in unforeseen side effects and toxicities.
This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the this compound scaffold. We will delve into the experimental data, explore the causality behind experimental choices for assessing selectivity, and provide detailed protocols for key validation assays. Our focus is to equip researchers with the knowledge to anticipate and mitigate the risks of off-target effects in their drug discovery programs.
The Double-Edged Sword: Potency and Promiscuity of Benzothiazole Hydrazones
The benzothiazole hydrazone moiety is a versatile pharmacophore, with derivatives showing potent inhibitory activity against a range of therapeutic targets, from protein kinases involved in cancer to enzymes implicated in neurodegenerative diseases. For instance, various studies have highlighted the potential of 2-hydrazone-bridged benzothiazoles as potent anticancer agents.[1] The rationale for their efficacy often lies in the ability of the benzothiazole ring to act as a purine isostere, forming crucial hydrogen bonds within the hinge region of kinase ATP-binding pockets.[2]
However, the conserved nature of the ATP-binding site across the human kinome makes achieving selectivity a significant challenge.[3][4] An inhibitor designed for a specific kinase may inadvertently bind to dozens of other kinases, leading to a complex pharmacological profile that can be difficult to deconvolute. This underscores the necessity of comprehensive cross-reactivity profiling early in the drug development process.
Comparative Cross-Reactivity Analysis
While a comprehensive kinome-wide scan for a single, representative this compound inhibitor is not publicly available, we can synthesize data from studies on structurally related compounds to build a comparative picture. The following table summarizes the inhibitory activities of several benzothiazole-based inhibitors against their primary targets and known off-targets.
| Compound Class | Primary Target(s) | Primary Target IC50 | Key Off-Target(s) | Off-Target IC50 | Selectivity Considerations | Reference |
| Benzothiazole-1,2,3-triazole Hydrazones | EGFR | 0.69 µM (Compound 8a) | Not extensively profiled | - | Designed as EGFR inhibitors, the planar benzothiazole core mimics the ATP-purine structure. Further screening is needed to determine kinome-wide selectivity. | [2][5] |
| 6-Chloro-2-hydrazone-benzothiazole Derivative | Anticancer (unspecified kinase) | 0.6 µM (against Capan-1 cells) | Not specified | - | Shows potent anti-proliferative effects, but the precise molecular target and off-target profile remain to be elucidated through broader screening. | [1] |
| Type II Benzothiazole-based Inhibitor (GNF-7 derivative) | Lck | 23 nM | DDR1, Fgr, Bmx, Blk | 115-300 nM | Introduction of a chiral peptidomimetic tail significantly enhanced selectivity for Lck over other Src family kinases. | [6] |
| Thiazole-based AKT inhibitor | AKT | Not specified | Not specified | - | Thiazole derivatives have been explored as AKT inhibitors for non-small cell lung cancer, with some compounds showing stronger inhibition than the reference drug GSK690693. |
Expert Interpretation: The data, while fragmented, illustrates a crucial principle: minor structural modifications to the benzothiazole scaffold can dramatically alter the selectivity profile. The introduction of a chiral peptidomimetic tail in the GNF-7 derivative, for example, conferred a high degree of selectivity for the Lck kinase.[6] This highlights a key strategy for mitigating cross-reactivity: exploiting structural differences in the regions surrounding the ATP-binding pocket to achieve specific interactions. For the this compound series, systematic structure-activity relationship (SAR) studies coupled with broad selectivity profiling are essential to identify derivatives with the optimal balance of potency and selectivity.
Methodologies for Assessing Cross-Reactivity
To objectively evaluate the cross-reactivity of an inhibitor, a multi-faceted approach employing both biochemical and cell-based assays is necessary. Here, we detail two gold-standard methodologies.
In Vitro Kinase Profiling
This is a high-throughput biochemical assay that measures the inhibitory activity of a compound against a large panel of purified kinases.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
-
Preparation of Reagents:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 10 µM ATP.
-
[γ-³³P]ATP: Prepare a working solution by diluting the stock in the kinase buffer to a specific activity of 500 cpm/pmol.
-
Substrate: Prepare the specific peptide or protein substrate for each kinase in the appropriate buffer.
-
Inhibitor: Prepare serial dilutions of the this compound based inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted inhibitor.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of the [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection and Data Analysis:
-
Transfer 10 µL of the reaction mixture onto a P30 Filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices: The use of a radiometric assay with [γ-³³P]ATP provides a direct and highly sensitive measure of kinase activity. Keeping the ATP concentration at or below the Km for each kinase ensures that the measured IC50 values are a good approximation of the inhibitor's binding affinity (Ki). Profiling against a broad panel, such as the KINOMEscan™ platform, provides a comprehensive overview of the inhibitor's selectivity.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful cell-based method to confirm target engagement in a physiological context. It relies on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the this compound based inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
-
Trustworthiness of the Protocol: CETSA provides a self-validating system for target engagement. The observation of a dose-dependent thermal shift provides strong evidence that the inhibitor directly binds to the target protein within the complex environment of the cell.
Visualizing Pathways and Workflows
To better understand the implications of cross-reactivity and the experimental procedures to assess it, the following diagrams are provided.
Caption: Experimental workflows for in vitro kinase profiling and CETSA.
Conclusion and Future Directions
The this compound scaffold remains a highly attractive starting point for the design of potent enzyme inhibitors. However, as with all small molecule inhibitors targeting conserved binding sites, the potential for cross-reactivity is a significant concern that must be addressed empirically. This guide has provided a framework for understanding and evaluating the selectivity of this class of compounds. By employing systematic and rigorous cross-reactivity profiling using methodologies such as in vitro kinase assays and CETSA, researchers can identify lead candidates with the desired selectivity profile, ultimately increasing the probability of success in developing safe and effective therapeutics. Future work should focus on generating comprehensive selectivity data for specific this compound-based inhibitors to build a more complete and publicly accessible knowledge base for the scientific community.
References
- Ateyatallah, A., Alsehli, M., Al-Qahtani, S., Aouad, M. R., Rezki, N., El-Sayed, M. A., Nafie, M. S., Al-bujuq, N., Bardaweel, S. K., & Darwish, K. M. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 15(2), 1019-1035.
- Choi, H. J., Kim, D. J., Lee, J. Y., Kim, S. T., & Park, H. J. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry, 60, 116695.
- Ateyatallah, A., Alsehli, M., Al-Qahtani, S., Aouad, M. R., Rezki, N., El-Sayed, M. A., Nafie, M. S., Al-bujuq, N., Bardaweel, S. K., & Darwish, K. M. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 15(2), 1019-1035.
- Ateyatallah, A., Alsehli, M., Al-Qahtani, S., Aouad, M. R., Rezki, N., El-Sayed, M. A., Nafie, M. S., Al-bujuq, N., Bardaweel, S. K., & Darwish, K. M. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PubMed.
- Poss, C. S., & Kumar, A. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem, e202400088.
- Carna Biosciences. (2020, May 18). Recommendations for off-target profiling. CarnaBio USA, Inc.
- Slaninová, V., et al. (2024). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 29(12), 2845.
- Shao, H., et al. (2024).
- Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846.
- Gad, H., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(15), 4725.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-chloro-2-hydrazinylbenzo[d]thiazole
This document provides essential, procedural guidance for the safe handling and disposal of 4-chloro-2-hydrazinylbenzo[d]thiazole. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols and chemical knowledge to ensure operational safety and regulatory compliance. The procedures outlined herein are based on the known hazards of hydrazine derivatives and related heterocyclic compounds.
Understanding the Hazard Profile
-
Hydrazine Moiety : Hydrazine and its derivatives are classified as hazardous substances by the Environmental Protection Agency (EPA).[1] They are known for their potential toxicity, and many are considered potential carcinogens.[2] This functional group dictates the primary disposal concerns.
-
Chlorinated Aromatic System : The presence of a chlorinated benzothiazole ring suggests potential environmental toxicity, particularly to aquatic life, with long-lasting effects.
Based on these components, this compound must be treated as hazardous waste. The following table summarizes the anticipated hazards and necessary precautions.
| Hazard Category | Potential Risks | Recommended Precautions |
| Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[3][4] Potential carcinogen and sensitizer due to the hydrazine group.[2] | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side-shields.[5] All handling must occur in a certified chemical fume hood.[5] |
| Physical Hazards | May be unstable and reactive. Hydrazine compounds can be flammable. | Store in a cool, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents, acids, and metals.[5][6] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Prevent the product from entering drains or watercourses.[3][7] All waste must be collected and disposed of as hazardous material. |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling is the first line of defense against chemical exposure. Adherence to the following procedures is mandatory when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: Ensure the laboratory has adequate general exhaust ventilation.[5]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Use impermeable, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, impermeable protective clothing may be necessary.[5]
-
Respiratory Protection: If working outside a fume hood (not recommended) or in case of ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste stream from cradle to grave. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7]
Workflow for Waste Management
Caption: Disposal workflow for this compound.
Protocol Steps:
-
Waste Segregation:
-
Designate a specific waste stream for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
This waste must NOT be mixed with other chemical waste streams unless compatibility has been verified and it is permitted by your institution's Environmental Health & Safety (EH&S) department. It is incompatible with strong oxidizing agents, acids, and some metals.[6]
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.
-
The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and indicate the associated hazards (e.g., Toxic, Potential Carcinogen).
-
-
Accumulation:
-
Keep the waste container sealed at all times except when adding waste.
-
Store the container in a designated satellite accumulation area within the lab, which should have secondary containment to manage potential leaks.
-
-
Final Disposal Methods:
-
Primary Method - Incineration: The recommended and most common disposal method for hydrazine-containing waste is high-temperature incineration at a licensed hazardous waste facility.[1] Liquid injection or fluidized bed incineration ensures the complete destruction of the compound.[1] Arrange for pickup of your hazardous waste through your institution's EH&S department or a certified hazardous waste contractor.
-
Potential Pre-Treatment - Chemical Oxidation: For dilute aqueous solutions, chemical oxidation may be an option to degrade the hydrazine moiety prior to collection. This must be done in strict accordance with your institution's approved procedures.
-
Hypochlorite Oxidation: Treatment with an oxidizing agent like sodium or calcium hypochlorite can be used for hydrazine spills and waste.[1] However, this reaction can be vigorous and should only be performed by trained personnel in a controlled manner.
-
Alpha-Ketoglutaric Acid (AKGA) Neutralization: A safer, more modern approach involves reacting hydrazine compounds with AKGA, which converts the hazardous material into harmless byproducts that may, in some jurisdictions and with proper verification, be sewerable.[9] This method was developed to neutralize hydrazine rocket fuel and has been adopted by NASA and the U.S. Air Force.[9] Any such in-lab treatment requires rigorous validation and approval from regulatory bodies.
-
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Containment & Cleanup:
-
For Solid Spills: Gently sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[8]
-
For Liquid Spills: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[7] Do not use combustible materials like paper towels as the primary absorbent. Collect the contaminated absorbent and place it into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[7]
-
Reporting: Report the incident to your laboratory supervisor and institutional EH&S department, regardless of the spill size.
By adhering to these rigorous safety and disposal protocols, you can ensure the safe use of this compound in your research while protecting yourself, your colleagues, and the environment.
References
-
Production, Import, Use, and Disposal of Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff. Available at: [Link]
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Safety Data Sheet. Keimfarben GmbH. Available at: [Link]
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This compound. BIOFOUNT. Available at: [Link]
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Hydrazine Blending and Storage Facility Wastewater Treatment and Decommissioning Assessment. Defense Technical Information Center (DTIC). Available at: [Link]
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Personal protective equipment for handling 4-chloro-2-hydrazinylbenzo[d]thiazole
A Researcher's Guide to Safely Handling 4-chloro-2-hydrazinylbenzo[d]thiazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of researchers is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a compound with significant potential in medicinal chemistry. The following protocols are designed to be a self-validating system, grounded in established safety standards, to empower you to work with confidence and security.
Immediate Safety Profile: Understanding the Risks
Based on this data, this compound should be treated as a substance with the following potential hazards:
| Hazard Category | Anticipated Risk | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Ingestion |
| Acute Toxicity (Dermal) | Toxic or harmful in contact with skin.[1][2] | Skin absorption |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[1][2] | Direct skin contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Direct eye contact |
| Skin Sensitization | May cause an allergic skin reaction.[2] | Repeated skin contact |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[2] | Environmental release |
This profile necessitates strict adherence to the safety protocols outlined below, in accordance with OSHA's Hazard Communication Standard.[3][4][5]
Required Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.[6][7]
-
Hand Protection : Double-gloving with chemically resistant gloves (e.g., nitrile) is required.[8] The outer glove should be removed and disposed of immediately after handling the compound. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]
-
Eye and Face Protection : Chemical splash goggles and a face shield are necessary to protect against splashes and aerosols.[7][8]
-
Body Protection : A chemically resistant lab coat or gown is essential. Ensure cuffs are tucked into the inner gloves.[8]
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.[7]
PPE Donning and Doffing Protocol
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat/Gown: Put on the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.
-
Face Shield and Goggles: Put on safety goggles first, followed by the face shield.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.
-
Lab Coat/Gown: Unfasten the lab coat and roll it down from your shoulders, turning it inside out as you go.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[9]
PPE Selection Workflow
Caption: PPE selection is based on the identified hazards of the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[9]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and have been recently inspected.[6]
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if known), and waste disposal bags must be available in the immediate work area.
Handling the Compound:
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared container to minimize the transfer of the substance.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: All reactions involving this compound should be performed in a closed system or under reflux within the fume hood.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The container must be clearly labeled with the chemical name and all appropriate hazard warnings, in accordance with OSHA's HazCom standard.[5]
Experimental Workflow
Caption: A linear workflow minimizes exposure risk at each stage.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All chemical waste should be disposed of in accordance with local, state, and federal regulations.[11]
Waste Segregation:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination:
-
Glassware: All glassware that has come into contact with the compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected as hazardous waste. After rinsing, glassware can be washed according to standard laboratory procedures.
-
Work Surfaces: At the end of each procedure, the work area within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water. The wipes used for decontamination are considered hazardous waste.
Disposal Decision Tree
Caption: Follow this decision tree for proper waste segregation.
By implementing these comprehensive safety measures, you can confidently and responsibly advance your research with this compound.
References
-
School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). A&A Thermal Coatings. Retrieved from [Link]
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Handling Hazardous Chemicals in a Medical Diagnostic Lab: Regulations, Guidelines, and Best Practices. (n.d.). Needle.Tube. Retrieved from [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vector Solutions. Retrieved from [Link]
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. Retrieved from [Link]
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CDC Strengthens Laboratory Safety. (2026, January 7). Centers for Disease Control and Prevention. Retrieved from [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]
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Safety Data Sheet: Benzothiazole. (2025, January 22). DC Fine Chemicals. Retrieved from [Link]
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Regulations, Standards and Guidelines. (n.d.). University of South Carolina Environmental Health and Safety. Retrieved from [Link]
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Chemical Safety. (n.d.). Montana.gov Risk Management & Tort Defense. Retrieved from [Link]
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Management of Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Benzothiazole, 2-hydrazinyl-4-methyl-. (n.d.). PubChem. Retrieved from [Link]
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Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. (2020). PubMed Central. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
